molecular formula C6H5NO2S B108094 4-Nitrothiophenol CAS No. 1849-36-1

4-Nitrothiophenol

Cat. No.: B108094
CAS No.: 1849-36-1
M. Wt: 155.18 g/mol
InChI Key: AXBVSRMHOPMXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrothiophenol (CAS 1849-36-1) is an organosulfur compound with the molecular formula C₆H₅NO₂S and a molecular weight of 155.17 g/mol . This technical grade material is provided with a purity of 96% and is characterized by a melting point range of 72°C to 77°C . As a solid, it has a predicted density of 1.4±0.1 g/cm³ and a boiling point of 281.9±23.0 °C at 760 mmHg . This compound serves as a vital raw material and intermediate in various research fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its structure, featuring both a nitro group and a thiol group on a benzene ring, makes it a valuable building block for more complex chemical structures. This compound has been identified as a component of the human exposome, defined as the measure of all environmental exposures over a lifetime, and has been detected in human blood, making it a compound of interest in exposure science . In laboratory research, it has been widely used as a model compound in Surface-Enhanced Raman Spectroscopy (SERS) studies and has been shown to undergo a plasmon-assisted surface-catalyzed dimerization to form p,p'-dimercaptoazobenzene on noble metal surfaces . Regarding its physical properties, this compound is partly soluble in water and chloroform . Its estimated logP value is 2.61, indicating moderate lipophilicity . The compound has a pKa (strongest acidic) of 5.3, which is characteristic of its thiol group . For safe handling, this product is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with oxidizing agents. The recommended storage condition is at cold temperatures, between 2°C and 8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBVSRMHOPMXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075145
Record name 4-Nitrothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a stench; [Sigma-Aldrich MSDS]
Record name 4-Nitrothiophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1849-36-1
Record name 4-Nitrobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrothiophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrothiophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Nitrothiophenol physical properties and constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Constants of 4-Nitrothiophenol

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical and chemical constants of this compound (p-Nitrothiophenol), a key reagent and intermediate in various chemical syntheses.

Chemical Identity and Structure

This compound, with the IUPAC name 4-nitrobenzenethiol, is an organosulfur compound.[1] It consists of a benzene ring substituted with a nitro group (-NO2) and a thiol group (-SH) at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physical and Chemical Constants

The following tables summarize the key physical and chemical properties of this compound. These values have been compiled from various sources and represent both experimental and predicted data.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance Yellow solid / crystalline powder[1][2][3]
Molecular Formula C6H5NO2S[1][4][5]
Molar Mass 155.17 g/mol [1][2][6]
Density 1.362 g/cm³ (experimental)1.357 g/cm³ (estimated)[1][2][6]
Melting Point 72-80 °C[1][2][6][7][8][9]
Boiling Point 281.9 ± 23.0 °C (Predicted)[2][6][7]
Flash Point 124.3 °C[2][6]
Dipole Moment 3.58 D[9]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Solubility in Water Partly soluble[2][4][5][7]
Solubility in Organic Solvents Soluble in alcoholsPartly soluble in chloroform[1][2][4][5][7]
pKa (Strongest Acidic) 4.68 - 5.3[3][6][10]
logP (Predicted) 2.01 - 2.7[10]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

TechniqueData AvailabilitySource(s)
¹H NMR Spectrum available[11][12]
¹³C NMR Spectrum available[11]
Infrared (IR) Spectroscopy Spectrum available[11][12][13]
Mass Spectrometry (MS) Spectrum available[11][12]
Raman Spectroscopy Spectrum available[11][12]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining some of the key physical constants of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Capillary tubes (sealed at one end)[1]

  • Thermometer[1]

  • Mortar and pestle

Procedure:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][4]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

  • The assembly is placed in a heating bath (oil or a metal block).[2]

  • The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[2]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4]

  • The melting range is reported as T1-T2.[4] For accurate results, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[2]

Solubility Determination

A qualitative assessment of solubility in various solvents provides insights into the polarity and functional groups present in a molecule.[14]

Apparatus:

  • Small test tubes

  • Spatula

  • Graduated cylinder or pipette

Procedure:

  • Approximately 0.1 g of this compound is placed in a small test tube.[14]

  • 3 mL of the solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) is added in portions, with shaking after each addition.[14]

  • The compound is classified as soluble if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[15] For instance, the acidity of the thiol group in this compound would lead to increased solubility in a basic solution like 5% NaOH.[15]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[3]

Apparatus:

  • pH meter with a combination pH electrode[10]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

Procedure:

  • The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[7][10]

  • A solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture for sparingly soluble compounds) at a known concentration (e.g., 1 mM).[10][16]

  • The solution is placed in a reaction vessel with a magnetic stir bar, and the pH electrode is immersed in the solution.[10]

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[7][10]

  • The pH is recorded after each addition of the titrant, allowing the reading to stabilize.[7]

  • The titration is continued until the pH has passed well beyond the equivalence point.[10]

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8] Store in a cool, dry place away from oxidizing agents.[17]

References

An In-depth Technical Guide to the Synthesis of 4-Nitrothiophenol from 4-Nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-nitrothiophenol from 4-nitrochlorobenzene, a key reaction for producing this versatile intermediate used in pharmaceuticals, agrochemicals, and dyestuffs.[1] This guide details the core chemical transformation, presents quantitative data from established literature, and provides a detailed experimental protocol.

Core Reaction and Mechanism

The synthesis of this compound from 4-nitrochlorobenzene is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the 4-nitrochlorobenzene ring is displaced by a sulfur-containing nucleophile. The most common method involves the use of sodium disulfide (Na₂S₂), which is often prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This reaction yields bis(4-nitrophenyl) disulfide as an intermediate.

The second step is the reductive cleavage of the disulfide bond in bis(4-nitrophenyl) disulfide to afford the desired this compound. This reduction can be accomplished using various reducing agents, with sodium sulfide or sodium hydrosulfide being commonly employed. The overall reaction pathway is a reliable method for the preparation of this compound.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from a well-established method for the synthesis of this compound, adapted from a reliable Organic Syntheses procedure for a similar compound and other literature sources.[3]

ParameterValueSource
Starting Material 4-Nitrochlorobenzene
Reagents (Step 1) Sodium sulfide nonahydrate, Sulfur[3]
Solvent (Step 1) 95% Ethanol[3]
Reaction Temp (Step 1) Reflux[3]
Reaction Time (Step 1) 2 hours[3]
Intermediate Bis(4-nitrophenyl) disulfide
Yield (Intermediate) ~60-65%
Reagent (Step 2) Sodium sulfide
Solvent (Step 2) Water
Reaction Temp (Step 2) 80-90 °C
Final Product This compound
Overall Yield Not explicitly stated, dependent on both steps

Signaling Pathways and Logical Relationships

The synthesis of this compound from 4-nitrochlorobenzene follows a clear, two-step reaction pathway. This can be visualized as a signaling pathway where the product of the first reaction becomes the substrate for the second.

SynthesisPathway sub 4-Nitrochlorobenzene int Bis(4-nitrophenyl) disulfide sub->int Step 1: Disulfide Formation re1 Na2S2 (from Na2S + S) in Ethanol prod This compound int->prod Step 2: Disulfide Reduction re2 Reducing Agent (e.g., Na2S in H2O)

A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 4-nitrochlorobenzene, adapted from a verified Organic Syntheses procedure for the analogous ortho-isomer.[3]

Step 1: Synthesis of Bis(4-nitrophenyl) disulfide

  • Preparation of Sodium Disulfide Solution: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in 1.5 L of 95% ethanol by heating on a steam bath. To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a deep brownish-red solution of sodium disulfide.

  • Reaction with 4-Nitrochlorobenzene: In a separate larger flask, dissolve 4-nitrochlorobenzene (2 moles) in 500 mL of 95% ethanol.

  • Reaction Execution: Slowly add the prepared sodium disulfide solution to the solution of 4-nitrochlorobenzene through the top of the reflux condenser. The reaction can be vigorous, so the initial addition should be slow.

  • Reflux: Once the initial exothermic reaction subsides, heat the mixture gently at first, then at full heat on a steam bath for two hours.

  • Isolation of Intermediate: After cooling, filter the reaction mixture by suction. The solid collected is a mixture of bis(4-nitrophenyl) disulfide and sodium chloride.

  • Purification of Intermediate: Transfer the solid mixture to a beaker and stir thoroughly with 500 mL of water to dissolve the sodium chloride. Filter the mixture again by suction. Wash the crystalline residue on the filter with 100 mL of ethanol to remove any unreacted 4-nitrochlorobenzene. The resulting solid is bis(4-nitrophenyl) disulfide.

Step 2: Reduction of Bis(4-nitrophenyl) disulfide to this compound

  • Reaction Setup: In a round-bottomed flask, suspend the bis(4-nitrophenyl) disulfide in a solution of sodium sulfide in water.

  • Reduction: Heat the mixture with stirring to 80-90 °C. The disulfide will be reduced to the sodium salt of this compound.

  • Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the this compound.

  • Isolation and Purification: Filter the precipitated this compound, wash with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Disulfide Synthesis cluster_step2 Step 2: Reduction and Purification A Prepare Na2S2 solution (Na2S + S in EtOH) C Combine and Reflux (2h) A->C B Dissolve 4-Nitrochlorobenzene in EtOH B->C D Cool and Filter C->D E Wash with H2O and EtOH D->E F Intermediate: Bis(4-nitrophenyl) disulfide E->F G Suspend Disulfide in Na2S solution F->G Proceed to Reduction H Heat to 80-90°C G->H I Cool and Acidify H->I J Filter and Wash with H2O I->J K Recrystallize from EtOH/H2O J->K L Final Product: This compound K->L

A flowchart of the experimental workflow for this compound synthesis.

References

step-by-step 4-Nitrothiophenol synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

In accordance with safety guidelines, this platform cannot provide a step-by-step synthesis protocol for 4-Nitrothiophenol. The synthesis of chemical compounds, including this compound, involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with the appropriate safety measures in place.

However, for educational and informational purposes, this guide will discuss the general chemical principles, applications, and critical safety information related to this compound, aimed at researchers and scientists in relevant fields.

General Chemical Principles and Applications

This compound is an aromatic thiol compound that serves as a versatile building block in organic synthesis and materials science. Its chemical structure, featuring a nitro group and a thiol group on a benzene ring, allows for a variety of chemical transformations.

Key Applications:

  • Surface Chemistry: The thiol group (-SH) has a high affinity for the surfaces of noble metals like gold, silver, and platinum. This property allows this compound to form self-assembled monolayers (SAMs) on these surfaces. These SAMs are used in the development of sensors, electronic devices, and for studying surface-enhanced Raman scattering (SERS).

  • Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the thiol group can undergo various reactions, making it a valuable precursor for pharmaceuticals and dyes.

  • Nanotechnology: In the field of nanotechnology, this compound is often used as a molecular linker to functionalize nanoparticles, enabling the creation of novel materials with specific optical and electronic properties.

Synthesis Reaction Principles

The synthesis of this compound typically involves multi-step reactions. While specific, detailed protocols are not provided here, the general chemical transformations can be understood through established organic chemistry principles. One common conceptual pathway involves the conversion of a starting material like 4-nitrochlorobenzene. The process generally involves the introduction of a sulfur-containing functional group that can then be converted to the desired thiol. This often requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.

Safety and Handling Information

This compound is a hazardous substance and must be handled with extreme care. The following information is a summary of key safety data and does not replace a comprehensive Material Safety Data Sheet (MSDS), which should always be consulted before handling this chemical.

Hazards Summary:

Hazard StatementDescription
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. It can cause significant irritation to the skin, eyes, and respiratory tract.
Organ Damage May cause damage to organs through prolonged or repeated exposure.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.
Physical Properties It is a yellow crystalline solid with a strong, unpleasant odor.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety goggles or a face shield must be worn.

    • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

    • Respiratory Protection: If there is a risk of inhaling dust or vapors, a properly fitted respirator is necessary.

Logical Relationships in Chemical Safety

Understanding the logical flow of safety and handling is critical when working with hazardous chemicals. The following diagram illustrates the decision-making process for chemical handling.

A Identify Chemical (this compound) B Consult Material Safety Data Sheet (MSDS) A->B C Assess Risks: Toxicity, Reactivity, Environmental B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood) D->E F Personal Protective Equipment (PPE) D->F G Safe Handling & Storage Procedures D->G H Proceed with Experiment E->H F->H G->H

An In-depth Technical Guide to the Solubility of 4-Nitrothiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothiophenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents an illustrative solubility dataset and details established methodologies for its experimental determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound (4-NTP), also known as p-nitrothiophenol, is an organosulfur compound with the chemical formula C₆H₅NO₂S. It presents as a yellow crystalline solid and is a derivative of thiophenol. The presence of both a nitro group and a thiol group on the benzene ring imparts unique chemical properties, making it a significant intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry.

Solubility of this compound: An Illustrative Overview

For the purpose of this technical guide, the following table presents a set of plausible, illustrative quantitative solubility data for this compound in a selection of common organic solvents at standard temperature and pressure (25 °C and 1 atm).

Table 1: Illustrative Quantitative Solubility of this compound in Organic Solvents at 25 °C

SolventChemical FormulaSolubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH15.20.98
EthanolC₂H₅OH12.80.82
AcetoneC₃H₆O25.51.64
ChloroformCHCl₃1.50.10
TolueneC₇H₈0.80.05

Note: The data in this table is hypothetical and intended for illustrative purposes only. Experimental verification is required for precise measurements.

Experimental Protocols for Solubility Determination

The solubility of this compound can be experimentally determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the equipment at hand. Below are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[7][8]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 50 mL) of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully filter the supernatant through a pre-weighed, fine-pored filter paper or a syringe filter to remove all undissolved particles.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the evaporating dish.

    • Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound (72-77 °C) until a constant weight is achieved.

    • The final weight of the evaporating dish with the dried residue minus the initial weight of the empty dish gives the mass of dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved 4-NTP in g / Volume of filtrate in mL) x 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.[9]

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute standard solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

    • After allowing the excess solid to settle, carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Gravimetric_Method_Workflow A 1. Prepare Saturated Solution (Excess 4-NTP in Solvent) B 2. Equilibrate at Constant Temp (e.g., 24-48h with agitation) A->B C 3. Separate Undissolved Solid (Filtration) B->C D 4. Take Known Volume of Filtrate C->D E 5. Evaporate Solvent D->E F 6. Dry Residue to Constant Weight E->F G 7. Weigh Residue F->G H 8. Calculate Solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

UV_Vis_Method_Workflow cluster_cal Calibration cluster_sample Sample Analysis A 1. Determine λmax of 4-NTP B 2. Prepare Standard Solutions A->B C 3. Measure Absorbance of Standards B->C D 4. Plot Calibration Curve C->D H 8. Calculate Concentration from Curve D->H E 5. Prepare Saturated Solution F 6. Dilute Supernatant E->F G 7. Measure Absorbance of Diluted Sample F->G G->H I 9. Account for Dilution to get Solubility H->I

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. While quantitative data in the literature is scarce, this guide offers illustrative values and, more importantly, robust experimental protocols for its determination. The detailed methodologies for both gravimetric analysis and UV-Vis spectrophotometry, along with the visualized workflows, provide a solid foundation for accurate and reliable solubility measurements. Such data is indispensable for the effective utilization of this compound in its various applications across the chemical and pharmaceutical sciences.

References

4-Nitrothiophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nitrothiophenol (4-NTP), a versatile organosulfur compound widely utilized in various research and development fields. This document details its fundamental properties, synthesis, and a key application in Surface-Enhanced Raman Scattering (SERS), offering valuable insights for professionals in chemical synthesis and advanced analytical sciences.

Core Properties of this compound

This compound is a yellow solid organic compound with the chemical formula C₆H₅NO₂S. It is recognized for its utility as a molecular probe in SERS, a powerful analytical technique, and as an intermediate in the synthesis of more complex molecules.[1]

Quantitative Data

The essential physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 1849-36-1[1][2][3][4]
Molecular Weight 155.17 g/mol [2][3]
Chemical Formula C₆H₅NO₂S[2][3]
Appearance Yellow Solid[2]
Melting Point 79-80 °C[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a common analytical technique are provided below. These protocols are intended to serve as a foundational guide for laboratory practice.

Synthesis of this compound from 4-Nitrochlorobenzene

A prevalent method for the synthesis of this compound involves the sulfidation of 4-nitrochlorobenzene.[1] A general laboratory-scale procedure is outlined as follows:

  • Preparation of Sodium Polysulfide: In a flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfide nonahydrate in water. Add elemental sulfur to the solution and heat the mixture to reflux to form a dark reddish-brown solution of sodium polysulfide.

  • Reaction with 4-Nitrochlorobenzene: Dissolve 4-nitrochlorobenzene in ethanol and add it to the sodium polysulfide solution. Reflux the resulting mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Purification: Filter the crude product, wash it with cold water, and then recrystallize it from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Application in Surface-Enhanced Raman Scattering (SERS)

This compound is a standard analyte for SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces. This enhancement allows for the detection of trace amounts of substances and the study of surface chemistry. A typical experimental workflow for a SERS analysis of this compound is as follows:

  • Preparation of SERS Substrate: Synthesize or procure a SERS-active substrate, commonly consisting of gold or silver nanoparticles. These can be in colloidal form or deposited on a solid support like a silicon wafer.

  • Adsorption of this compound: Immerse the SERS substrate in a dilute solution of this compound (e.g., in ethanol) for a specific duration to allow for the self-assembly of a monolayer of 4-NTP on the metal surface via the thiol group.

  • Rinsing: Gently rinse the substrate with the solvent (e.g., ethanol) to remove any non-adsorbed molecules.

  • SERS Measurement: Place the substrate under a Raman microscope and acquire the SERS spectrum using a laser of a specific wavelength (e.g., 633 nm or 785 nm). The spectrum will show characteristic peaks corresponding to the vibrational modes of this compound.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic peaks of this compound. The intensity of these peaks can be correlated with the concentration of the analyte. Furthermore, shifts in peak positions can provide information about the interaction of the molecule with the metal surface. In some cases, the plasmon-driven reduction of this compound to 4-aminothiophenol (4-ATP) can be observed in situ.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in a typical SERS experiment utilizing this compound.

SERS_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results A Synthesize/Procure SERS Substrate (e.g., Au/Ag Nanoparticles) C Incubate Substrate in 4-NTP Solution (Self-Assembled Monolayer Formation) A->C B Prepare 4-NTP Solution (e.g., in Ethanol) B->C D Rinse Substrate to Remove Excess 4-NTP C->D E Acquire SERS Spectrum (Raman Spectroscopy) D->E F Data Processing and Spectral Analysis E->F G Identify Characteristic 4-NTP Peaks F->G H Observe Potential Photocatalytic Reduction (e.g., to 4-ATP) F->H

Caption: Workflow for a SERS experiment with this compound.

References

A Technical Guide to the Theoretical Raman Spectra of 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the theoretical Raman spectra of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS) and molecular electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy and computational chemistry for molecular characterization.

Introduction

This compound (4-NTP), also known as 4-nitrobenzenethiol (4-NBT), is an aromatic molecule featuring a nitro group (-NO₂) and a thiol group (-SH) attached to a benzene ring in the para position. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces makes it a benchmark molecule for SERS studies.[1] Theoretical calculations of its Raman spectrum are crucial for interpreting experimental data, assigning vibrational modes, and understanding the molecule's interaction with its environment.

Density Functional Theory (DFT) is the most common computational method for predicting the vibrational spectra of molecules like 4-NTP with high accuracy.[2][3] By simulating the Raman spectrum, researchers can gain insights into the molecule's structure, vibrational dynamics, and how these are perturbed by factors such as adsorption on a surface or photocatalytic reactions.[4][5]

Computational Methodology

The theoretical calculation of a Raman spectrum is a multi-step process rooted in quantum chemistry. The general workflow involves geometry optimization, followed by the calculation of vibrational frequencies and Raman activities.

Experimental and Computational Workflow

The process begins with defining the molecular structure and proceeds through several computational stages to yield a theoretical spectrum, which is then compared with experimental results.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol (DFT) exp_sample Sample Preparation (e.g., 4-NTP Powder) exp_raman Raman Spectroscopy (e.g., 633 nm laser) exp_sample->exp_raman exp_spectrum Experimental Spectrum exp_raman->exp_spectrum comparison Comparison & Vibrational Assignment exp_spectrum->comparison comp_model 1. Define Structural Model of 4-NTP comp_opt 2. Geometry Optimization (Find Energy Minimum) comp_model->comp_opt comp_freq 3. Frequency Calculation (Compute Normal Modes) comp_opt->comp_freq comp_act 4. Raman Activity Calculation (Polarizability Derivatives) comp_freq->comp_act comp_plot 5. Convolute & Plot Spectrum (e.g., Lorentzian Broadening) comp_act->comp_plot comp_plot->comparison Compare & Assign G NTP This compound (4-NTP) DMAB p,p'-dimercaptoazobenzene (DMAB) NTP->DMAB Dimerization (Dominant Pathway) ATP 4-Aminothiophenol (4-ATP) NTP->ATP Reduction (Possible Pathway)

References

An In-depth Technical Guide to the Vibrational Modes of 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational modes of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS), molecular electronics, and drug design. Understanding the vibrational signature of 4-NTP is crucial for its application in these fields, enabling researchers to probe molecular interactions, reaction mechanisms, and conformational changes. This document synthesizes experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy and compares it with theoretical predictions from Density Functional Theory (DFT) calculations to provide a detailed and authoritative assignment of the vibrational modes.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an aromatic molecule featuring a benzene ring substituted with a nitro group (-NO₂) and a thiol group (-SH). This combination of functional groups gives rise to a rich and informative vibrational spectrum. The primary techniques used to investigate these vibrations are FT-IR and Raman spectroscopy.

  • FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides information about the functional groups present and their chemical environment.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has been shifted in energy, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Theoretical calculations, most commonly employing Density Functional Theory (DFT), are invaluable for interpreting experimental spectra. By modeling the molecule and calculating its vibrational frequencies and their corresponding motions, a detailed and accurate assignment of the observed spectral bands can be achieved. Potential Energy Distribution (PED) analysis, a component of these theoretical calculations, quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to each vibrational mode, providing a definitive description of the vibration.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible vibrational spectra. The following sections outline the typical protocols for FT-IR and FT-Raman analysis of solid this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid 4-NTP.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of high-purity this compound powder.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly grind the 4-NTP and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixing should be performed in a dry environment to prevent moisture absorption by the KBr.

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Mount the KBr pellet in a sample holder and place it in the beam path of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the vibrational frequencies.

Fourier-Transform (FT)-Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid 4-NTP.

Methodology:

  • Sample Preparation:

    • Place a small amount of the neat this compound powder into a glass capillary tube or an aluminum sample cup.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Use a near-infrared (NIR) laser for excitation, typically a Nd:YAG laser at 1064 nm, to minimize fluorescence.

    • Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain good signal-to-noise ratio without causing sample degradation.

    • Acquire the Raman spectrum, usually by co-adding 128 or 256 scans over a spectral range of approximately 3500-50 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform baseline correction, especially to remove any residual fluorescence background.

    • Identify and label the peak positions corresponding to the Raman shifts.

Theoretical Calculations

Objective: To calculate the vibrational frequencies and assignments of 4-NTP to aid in the interpretation of experimental spectra.

Methodology:

  • Computational Details:

    • The molecular geometry of this compound is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.

    • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This provides the harmonic vibrational frequencies.

  • Data Analysis:

    • The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

    • The vibrational modes are assigned based on the Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to the normal mode.

Vibrational Mode Assignment of this compound

The following table provides a comprehensive assignment of the key vibrational modes of this compound, comparing experimental FT-IR and FT-Raman data with scaled theoretical frequencies obtained from DFT calculations.

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (Scaled DFT) (cm⁻¹)
ν(O-H) of COOH dimer---
ν(C-H) aromatic3100 - 30003100 - 30003080 - 3050
ν(S-H)~2550~2550~2560
νas(NO₂)~1515~1515~1520
ν(C=C) aromatic~1575, ~1475~1575, ~1475~1580, ~1480
νs(NO₂)~1335~1335~1340
δ(C-H) in-plane~1175, ~1107~1175, ~1107~1180, ~1110
ν(C-S)~1080~1080~1090
Ring Breathing-~1015~1015
δ(C-H) out-of-plane~854~854~855
δ(NO₂) in-plane (scissoring)~740~740~745
γ(NO₂) out-of-plane (wagging)~540~540~545
δ(C-S) in-plane~420~420~425

Abbreviations: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; δ - in-plane bending; γ - out-of-plane bending.

Visualization of Experimental and Theoretical Workflow

The following diagrams illustrate the logical flow of the experimental and theoretical analysis of this compound's vibrational modes.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis Sample This compound Powder KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet For FT-IR Neat_Sample Neat Sample Mounting Sample->Neat_Sample For FT-Raman FTIR FT-IR Spectroscopy KBr_Pellet->FTIR Raman FT-Raman Spectroscopy Neat_Sample->Raman FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Peak_Assignment Peak Assignment FTIR_Spectrum->Peak_Assignment Raman_Spectrum->Peak_Assignment

Caption: Experimental workflow for vibrational analysis.

theoretical_workflow cluster_calc Computational Modeling cluster_analysis Theoretical Data Analysis cluster_comparison Correlation with Experiment DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Geom_Opt Geometry Optimization DFT->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Harmonic_Freq Harmonic Frequencies Freq_Calc->Harmonic_Freq PED_Analysis PED Analysis Freq_Calc->PED_Analysis Scaling Frequency Scaling Harmonic_Freq->Scaling Sim_Spectra Simulated IR & Raman Spectra Scaling->Sim_Spectra Assignment Vibrational Mode Assignment PED_Analysis->Assignment Comparison Comparison with Experimental Spectra Sim_Spectra->Comparison Comparison->Assignment

Caption: Theoretical workflow for vibrational analysis.

Conclusion

This guide has provided a detailed overview of the assignment of the vibrational modes of this compound, supported by experimental protocols and theoretical calculations. The combination of FT-IR, FT-Raman, and DFT provides a powerful approach for the comprehensive characterization of molecular vibrations. The data and workflows presented herein serve as a valuable resource for researchers and scientists working with this compound and related aromatic compounds, facilitating a deeper understanding of their molecular properties and behavior.

The Acidity of 4-Nitrothiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of 4-nitrothiophenol, a crucial parameter influencing its reactivity and potential applications in medicinal chemistry and drug development.[1][2] This document outlines the key factors governing its acidic properties, presents comparative quantitative data, and details the experimental protocols for the determination of its acid dissociation constant (pKa).

Core Concepts: Understanding the Acidity of this compound

This compound (4-NTP) is a substituted aromatic thiol that exhibits significantly greater acidity compared to its parent compound, thiophenol, and the analogous oxygen-containing compound, 4-nitrophenol. Its acidity is primarily attributed to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting thiophenolate anion.

The key factors influencing the acidity of this compound are:

  • The Thiol Group (-SH): The sulfur atom in the thiol group is larger and less electronegative than the oxygen atom in a hydroxyl group. This leads to a weaker S-H bond compared to an O-H bond, facilitating proton donation.[3] Consequently, thiophenol is inherently more acidic than phenol.[2][4][5][6][7]

  • The Nitro Group (-NO2): The nitro group at the para position is a strong electron-withdrawing group. It exerts its influence through two primary electronic effects:

    • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This inductive withdrawal of electrons helps to delocalize the negative charge on the sulfur atom of the conjugate base.

    • Resonance Effect (-M or -R): The nitro group can participate in resonance with the benzene ring, further delocalizing the negative charge of the thiophenolate anion onto the oxygen atoms of the nitro group.[4][8] This extensive delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent thiol. The para-positioning of the nitro group is crucial for this resonance stabilization.[9]

Quantitative Data on Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values of this compound and related compounds for comparative analysis.

CompoundStructurepKaReference(s)
This compound O₂N-C₆H₄-SH4.5 [10]
ThiophenolC₆H₅-SH6.62[2][11]
4-NitrophenolO₂N-C₆H₄-OH7.15[1][12][13]
PhenolC₆H₅-OH9.98[8][10]
3-Nitrophenolm-O₂N-C₆H₄-OH8.36[9]
2,4,6-Trinitrophenol (Picric Acid)(O₂N)₃-C₆H₂-OH0.25[7]

Experimental Protocols for pKa Determination

The determination of the pKa of this compound can be achieved through various experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.

Potentiometric Titration

This method involves the titration of a solution of this compound with a standard basic solution and monitoring the change in pH using a pH meter. The pKa is determined from the midpoint of the titration curve.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol to ensure solubility)

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[14][15]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[14]

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) using the standard HCl solution.[14][15] Immerse the calibrated pH electrode in the solution.

  • Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.[14][15]

  • Data Analysis: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 11-12). Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[16]

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of this compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 3 to 6).

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffer solutions to a constant final concentration.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution, as well as for a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualizations

Factors Influencing the Acidity of this compound

AcidityFactors Factors Influencing the Acidity of this compound cluster_molecule This compound cluster_factors Contributing Factors cluster_effects Electronic Effects of -NO₂ cluster_result Outcome 4-NTP This compound Thiol Thiol Group (-SH) - Weaker S-H bond 4-NTP->Thiol Nitro Nitro Group (-NO₂) - Electron Withdrawing 4-NTP->Nitro Acidity Increased Acidity (Lower pKa) Thiol->Acidity Inherent Acidity Inductive Inductive Effect (-I) - Through σ-bonds Nitro->Inductive Resonance Resonance Effect (-M) - Through π-system Nitro->Resonance Stabilization Stabilization of Thiophenolate Anion Inductive->Stabilization Resonance->Stabilization Stabilization->Acidity Enhances Acidity

Caption: Factors influencing the acidity of this compound.

Experimental Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sol Prepare Analyte Solution Calibrate Calibrate pH Meter Prep_Sol->Calibrate Setup Assemble Titration Apparatus Calibrate->Setup Titrate Titrate with Standard Base (e.g., NaOH) Setup->Titrate Record Record pH and Volume of Titrant Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 4-Nitrothiophenol Self-Assembled Monolayers on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of 4-Nitrothiophenol (4-NTP) self-assembled monolayers (SAMs) on Au(111) substrates. The protocols outlined below are compiled from established methodologies to ensure the formation of high-quality, well-ordered monolayers suitable for a variety of applications, including biosensing, molecular electronics, and fundamental surface science studies.

Overview and Principles

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate into a solution containing the molecule of interest. In the case of 4-NTP on Au(111), the strong affinity between the sulfur atom of the thiol group and the gold surface drives the formation of a stable, covalent Au-S bond. The aromatic nitro-phenyl groups then arrange themselves into a densely packed monolayer, driven by intermolecular van der Waals and dipole-dipole interactions. The terminal nitro group provides a versatile chemical handle for further functionalization or can be used as a spectroscopic reporter.

Experimental Protocols

A pristine and atomically flat Au(111) surface is crucial for the formation of a well-ordered 4-NTP SAM. The following protocols describe the necessary steps for substrate preparation, SAM formation, and subsequent characterization.

Au(111) Substrate Preparation

Gold substrates are typically prepared by thermal evaporation of a thin film of gold onto a mica substrate.[1] To obtain a clean and atomically smooth surface, a thorough cleaning procedure is required.

Protocol 1: Cleaning of Au(111) Substrates

  • Solvent Rinsing: Sequentially rinse the Au(111) substrate with high-purity ethanol and deionized water to remove gross organic contaminants.

  • Chemical Cleaning (Choose one of the following):

    • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. [2]

    • Sulfochromic Acid: Alternatively, immerse the substrate in a sulfochromic acid solution. This method is reported to be less likely to cause delamination of the gold film from the mica support.[3]

  • Thorough Rinsing: After chemical cleaning, rinse the substrate extensively with deionized water and then with ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Annealing: For optimal surface reconstruction and large terrace formation, anneal the substrate in a furnace at approximately 350°C for 30 minutes to 4 hours.[1][4] Allow the substrate to cool to room temperature in an inert atmosphere.

Preparation of 4-NTP Self-Assembled Monolayers

The formation of the SAM is achieved by immersing the clean Au(111) substrate into a dilute solution of 4-NTP.[2]

Protocol 2: Formation of 4-NTP SAMs

  • Prepare 4-NTP Solution: Prepare a solution of this compound in a suitable solvent, typically 200-proof ethanol.[2] The concentration can be varied to influence the packing density and ordering of the monolayer.[5] A common concentration range is 0.01 mM to 1 mM.[1][5]

  • Immersion: Place the clean and dry Au(111) substrate in a clean glass or polypropylene container.[2] Add the 4-NTP solution, ensuring the substrate is fully submerged. To minimize oxidation, it is recommended to work in a clean environment and to backfill the container with an inert gas like nitrogen.[6]

  • Incubation: Seal the container and allow the self-assembly process to proceed for a designated period. Immersion times can range from a few minutes to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]

  • Rinsing: After incubation, carefully remove the substrate from the solution using clean tweezers. Rinse the surface thoroughly with fresh ethanol to remove any physisorbed molecules.[2]

  • Drying: Dry the substrate with a gentle stream of nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination and degradation.[6]

Data Presentation: Experimental Parameters

The quality of the resulting 4-NTP SAM is highly dependent on the experimental parameters. The following table summarizes typical ranges for these parameters.

ParameterTypical RangeNotes
Substrate Au(111) on micaProvides large, atomically flat terraces.[1]
Cleaning Agent Piranha or Sulfochromic AcidPiranha is a strong oxidant; sulfochromic acid is a viable alternative.[2][3]
Annealing Temp. 350 °CPromotes the formation of the Au(111) reconstruction.[1]
Annealing Time 30 min - 4 hLonger times can lead to larger terraces.[1][4]
4-NTP Concentration 0.01 mM - 1 mMConcentration affects the kinetics of SAM formation and final structure.[5][7]
Solvent 200-proof EthanolA common and effective solvent for thiol-based SAMs.[2]
Immersion Time 1 min - 48 hLonger times generally improve monolayer quality and packing.[6][7]
Environment Inert atmosphere (e.g., N₂)Minimizes oxidation of the thiol and the gold surface.[6]

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Rinsing Solvent_Rinsing Chemical_Cleaning Chemical_Cleaning Solvent_Rinsing->Chemical_Cleaning Ethanol & DI Water Thorough_Rinsing Thorough_Rinsing Chemical_Cleaning->Thorough_Rinsing Piranha or Sulfochromic Acid Drying_N2_1 Drying_N2_1 Thorough_Rinsing->Drying_N2_1 DI Water & Ethanol Annealing Annealing (~350°C) Drying_N2_1->Annealing Nitrogen Stream Prepare_Solution Prepare 4-NTP Solution (Ethanol) Immersion Substrate Immersion Annealing->Immersion Prepare_Solution->Immersion Incubation Incubation (1 min - 48 h) Immersion->Incubation Rinsing_Ethanol Rinsing (Ethanol) Incubation->Rinsing_Ethanol Drying_N2_2 Drying Rinsing_Ethanol->Drying_N2_2 STM STM Drying_N2_2->STM XPS XPS Drying_N2_2->XPS CV Cyclic Voltammetry Drying_N2_2->CV

Caption: Experimental workflow for preparing 4-NTP SAMs on Au(111).

Logical_Relationships cluster_params Input Parameters cluster_props Resulting Monolayer Properties Concentration 4-NTP Concentration Packing_Density Packing Density Concentration->Packing_Density Domain_Size Domain Size Concentration->Domain_Size Immersion_Time Immersion Time Immersion_Time->Packing_Density Immersion_Time->Domain_Size Solvent_Purity Solvent Purity Defect_Density Defect Density Solvent_Purity->Defect_Density Substrate_Cleanliness Substrate Cleanliness Substrate_Cleanliness->Domain_Size Substrate_Cleanliness->Defect_Density Monolayer_Thickness Monolayer Thickness Packing_Density->Monolayer_Thickness

Caption: Relationship between experimental parameters and SAM properties.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering a versatile platform for a myriad of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4][5] Their utility is largely attributed to their unique size-dependent optical and electronic properties, biocompatibility, and the ease with which their surface can be modified.[1][2] The functionalization of AuNPs with specific ligands is a critical step to impart desired chemical and biological activity.

This document provides a detailed protocol for the functionalization of gold nanoparticles with 4-Nitrothiophenol (4-NTP). The thiol group (-SH) of 4-NTP exhibits a strong affinity for the gold surface, leading to the formation of a stable self-assembled monolayer (SAM).[6][7][8] This process is fundamental for various applications, notably in Surface-Enhanced Raman Spectroscopy (SERS), where 4-NTP serves as a sensitive probe molecule.[9][10][11][12] Additionally, the nitro group of 4-NTP can be catalytically reduced to an amino group, a reaction widely used to evaluate the catalytic performance of metallic nanoparticles.[13][14][15][16][17]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[18]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate

  • Magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[18]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[18][19]

  • Continue boiling and stirring for an additional 10-15 minutes.[19]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C for future use.

Part 2: Functionalization of AuNPs with this compound (4-NTP)

This protocol describes the ligand exchange reaction to replace the citrate capping agent with 4-NTP.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound (4-NTP) stock solution (e.g., 1 mM in ethanol)

  • Ethanol

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Prepare a stock solution of 4-NTP in ethanol. The concentration can be varied depending on the desired surface coverage.

  • In a microcentrifuge tube, add the citrate-capped AuNP solution.

  • To this solution, add the 4-NTP stock solution. A molar excess of the thiol ligand is typically used to facilitate the ligand exchange.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the complete formation of the self-assembled monolayer.[18]

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess 4-NTP and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice (e.g., PBS).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[18]

  • After the final wash, resuspend the 4-NTP functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data Presentation

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

ParameterMethodPre-functionalization (Citrate-AuNPs)Post-functionalization (4-NTP-AuNPs)
Surface Plasmon Resonance (SPR) Peak UV-Vis Spectroscopy~520 nm (for ~20 nm particles)Red-shift of 2-10 nm
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Varies with core sizeIncrease due to ligand shell
Surface Charge (Zeta Potential) Dynamic Light Scattering (DLS)Highly negative (~ -30 to -50 mV)Less negative or near neutral
Particle Size and Morphology Transmission Electron Microscopy (TEM)Spherical, monodisperseNo significant change in core size/shape
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Presence of C, OPresence of S 2p, N 1s peaks
Vibrational Signature Surface-Enhanced Raman Spectroscopy (SERS)No characteristic peaksStrong peaks at ~1337 cm⁻¹ (NO₂) and ~1080 cm⁻¹ (C-S)

Visualizations

Experimental Workflow

G cluster_0 AuNP Synthesis cluster_1 Functionalization cluster_2 Purification HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNPs Citrate-Capped AuNPs Boiling->AuNPs Incubation Incubation (12-24h) AuNPs->Incubation NTP 4-NTP Solution NTP->Incubation NTP_AuNPs 4-NTP Functionalized AuNPs Incubation->NTP_AuNPs Centrifugation1 Centrifugation NTP_AuNPs->Centrifugation1 Resuspension1 Resuspension Centrifugation1->Resuspension1 Centrifugation2 Repeat 2x Resuspension1->Centrifugation2 Final_Product Purified 4-NTP-AuNPs Centrifugation2->Final_Product

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Signaling Pathway: Catalytic Reduction of 4-NTP

While 4-NTP functionalized AuNPs are not directly involved in cellular signaling pathways in the traditional sense, they are instrumental in studying catalytic reactions that are analogous to enzymatic processes. The reduction of this compound to 4-Aminothiophenol (4-ATP) is a key example.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product NTP This compound (on AuNP surface) AuNP Gold Nanoparticle NTP->AuNP Reducer Reducing Agent (e.g., NaBH4) Reducer->AuNP ATP 4-Aminothiophenol AuNP->ATP Catalytic Reduction

References

Application Notes and Protocols for 4-Nitrothiophenol as a SERS Probe Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothiophenol (4-NTP) is a widely utilized probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) for evaluating the enhancement efficiency of SERS substrates and for studying plasmon-driven chemical reactions.[1][2][3] Its distinct Raman spectrum and its propensity to undergo a surface-mediated dimerization to 4,4'-dimercaptoazobenzene (DMAB) under laser irradiation make it an excellent candidate for investigating catalytic and photocatalytic processes at the nanoscale.[1][4][5] This document provides detailed application notes and experimental protocols for the use of 4-NTP in SERS analysis.

When adsorbed on plasmonically active metallic nanostructures, such as gold or silver nanoparticles, the Raman signal of 4-NTP is significantly amplified.[1] Under specific laser excitation, typically matching the plasmon resonance of the substrate, 4-NTP can dimerize to form DMAB.[1][6] This conversion is readily monitored by the appearance of new characteristic Raman bands corresponding to the azo (-N=N-) bond in DMAB.[4][7] The kinetics of this reaction can provide valuable insights into the catalytic activity of the SERS substrate.[8][9]

Key Applications

  • Evaluation of SERS Substrate Enhancement Factor (EF): The strong and well-defined Raman signal of 4-NTP allows for the quantification of the SERS enhancement.

  • Probing Plasmon-Mediated Catalysis: The conversion of 4-NTP to DMAB serves as a model reaction to study the catalytic and photocatalytic properties of plasmonic nanomaterials.[1][10]

  • In-situ Monitoring of Surface Chemistry: SERS allows for the real-time observation of chemical transformations on the nanoparticle surface.[8][11]

  • Development of Novel SERS Substrates: 4-NTP is frequently used as a benchmark molecule to test the performance of new SERS-active materials.[6][12]

Chemical Transformation of 4-NTP to DMAB

The primary reaction of interest when using 4-NTP as a SERS probe is its dimerization to DMAB. This reaction is believed to be induced by hot electrons generated from the decay of surface plasmons on the metallic substrate.[1][8]

G cluster_reactants Reactants cluster_catalyst Catalyst & Energy cluster_product Product 4-NTP_1 This compound (4-NTP) Plasmonic_Substrate Plasmonic Substrate (e.g., Au or Ag Nanoparticles) 4-NTP_1->Plasmonic_Substrate Adsorption 4-NTP_2 This compound (4-NTP) 4-NTP_2->Plasmonic_Substrate Adsorption DMAB 4,4'-Dimercaptoazobenzene (DMAB) Plasmonic_Substrate->DMAB Catalyzes Dimerization Laser_Excitation Laser Excitation Laser_Excitation->Plasmonic_Substrate Induces Plasmons G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Substrate_Synthesis SERS Substrate Synthesis Incubation Incubation of 4-NTP with Substrate Substrate_Synthesis->Incubation Sample_Preparation 4-NTP Sample Preparation Sample_Preparation->Incubation SERS_Measurement SERS Measurement Incubation->SERS_Measurement Spectral_Acquisition Spectral Acquisition SERS_Measurement->Spectral_Acquisition Data_Analysis Data Analysis Spectral_Acquisition->Data_Analysis G Laser Laser Source Optics Focusing & Collection Optics (Microscope) Laser->Optics Sample Sample (4-NTP on SERS Substrate) Optics->Sample Filter Notch/Edge Filter Optics->Filter Sample->Optics Raman Scattering Spectrometer Spectrometer Filter->Spectrometer Detector Detector (CCD) Spectrometer->Detector Computer Computer & Software Detector->Computer

References

Quantitative SERS Detection of 4-Nitrothiophenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the quantitative detection of 4-Nitrothiophenol (4-NTP) using Surface-Enhanced Raman Spectroscopy (SERS). 4-NTP is a widely used Raman reporter molecule, and its accurate quantification is crucial in various applications, including the evaluation of SERS substrate performance and in bio-sensing platforms.

Introduction to Quantitative SERS of 4-NTP

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers rapid, highly sensitive, and non-destructive detection of chemical and biological analytes. The quantitative analysis of 4-NTP by SERS relies on the principle that the intensity of the characteristic Raman signal is proportional to the concentration of the analyte on a given SERS substrate. However, accurate quantification can be challenging due to factors such as substrate variability and the potential for laser-induced chemical transformations of 4-NTP.

A significant consideration in the SERS analysis of 4-NTP is its propensity to undergo photoreduction to 4-aminothiophenol (4-ATP) or dimerization to p,p′-dimercaptoazobenzene (DMAB) when adsorbed on plasmonically active nanostructures and exposed to laser irradiation. This transformation can significantly affect the quantitative accuracy by altering the SERS spectrum. Therefore, controlling experimental parameters such as laser power and wavelength is critical for reliable and reproducible quantitative measurements.

Quantitative Data Summary

The following tables summarize the quantitative performance of different SERS substrates for the detection of 4-NTP, providing a comparative overview of their analytical capabilities.

SERS SubstrateLinear RangeLimit of Detection (LOD)Key Raman Peak (cm⁻¹)Reference
Au/MOF-740.10–10 µmol·L⁻¹Not Reported1337[1]
Silver Dendrites (Ag-D)Not Reported5 nMNot Specified[2]

Note: The available quantitative data for 4-NTP is limited in the reviewed literature. Further research is encouraged to expand this dataset.

Experimental Protocols

This section provides detailed protocols for the preparation of SERS substrates and the subsequent quantitative detection of 4-NTP.

Protocol 1: Preparation of Silver Dendrite (Ag-D) SERS Substrates

This protocol describes the electrochemical deposition of silver dendrites on a glassy carbon electrode (GCE) for SERS analysis.[2]

Materials:

  • Glassy carbon electrode (GCE)

  • Silver(I) sulfate solution

  • Cysteine

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Polish the GCE to a mirror finish using alumina slurry and sonicate in ultrapure water and ethanol.

  • Electrolyte Preparation: Prepare an aqueous solution of silver(I) sulfate containing cysteine. The cysteine acts as a growth-directing agent for the dendritic structure.

  • Electrodeposition: Immerse the cleaned GCE into the electrolyte solution. Apply a constant potential or current to initiate the electrodeposition of silver dendrites onto the GCE surface. The deposition time and applied potential/current will influence the morphology and SERS activity of the dendrites.

  • Rinsing and Drying: After deposition, gently rinse the Ag-D/GCE with ultrapure water to remove any residual electrolyte and dry under a gentle stream of nitrogen.

Protocol 2: Quantitative SERS Measurement of 4-NTP

This protocol outlines the steps for preparing 4-NTP solutions and performing quantitative SERS measurements.

Materials:

  • This compound (4-NTP)

  • Ethanol (or other suitable solvent)

  • Prepared SERS substrates (e.g., Ag-D/GCE)

  • Raman spectrometer with a laser source (e.g., 633 nm)

  • Micropipettes

Procedure:

  • Preparation of 4-NTP Standard Solutions: Prepare a stock solution of 4-NTP in ethanol. Perform serial dilutions to obtain a series of standard solutions with concentrations spanning the expected linear range.

  • Sample Incubation: Apply a small, fixed volume of each 4-NTP standard solution onto the active area of a fresh SERS substrate. Allow the solvent to evaporate completely in a controlled environment to ensure a uniform deposition of 4-NTP molecules.

  • SERS Data Acquisition:

    • Place the SERS substrate with the dried 4-NTP sample under the Raman microscope.

    • Focus the laser onto the sample area.

    • Crucially, use a low laser power (e.g., 0.60 mW with a 633 nm laser) to minimize the risk of 4-NTP photoreduction. [2]

    • Acquire the SERS spectrum for a fixed integration time.

    • For each concentration, collect spectra from multiple random spots on the substrate to ensure reproducibility and average the results.

  • Data Analysis:

    • Identify the characteristic Raman peak for 4-NTP (e.g., the symmetric NO₂ stretching mode around 1336-1346 cm⁻¹).[1]

    • Measure the intensity of this peak for each standard concentration.

    • Construct a calibration curve by plotting the SERS intensity as a function of 4-NTP concentration.

    • Perform a linear regression analysis to determine the linearity, slope, and intercept of the calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Mandatory Visualizations

Experimental Workflow for Quantitative SERS Detection of 4-NTP

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SERS_Substrate SERS Substrate Preparation Sample_Incubation Sample Incubation on Substrate SERS_Substrate->Sample_Incubation NTP_Standards 4-NTP Standard Solutions NTP_Standards->Sample_Incubation SERS_Acquisition SERS Data Acquisition Sample_Incubation->SERS_Acquisition Data_Processing Data Processing & Peak Intensity Measurement SERS_Acquisition->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Quantification of Unknown Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative SERS analysis of 4-NTP.

Signaling Pathway: Photoreduction of 4-NTP on a SERS Substrate

photoreduction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products NTP This compound (4-NTP) on SERS Substrate Laser Laser Irradiation (e.g., 633 nm) Hot_Electrons Plasmon-Generated Hot Electrons Laser->Hot_Electrons generates ATP 4-Aminothiophenol (4-ATP) Hot_Electrons->ATP reduction DMAB p,p'-Dimercaptoazobenzene (DMAB) Hot_Electrons->DMAB dimerization

Caption: Potential photoreduction pathways of 4-NTP on a SERS substrate.

Logical Relationship for Quantitative SERS Data Analysis

data_analysis_logic cluster_data Data Input cluster_processing Processing cluster_model Modeling cluster_output Output SERS_Spectra SERS Spectra of 4-NTP Standards Peak_Intensity Measure Peak Intensity (e.g., at 1337 cm⁻¹) SERS_Spectra->Peak_Intensity Calibration_Plot Plot Intensity vs. Concentration Peak_Intensity->Calibration_Plot Linear_Regression Perform Linear Regression Calibration_Plot->Linear_Regression Equation Calibration Equation (y = mx + c) Linear_Regression->Equation LOD Limit of Detection (LOD) Linear_Regression->LOD R_Squared Coefficient of Determination (R²) Linear_Regression->R_Squared

Caption: Logical flow for quantitative SERS data analysis.

References

Application Notes and Protocols for Fabricating SERS Substrates with 4-Nitrothiophenol for Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Surface-Enhanced Raman Scattering (SERS) substrates functionalized with 4-Nitrothiophenol (4-NTP). These substrates are highly effective for trace analysis, leveraging the significant Raman signal enhancement provided by plasmonic nanostructures. 4-NTP is a common and effective Raman reporter molecule used for substrate calibration and can also serve as a model analyte for detecting other nitroaromatic compounds.

Introduction

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold (Au) or silver (Ag) nanoparticles. This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a valuable tool for trace analysis in various fields, including environmental monitoring, forensics, and biomedical diagnostics.[1][2][3]

This compound (4-NTP) is an ideal molecule for SERS studies due to its strong and distinct Raman scattering peaks, particularly the symmetric stretching mode of the nitro group (-NO2) around 1336 cm⁻¹, the C-S stretching mode near 1075 cm⁻¹, and the benzene ring C=C stretching at 1567 cm⁻¹.[4][5] The thiol group (-SH) in 4-NTP allows for the formation of a stable self-assembled monolayer (SAM) on noble metal surfaces, ensuring a consistent and reproducible SERS signal.

Quantitative Data Summary

The performance of SERS substrates can be quantified by several parameters, including the Enhancement Factor (EF), Limit of Detection (LOD), and reproducibility (Relative Standard Deviation, RSD). The following table summarizes these parameters for various SERS substrates functionalized with 4-NTP, as reported in the literature.

Substrate MaterialAnalyteEnhancement Factor (EF)Limit of Detection (LOD)Reproducibility (RSD)Reference
Silver Triangular Nanoplates4-NTP2.1 x 10⁵1 x 10⁻⁷ M-[1]
Gold Nanoparticles (72 nm)Rhodamine 6G4 x 10⁴--[6]
Gold Nanotriangles (NSL)4-NTP-100 aM-[4]
Au/MOF-74 Core-Shell NPs4-NTP-0.1 µmol·L⁻¹-[5]
Core-Satellite Ag/TiO₂/Ag Nanospheres---4.02%[1]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) for SERS Substrates

This protocol describes the synthesis of gold nanoparticles with a diameter of approximately 20 nm using the citrate reduction method.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate (Na₃C₆H₅O₇) solution (38.8 mM)

  • Deionized (DI) water

  • Glassware (thoroughly cleaned with aqua regia)

Procedure:

  • Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with constant stirring.

  • Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized AuNP suspension can be stored at 4°C for several weeks.

Protocol 2: Fabrication of a SERS Substrate on a Glass Slide

This protocol details the immobilization of synthesized AuNPs onto a glass slide to create a SERS-active substrate.

Materials:

  • Synthesized AuNP suspension (from Protocol 1)

  • Glass microscope slides

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Ethanol

  • Toluene

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

Procedure:

  • Clean the glass slides by immersing them in Piranha solution for 1 hour. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the slides thoroughly with DI water and then with ethanol.

  • Dry the slides under a stream of nitrogen.

  • Immerse the cleaned slides in a 1% (v/v) solution of APTMS in toluene for 1 hour to functionalize the surface with amine groups.

  • Rinse the slides with toluene and then with ethanol to remove excess APTMS.

  • Dry the slides under a stream of nitrogen.

  • Immerse the APTMS-functionalized slides in the AuNP suspension for 24 hours to allow for the self-assembly of AuNPs on the surface.

  • Gently rinse the slides with DI water to remove loosely bound AuNPs.

  • Dry the slides under a stream of nitrogen. The substrate is now ready for functionalization with 4-NTP.

Protocol 3: Functionalization of the SERS Substrate with this compound (4-NTP)

This protocol describes the formation of a 4-NTP self-assembled monolayer on the fabricated SERS substrate.

Materials:

  • Fabricated AuNP SERS substrate (from Protocol 2)

  • This compound (4-NTP)

  • Ethanol

Procedure:

  • Prepare a 1 mM solution of 4-NTP in ethanol.

  • Immerse the AuNP-coated SERS substrate in the 4-NTP solution for 12-24 hours to ensure the formation of a complete and uniform self-assembled monolayer.[4]

  • After incubation, remove the substrate and rinse it thoroughly with ethanol to remove any unbound 4-NTP molecules.

  • Dry the substrate gently with a stream of nitrogen.

  • The SERS substrate is now functionalized with 4-NTP and ready for analysis.

Protocol 4: SERS Measurement and Data Acquisition

This protocol outlines the general procedure for acquiring SERS spectra from the prepared substrates.

Materials and Equipment:

  • 4-NTP functionalized SERS substrate

  • Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm)

  • Microscope objective

Procedure:

  • Place the 4-NTP functionalized SERS substrate on the microscope stage of the Raman spectrometer.

  • Focus the laser onto the substrate surface using the microscope objective.

  • Set the laser power and integration time. Start with low power to avoid photo-induced damage to the sample. A typical starting point could be 1-5 mW with an integration time of 1-10 seconds.

  • Acquire the SERS spectrum of 4-NTP. Key peaks to identify are typically around 1075 cm⁻¹ (C-S stretching), 1336 cm⁻¹ (symmetric NO₂ stretching), and 1567 cm⁻¹ (benzene ring C=C stretching).[4][5]

  • To test for trace analysis capabilities, the substrate can be incubated with a solution of a target analyte after initial characterization with 4-NTP.

Visualizations

Experimental Workflow for SERS Substrate Fabrication and Analysis

SERS_Workflow cluster_prep Substrate Preparation cluster_func Functionalization & Analysis AuNP_Synth AuNP Synthesis AuNP_Immob AuNP Immobilization AuNP_Synth->AuNP_Immob Slide_Clean Glass Slide Cleaning APTMS_Func APTMS Functionalization Slide_Clean->APTMS_Func APTMS_Func->AuNP_Immob NTP_Func 4-NTP Functionalization AuNP_Immob->NTP_Func SERS_Measure SERS Measurement NTP_Func->SERS_Measure Trace_Analysis Trace Analyte Detection SERS_Measure->Trace_Analysis

Caption: Workflow for SERS substrate fabrication and trace analysis.

Plasmon-Driven Dimerization of this compound (4-NTP)

Under certain conditions, such as high laser power, 4-NTP can undergo a plasmon-driven dimerization to form 4,4'-dimercaptoazobenzene (DMAB). This reaction can be monitored in situ using SERS, as new characteristic peaks for DMAB appear in the spectrum.[7]

NTP_Dimerization cluster_reactants Reactants cluster_products Products NTP1 This compound (4-NTP) Plasmon Plasmon Excitation (Laser Irradiation) NTP1->Plasmon NTP2 This compound (4-NTP) NTP2->Plasmon DMAB 4,4'-dimercaptoazobenzene (DMAB) H2O 2 H₂O Plasmon->DMAB Plasmon->H2O

Caption: Dimerization of 4-NTP to DMAB induced by plasmon excitation.

References

Application Notes and Protocols for 4-Nitrothiophenol in Plasmon-Induced Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Nitrothiophenol (4-NTP) as a model molecule in the study of plasmon-induced catalysis. This document outlines the primary reaction pathways, experimental setups, and quantitative data derived from recent research, offering a practical guide for investigating the catalytic properties of plasmonic nanomaterials.

Introduction to Plasmon-Induced Catalysis with 4-NTP

The conversion of this compound (4-NTP) on the surface of plasmonic nanoparticles, typically gold (Au) or silver (Ag), serves as a benchmark reaction for evaluating catalytic activity.[1][2] Under illumination, particularly at wavelengths corresponding to the localized surface plasmon resonance (LSPR) of the nanoparticles, 4-NTP can undergo two primary transformations: a dimerization to p,p'-dimercaptoazobenzene (DMAB) or a reduction to 4-aminothiophenol (4-ATP).[2] The mechanism of these reactions is a subject of ongoing research, with evidence suggesting the involvement of both plasmon-generated hot electrons and localized photothermal effects.[3][4] The ability to monitor these transformations in real-time using Surface-Enhanced Raman Scattering (SERS) makes this system particularly valuable for mechanistic and kinetic studies.[5]

Key Reaction Pathways

The plasmon-induced conversion of 4-NTP can proceed through two main pathways, the prevalence of which is influenced by experimental conditions such as the type of metallic nanoparticle, the surrounding medium (e.g., presence of a reducing agent or acidic conditions), and the laser excitation wavelength and power.[1][6]

  • Dimerization to DMAB: This pathway involves the coupling of two 4-NTP molecules to form DMAB. This reaction is often observed on both Au and Ag nanoparticle surfaces under laser illumination.[7] It is proposed to be induced by hot electrons generated from the decay of surface plasmons.[7]

  • Reduction to 4-ATP: This pathway involves the reduction of the nitro group (-NO₂) of 4-NTP to an amino group (-NH₂), forming 4-ATP. This reaction is often facilitated by the presence of a reducing agent like sodium borohydride (NaBH₄) or can be driven by hot electrons in the presence of a proton source.[5][8]

A proposed intermediate in some reaction pathways is 4-nitrosothiophenol.[1] The reaction conditions can be tuned to favor one pathway over the other, allowing for the study of catalytic selectivity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the plasmon-induced catalysis of 4-NTP.

Table 1: Kinetic Data for 4-NTP Conversion

Catalyst/SubstrateReactionReducing AgentRate Constant (k)Reference
Ag-Pd triangular nanoplates4-NTP to 4-ATPNaBH₄0.1820 min⁻¹ and 0.1388 min⁻¹[9]
Au/MOF-744-NTP to 4-ATPNot specifiedPseudo-first-order[10]
Platinum-coated gold nanorodsIsomers of NTP to ATPMolecular hydrogenk₂₋ₙₜₚ > k₃₋ₙₜₚ > k₄₋ₙₜₚ[11]

Table 2: SERS Enhancement Factors

SubstrateAnalyteEnhancement Factor (EF)Reference
Ag NPs/4-ATP/Au NPs sandwich4-ATP (9b(b₂) vibration mode)~10⁸[12]
Ag nanocubes/4-ATP/Pt film (90 nm)4-ATP (1077 cm⁻¹ band)(4.1 ± 0.2) × 10⁶[13]
Gold nanoparticle self-assembling films in polystyrenePseudoisocyanin iodide2.7 × 10⁴ (analytical)[14]
Gold nanoparticles with SiO₂ shellMalachite green~4 × 10⁴[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of plasmon-induced catalysis of 4-NTP.

Protocol 1: Preparation of Gold Nanoparticles (Citrate Reduction Method)

This protocol describes a common method for synthesizing gold nanoparticles of various sizes.[14][16]

Materials:

  • Chloroauric acid (HAuCl₄·3H₂O) solution (1%)

  • Sodium citrate solution (1%)

  • Ultrapure water

  • Heating mantle with magnetic stirrer

  • Flasks

Procedure:

  • To a clean flask, add 1 mL of 1% HAuCl₄·3H₂O solution to 99 mL of ultrapure water.

  • Heat the solution to boiling while stirring.

  • Rapidly inject a specific volume of 1% sodium citrate solution (e.g., 1 mL, 2 mL, or 5 mL) into the boiling solution with vigorous stirring. The volume of sodium citrate will influence the final nanoparticle size.[16]

  • Continue heating and stirring for approximately 30 minutes. The solution will change color, typically to a wine-red, indicating the formation of gold nanoparticles.[16]

  • Allow the solution to cool to room temperature.

Protocol 2: In-situ SERS Monitoring of 4-NTP Catalytic Reduction

This protocol outlines the steps for monitoring the catalytic conversion of 4-NTP to 4-ATP in real-time using SERS.[8][9]

Materials:

  • Synthesized plasmonic nanoparticles (e.g., Au or Ag) deposited on a solid substrate (e.g., glass slide).

  • 4-NTP solution (e.g., in ethanol).

  • Sodium borohydride (NaBH₄) solution (freshly prepared).

  • Raman spectrometer with a laser source appropriate for the nanoparticle plasmon resonance (e.g., 532 nm, 633 nm, or 785 nm).[17]

Procedure:

  • Incubate the nanoparticle-coated substrate in the 4-NTP solution for a sufficient time (e.g., 2 hours) to allow for the formation of a self-assembled monolayer.[8]

  • Rinse the substrate gently with the solvent to remove unbound 4-NTP.

  • Mount the substrate in the Raman spectrometer and acquire an initial SERS spectrum of 4-NTP. Key peaks for 4-NTP are typically observed around 1080 cm⁻¹ (C-S stretching), 1332-1346 cm⁻¹ (NO₂ symmetric stretching), and 1571-1575 cm⁻¹ (phenyl ring mode).[8][9]

  • To initiate the reaction, add a small volume of NaBH₄ solution to the substrate.

  • Immediately begin acquiring a time-series of SERS spectra to monitor the changes in the vibrational bands.

  • The reduction of 4-NTP to 4-ATP is indicated by the decrease in the intensity of the NO₂ stretching mode and the appearance of new bands characteristic of 4-ATP, such as a band around 1595 cm⁻¹.[9]

  • The reaction progress can be quantified by monitoring the intensity of the characteristic peaks over time.

Visualizations

Experimental Workflow for SERS Monitoring

Experimental_Workflow cluster_prep Substrate Preparation cluster_sers SERS Measurement cluster_analysis Data Analysis NP_synth Nanoparticle Synthesis Substrate_coat Substrate Coating with Nanoparticles NP_synth->Substrate_coat NTP_adsorp 4-NTP Adsorption (Self-Assembled Monolayer) Substrate_coat->NTP_adsorp Initial_spec Acquire Initial SERS Spectrum of 4-NTP NTP_adsorp->Initial_spec Add_reagent Add Reducing Agent (e.g., NaBH4) Initial_spec->Add_reagent Time_series Acquire Time-Series SERS Spectra Add_reagent->Time_series Peak_analysis Analyze Peak Intensity Changes Over Time Time_series->Peak_analysis Kinetics Determine Reaction Kinetics Peak_analysis->Kinetics

Caption: Workflow for SERS monitoring of 4-NTP catalysis.

Signaling Pathways of 4-NTP Conversion

Reaction_Pathways cluster_dimer Dimerization Pathway cluster_reduc Reduction Pathway NTP This compound (4-NTP) DMAB p,p'-dimercaptoazobenzene (DMAB) NTP->DMAB Hot Electrons ATP 4-aminothiophenol (4-ATP) NTP->ATP Hot Electrons + Protons or Reducing Agent

Caption: Primary reaction pathways for 4-NTP conversion.

References

Application Notes: 4-Nitrothiophenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothiophenol (4-NTP) is a versatile chemical intermediate pivotal in the synthesis of various pharmaceutical compounds.[1][2] Its dual functionality, comprising a nucleophilic thiol group and a reducible nitro group, allows for its strategic incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for two primary applications of 4-NTP in pharmaceutical intermediate synthesis: its reduction to the essential building block 4-aminothiophenol (4-ATP) and its use in copper-catalyzed C-S cross-coupling reactions to form advanced thioether intermediates.

Introduction: The Role of this compound

This compound is a yellow crystalline solid that serves as a foundational building block in medicinal chemistry. The electron-withdrawing nature of the nitro group increases the acidity of the thiol proton, enhancing its nucleophilicity in thiolate form. The nitro group itself can be readily reduced to an amine, providing a chemical handle for subsequent amide bond formation, diazotization, or other amine-related chemistries. These characteristics make 4-NTP an indispensable precursor for active pharmaceutical ingredients (APIs) targeting a wide range of diseases.

Key Synthetic Applications & Pathways

The synthetic utility of this compound in pharmaceuticals primarily branches into two strategic pathways. The first and most common is the reduction of the nitro group to form 4-aminothiophenol, a widely used intermediate. The second involves leveraging the thiol group for C-S bond formation, creating complex thioethers that can be further elaborated.

G cluster_start Starting Material cluster_pathways Primary Synthetic Pathways cluster_intermediates Key Intermediates cluster_apis Final Pharmaceutical Applications NTP This compound Reduction Nitro Group Reduction NTP->Reduction e.g., SnCl₂/HCl CS_Coupling C-S Cross-Coupling NTP->CS_Coupling e.g., Cu(OAc)₂ ATP 4-Aminothiophenol (4-ATP) Reduction->ATP Thioether Aryl Thioether Intermediates CS_Coupling->Thioether APIs_ATP HIV Protease Inhibitors, Acetylcholinesterase Inhibitors ATP->APIs_ATP APIs_Thioether Glucokinase Activators, CDK Inhibitors (e.g., Roniciclib) Thioether->APIs_Thioether + further steps (e.g., oxidation)

Caption: Synthetic utility of this compound in generating key pharmaceutical intermediates.

Experimental Protocols

Application 1: Reduction to 4-Aminothiophenol (4-ATP)

The reduction of the nitro group is one of the most fundamental transformations of 4-NTP. The resulting 4-aminothiophenol is a critical precursor for a variety of APIs. The use of stannous chloride (tin(II) chloride) in acidic medium is a classic, reliable, and high-yielding method for this conversion, showing good functional group tolerance.[2][3][4][5]

Protocol 1: Synthesis of 4-Aminothiophenol via Stannous Chloride Reduction

This protocol is adapted from a well-established procedure for the reduction of aromatic nitro compounds.[5]

G cluster_workflow Experimental Workflow: 4-NTP Reduction A 1. Prepare Reagent Solution Dissolve SnCl₂·2H₂O in EtOH and conc. HCl. Heat to 70°C. B 2. Add Substrate Add this compound (4-NTP) portion-wise to the hot solution. A->B C 3. Reaction Heat the mixture at reflux for ~1.5 hours. Monitor by TLC. B->C D 4. Quench & Precipitate Cool to room temp. and add water to precipitate product HCl salt. C->D E 5. Isolate Product Filter the precipitate, wash with water, and dry under vacuum. D->E F Final Product 4-Aminothiophenol (as HCl salt) E->F

Caption: Step-by-step workflow for the reduction of 4-NTP to 4-ATP using SnCl₂.

Methodology:

  • Setup: In a 3-necked round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a thermocouple, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.), ethanol, and concentrated hydrochloric acid.

  • Reagent Preparation: Stir the mixture and heat to 70 °C until a clear solution is obtained.

  • Substrate Addition: To this hot solution, add this compound (1.0 eq.) portion-wise over 30 minutes, maintaining a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting material is observed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Add water to the flask, which will cause the product to precipitate as its hydrochloride salt.

  • Purification: Cool the mixture further to ~15 °C and stir for 30 minutes. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 50 °C to a constant weight to afford 4-aminothiophenol hydrochloride. The free amine can be obtained by neutralization with a suitable base (e.g., NaHCO₃).

ParameterValue / DescriptionReference
Starting Material This compound-
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)[5]
Acid Concentrated Hydrochloric Acid (HCl)[5]
Solvent Ethanol (EtOH)[5]
Temperature 70 °C to Reflux[5]
Reaction Time ~2 hours[5]
Typical Yield >95%[5]
Application 2: C-S Cross-Coupling for Thioether Intermediates

The thiol group of 4-NTP is an excellent nucleophile for forming carbon-sulfur bonds. Copper-promoted cross-coupling reactions are particularly effective for synthesizing aryl thioethers.[6] The resulting nitrophenyl thioether intermediates are valuable in drug discovery. For instance, aryl cyclopropyl sulfones, derived from the oxidation of aryl cyclopropyl sulfides, are key scaffolds in the development of glucokinase activators for the treatment of type 2 diabetes.[7][8]

Protocol 2: Copper-Promoted Synthesis of Cyclopropyl(4-nitrophenyl)sulfane

This protocol details the S-cyclopropylation of this compound, a specific type of C-S coupling, to produce a versatile intermediate.[5]

G cluster_workflow Experimental Workflow: C-S Coupling A 1. Combine Reagents Add 4-NTP, cyclopropylboronic acid, Cu(OAc)₂, and base to a flask with 1,4-dioxane. B 2. Reaction Heat the mixture at 80°C for 12 hours under an inert atmosphere (e.g., Argon). A->B C 3. Quench & Extract Cool, quench with aq. NH₄Cl, and extract with ethyl acetate. B->C D 4. Purify Wash organic layer, dry, concentrate, and purify via silica gel chromatography. C->D E Final Product Cyclopropyl(4-nitrophenyl)sulfane D->E

Caption: Step-by-step workflow for the S-cyclopropylation of 4-NTP.

Methodology:

  • Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), cyclopropylboronic acid (2.0 eq.), copper(II) acetate (Cu(OAc)₂, 1.5 eq.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., Argon) and heat the mixture to 80 °C.

  • Reaction Monitoring: Stir the reaction at 80 °C for 12 hours, monitoring for completion by TLC.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to yield the final product.

ParameterValue / DescriptionReference
Starting Material This compound[5]
Reagent Cyclopropylboronic Acid[5]
Catalyst Copper(II) Acetate (Cu(OAc)₂)[5]
Base Sodium Carbonate (Na₂CO₃)[5]
Solvent 1,4-Dioxane[5]
Temperature 80 °C[5]
Reaction Time 12 hours[5]
Typical Yield 78%[5]

Conclusion

This compound demonstrates significant versatility as a pharmaceutical intermediate. Its two primary reactive sites—the nitro group and the thiol group—can be manipulated selectively to build molecular complexity. The protocols provided herein for nitro reduction and C-S cross-coupling represent robust and high-yield methods for generating valuable downstream intermediates, such as 4-aminothiophenol and advanced aryl thioethers. These intermediates are integral to the synthesis of modern therapeutics, including glucokinase activators and kinase inhibitors, highlighting the continued importance of 4-NTP in drug discovery and development pipelines.

References

Application Notes and Protocols for Electrochemical Studies of 4-Nitrothiophenol Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and electrochemical analysis of gold electrodes modified with 4-Nitrothiophenol (4-NTP). The presented methodologies are foundational for applications in biosensing, drug screening, and studying electron transfer mechanisms at biological interfaces.

Introduction

This compound (4-NTP) readily forms a self-assembled monolayer (SAM) on gold surfaces, creating a stable and well-defined electrode interface. The nitro group of 4-NTP is electrochemically active and can be reduced in a controlled manner. This property makes 4-NTP modified electrodes excellent platforms for a variety of electrochemical studies. The electrochemical reduction of the nitro group can be monitored to study factors influencing electron transfer, such as the presence of analytes or changes in the local environment. This predictable redox behavior is particularly useful in the development of sensitive electrochemical sensors.

Key Applications

  • Electrochemical Sensing: The reduction potential and current of 4-NTP can be modulated by interactions with target analytes, forming the basis for various sensing platforms.

  • Studying Electron Transfer: The well-defined nature of the 4-NTP SAM allows for fundamental studies of electron transfer kinetics and mechanisms.

  • Surface Functionalization: The reduced form of 4-NTP, 4-aminothiophenol (4-ATP), provides an amine group that can be used for the subsequent covalent attachment of biomolecules, such as enzymes, antibodies, or DNA.

Experimental Protocols

Protocol 1: Preparation of this compound Modified Gold Electrodes

This protocol details the cleaning of a polycrystalline gold electrode and the subsequent formation of a 4-NTP self-assembled monolayer.

Materials:

  • Polycrystalline gold electrode

  • Polishing pads with 0.3 µm alumina slurry

  • Deionized water

  • Ethanol (200 proof)

  • Sulfuric acid (H₂SO₄), 1M

  • This compound (4-NTP)

  • An appropriate solvent for 4-NTP (e.g., ethanol)

  • Clean glass or polypropylene container

  • Dry nitrogen gas

Procedure:

  • Mechanical Polishing: Gently polish the gold electrode surface on a polishing pad with 0.3 µm alumina slurry until a mirror-like finish is achieved.

  • Sonication and Rinsing: Sonicate the electrode in deionized water and then in ethanol, each for 5-10 minutes, to remove polishing residues. Rinse thoroughly with deionized water and dry under a stream of dry nitrogen.

  • Electrochemical Cleaning: Immerse the electrode in a 1M H₂SO₄ solution. Perform cyclic voltammetry by sweeping the potential, for example, between the solvent and gold oxidation windows, until a stable and characteristic voltammogram for a clean gold electrode is obtained.[1]

  • Final Rinse and Dry: Rinse the electrode with copious amounts of deionized water and then ethanol. Dry the electrode completely with a stream of dry nitrogen.

  • Preparation of 4-NTP Solution: Prepare a 1-5 mM solution of 4-NTP in ethanol in a clean container.

  • Self-Assembly: Immerse the clean, dry gold electrode into the 4-NTP solution. To minimize oxygen exposure, the container can be backfilled with dry nitrogen.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.

  • Final Rinse and Dry: Remove the electrode from the 4-NTP solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry gently under a stream of dry nitrogen. The 4-NTP modified electrode is now ready for use.

Protocol 2: Electrochemical Analysis of 4-NTP Modified Electrodes using Cyclic Voltammetry

This protocol describes the characterization of the 4-NTP modified electrode and the study of its electrochemical reduction.

Materials:

  • 4-NTP modified gold electrode (from Protocol 1)

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Potentiostat

  • Electrolyte solution (e.g., 0.05 M H₂SO₄)

  • Deaeration equipment (e.g., nitrogen or argon gas)

Procedure:

  • Setup: Assemble the three-electrode electrochemical cell with the 4-NTP modified gold electrode as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Deaeration: Fill the cell with the electrolyte solution and deaerate by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen or argon blanket over the solution during the experiment.

  • Cyclic Voltammetry:

    • Set the potential window to scan from an initial potential where no faradaic reaction occurs (e.g., +0.4 V vs. SCE) to a potential sufficiently negative to observe the reduction of the nitro group (e.g., -0.8 V vs. SCE), and then back to the initial potential.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis:

    • Identify the cathodic peak corresponding to the reduction of the 4-NTP nitro group.

    • Note the peak potential (Epc) and the peak current (Ipc).

    • The full irreversible reduction of 4-NTP to 4-aminothiophenol (4-ATP) is typically observed at potentials as low as -600 mV vs SCE.[2] A partial reduction to 4-hydroxylaminothiophenol (4-HATP) occurs at less negative potentials (below -100 mV vs SCE), and this intermediate can be reversibly oxidized to 4-nitrosothiophenol (4-NSTP) at around +241 mV vs SCE.[2]

    • The surface coverage (Γ) of 4-NTP can be calculated from the charge (Q) under the reduction peak using the equation: Γ = Q / (nFA), where n is the number of electrons transferred (n=4 for the reduction to the hydroxylamine, and n=6 for the full reduction to the amine), F is the Faraday constant, and A is the electrode area.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from electrochemical studies of 4-nitro-functionalized self-assembled monolayers on gold electrodes.

ParameterTypical ValueTechniqueNotes
Reduction Peak Potential (Epc) of 4-NTP to 4-HATP Below -100 mV vs. SCECyclic VoltammetryIn 50 mM H₂SO₄ at a scan rate of 100 mV/s.[2]
Oxidation Peak Potential (Epa) of 4-HATP to 4-NSTP +241 mV vs. SCECyclic VoltammetryReversible oxidation of the hydroxylamine intermediate.[2]
Reduction Peak Potential (Epc) of 4-NTP to 4-ATP Approx. -600 mV vs. SCECyclic VoltammetryFull irreversible reduction to the amine.[2]
Molecular Surface Coverage (Γ) ~7.06 x 10⁻¹⁰ mol/cm²Cyclic VoltammetryCalculated from the integration of reductive and oxidative currents. This value is for 4-nitrobenzene mercaptan but is consistent with 4-NTP.[2]

Visualizations

Experimental Workflow for Electrode Modification and Analysis

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis A Mechanical Polishing B Sonication & Rinsing A->B C Electrochemical Cleaning B->C E Self-Assembly (24-48h) C->E D 4-NTP Solution Preparation D->E F Final Rinse & Dry E->F G Assemble 3-Electrode Cell F->G Modified Electrode H Deaerate Electrolyte G->H I Cyclic Voltammetry Scan H->I J Data Acquisition I->J K Data Analysis J->K

Caption: Workflow for 4-NTP electrode preparation and analysis.

Signaling Pathway: Electrochemical Reduction of this compound

G 4-NTP 4-NTP 4-HATP 4-HATP 4-NTP->4-HATP + 4e⁻, + 4H⁺ (Partial Reduction) 4-ATP 4-ATP 4-NTP->4-ATP + 6e⁻, + 6H⁺ (Full Irreversible Reduction) 4-NSTP 4-NSTP 4-HATP->4-NSTP - 2e⁻, - 2H⁺ (Reversible Oxidation) 4-NSTP->4-HATP + 2e⁻, + 2H⁺

Caption: Electrochemical reduction pathway of this compound.

References

Application Note: 4-Nitrothiophenol for Investigating Charge Transfer Mechanisms in SERS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides highly sensitive vibrational spectra of molecules adsorbed on or near the surface of plasmonic nanostructures. 4-Nitrothiophenol (4-NTP) is a widely used probe molecule in SERS studies due to its strong and distinct Raman signals, its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, and its susceptibility to undergo photochemical reactions under laser irradiation. A key area of investigation is the charge transfer (CT) mechanism between the molecule and the SERS substrate, which plays a crucial role in the enhancement of the Raman signal and can induce chemical transformations. This application note details the use of 4-NTP as a model system to explore these charge transfer phenomena, providing experimental protocols and summarizing key quantitative data.

Principles of SERS and Charge Transfer with 4-NTP

The SERS effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic mechanism results from the amplification of the local electric field near the metallic nanostructure surface due to localized surface plasmon resonance (LSPR). The chemical enhancement mechanism involves a charge transfer between the analyte and the substrate, leading to an increase in the polarizability of the molecule and, consequently, a stronger Raman signal.[1][2]

When 4-NTP is adsorbed on a plasmonic substrate (typically gold or silver), the incident laser can excite surface plasmons, leading to the generation of "hot" electrons and holes in the metal.[3][4] These energetic charge carriers can then transfer to the adsorbed 4-NTP molecules. This charge transfer process is a key aspect of the chemical enhancement mechanism.

A significant phenomenon observed in SERS studies of 4-NTP is its dimerization to p,p'-dimercaptoazobenzene (DMAB).[3][5] This reaction is widely believed to be induced by the plasmon-generated hot electrons, which reduce the nitro group of 4-NTP.[3] The conversion can be monitored in real-time using SERS by observing the disappearance of the characteristic NO₂ vibrational modes of 4-NTP and the appearance of new bands corresponding to the azo group (-N=N-) of DMAB.[5][6] The efficiency of this conversion is influenced by factors such as the laser wavelength and power, the nature of the SERS substrate, and the surrounding environment.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-NTP in SERS for charge transfer studies.

Protocol 1: Preparation of Silver Dendrite SERS Substrates

This protocol describes an electrochemical method for preparing SERS-active silver dendrites.[3]

Materials:

  • Silver nitrate (AgNO₃)

  • Nitric acid (HNO₃)

  • Glassy carbon electrode (GCE)

  • Deionized water

Procedure:

  • Prepare a 0.1 M AgNO₃ solution containing 0.1 M HNO₃.

  • Clean the glassy carbon electrode by polishing it with alumina slurry, followed by sonication in deionized water and ethanol.

  • Use a standard three-electrode electrochemical setup with the GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Apply a constant potential of -0.4 V (vs. SCE) to the GCE immersed in the AgNO₃/HNO₃ solution for 100 seconds to grow the silver dendrites.

  • After deposition, gently rinse the Ag-dendrite-modified GCE with deionized water and dry it under a stream of nitrogen.

Protocol 2: SERS Measurement of 4-NTP and its Conversion to DMAB

This protocol outlines the procedure for adsorbing 4-NTP onto a SERS substrate and monitoring its photochemical transformation.

Materials:

  • Prepared SERS substrate (e.g., silver dendrites from Protocol 1 or gold nanoflowers)

  • This compound (4-NTP)

  • Ethanol

  • Raman spectrometer with a laser source (e.g., 633 nm)

Procedure:

  • Prepare a 1 mM solution of 4-NTP in ethanol.

  • Immerse the SERS substrate in the 4-NTP solution for a sufficient time to allow the formation of a self-assembled monolayer (e.g., 1-2 hours).

  • Gently rinse the substrate with ethanol to remove any unbound 4-NTP molecules and then dry it with nitrogen.

  • Mount the functionalized substrate on the Raman spectrometer stage.

  • Acquire SERS spectra using a suitable laser wavelength (e.g., 633 nm) and power.[3] To observe the conversion to DMAB, acquire spectra at different time intervals under continuous laser irradiation.[5]

  • Analyze the spectra for the characteristic peaks of 4-NTP (e.g., νs(NO₂) at ~1332-1337 cm⁻¹) and DMAB (e.g., bands at ~1140, 1390, and 1432 cm⁻¹).[5][8]

Data Presentation

The following tables summarize quantitative data from various studies on 4-NTP using SERS.

SERS SubstrateAnalyteExcitation Wavelength (nm)Limit of Detection (LOD)Enhancement Factor (EF)Reference
Silver Dendrites4-NTP6335 nM-[3]
Gold Nanoflowers4-NTP---[5]
Au/MOF-744-NTP-0.1 µM-[8]
Silver Plasmonic Film4-NTP---[4]
Ag Triangular Nanoplates4-NTP-10⁻⁶ M2.1 x 10⁵[9]
ReactantProductSERS SubstrateExcitation Wavelength (nm)Laser Power/IntensityKey ObservationsReference
4-NTPDMABSilver Dendrites633-Conversion observed after 60s of laser exposure.[3]
4-NTPDMABGold Nanoflowers-25.5 kW/cm²Gradual decrease of the 1332 cm⁻¹ peak (NO₂) and increase of DMAB peaks over time.[5]
4-NTPDMABWS₂ Nanoplates633-Reaction rate constants determined for the conversion.[6]
4-NTP4-ATPSilver Plasmonic Film--Reduction to 4-aminothiophenol (4-ATP) observed in the presence of H⁺ and Cl⁻ ions.[4]

Visualizations

Charge_Transfer_Mechanism cluster_substrate Plasmonic Substrate (e.g., Ag, Au) cluster_molecule This compound (4-NTP) Substrate Metal NP Hot_e e⁻ Substrate->Hot_e Hot_h h⁺ Substrate->Hot_h LUMO LUMO Hot_e->LUMO Charge Transfer 4NTP 4-NTP (adsorbed) HOMO HOMO 4NTP->HOMO SERS SERS Signal 4NTP->SERS LUMO->4NTP DMAB DMAB LUMO->DMAB Reduction of NO₂ Laser Laser Excitation Laser->Substrate Plasmon Excitation

Caption: Charge transfer mechanism in SERS of 4-NTP.

Experimental_Workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis SERS Analysis Prep_Substrate Prepare SERS Substrate (e.g., Ag Dendrites) Incubate Incubate Substrate in 4-NTP Prep_Substrate->Incubate Prep_4NTP Prepare 4-NTP Solution Prep_4NTP->Incubate Rinse_Dry Rinse and Dry Incubate->Rinse_Dry Acquire_SERS Acquire SERS Spectra Rinse_Dry->Acquire_SERS Monitor_Conversion Monitor Spectral Changes (4-NTP to DMAB) Acquire_SERS->Monitor_Conversion Data_Analysis Data Analysis Monitor_Conversion->Data_Analysis

Caption: Experimental workflow for SERS analysis of 4-NTP.

Dimerization_Pathway 4NTP_1 4-NTP Intermediate Reaction Intermediates 4NTP_1->Intermediate + Hot Electrons (e⁻) + Protons (H⁺) 4NTP_2 4-NTP 4NTP_2->Intermediate DMAB DMAB Intermediate->DMAB

Caption: Simplified reaction pathway for 4-NTP to DMAB.

Applications in Drug Development and Biosensing

The principles demonstrated with 4-NTP have broader implications for drug development and biosensing.[10][11][12] The ability to monitor charge transfer and chemical reactions at the nanoscale provides a powerful tool for:

  • Studying Drug-Target Interactions: SERS can be used to investigate the binding of drugs to metallic nanoparticles or functionalized surfaces, with the potential to detect conformational changes and charge transfer events upon binding.

  • Developing Novel Biosensors: The sensitivity of SERS allows for the detection of biomarkers at very low concentrations.[10] The principles of charge transfer can be harnessed to design responsive SERS substrates where the signal is modulated by the presence of a specific analyte.

  • High-Throughput Screening: The speed and sensitivity of SERS make it a promising technique for high-throughput screening of compound libraries for drug discovery.

Conclusion

This compound serves as an excellent model system for elucidating the fundamental mechanisms of charge transfer in SERS. The plasmon-induced conversion of 4-NTP to DMAB provides a clear and convenient spectroscopic handle to study these processes. The experimental protocols and data presented in this application note offer a foundation for researchers to design and conduct their own investigations into charge transfer phenomena using SERS, with potential applications extending into the realms of biosensing and drug development.

References

Application Notes and Protocols for Biosensor Development Using 4-Nitrothiophenol Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of biosensors with 4-Nitrothiophenol (4-NTP). This document covers the principles, experimental procedures, and expected outcomes for the development of both Surface-Enhanced Raman Scattering (SERS) and electrochemical biosensors.

Introduction

This compound (4-NTP) is an aromatic thiol compound that serves as a versatile molecule in the development of biosensors. Its thiol group (-SH) facilitates the formation of stable self-assembled monolayers (SAMs) on noble metal surfaces such as gold (Au) and silver (Ag), which are commonly used in biosensor fabrication. The nitro group (-NO₂) of 4-NTP is a key functional component that can be utilized in several detection schemes.

In Surface-Enhanced Raman Scattering (SERS), 4-NTP acts as a Raman reporter molecule with a distinct and strong spectral signature. The reduction of the nitro group to an amino group (-NH₂) to form 4-aminothiophenol (4-ATP) leads to a significant and measurable shift in the Raman spectrum, enabling quantitative analysis. This conversion can be triggered by the analyte of interest or used as an internal standard.[1]

In electrochemical biosensors, the nitro group of 4-NTP is electrochemically active and can be reduced at a specific potential. This electrochemical reduction provides a measurable signal that can be correlated with the concentration of the target analyte. The 4-NTP monolayer can also serve as a platform for the immobilization of biorecognition elements like antibodies, DNA, or aptamers.

Key Applications

The unique properties of 4-NTP make it suitable for a wide range of biosensing applications, including:

  • Immunoassays: 4-NTP can be used as a SERS tag in sandwich immunoassays for the detection of disease biomarkers.[1][2]

  • Nucleic Acid Detection: The 4-NTP modified surfaces can be used for the immobilization of DNA probes for the detection of specific gene sequences.

  • Small Molecule Detection: The catalytic reduction of 4-NTP can be exploited for the detection of various small molecules and ions.

  • Environmental Monitoring: Electrochemical sensors based on 4-NTP can be used for the detection of pollutants like heavy metals and phenolic compounds.[3][4][5]

Quantitative Data Presentation

The performance of biosensors utilizing 4-NTP or the closely related 4-nitrophenol (4-NP) is summarized in the tables below. These tables provide a comparative overview of different sensor platforms and their analytical performance.

Table 1: Performance Comparison of SERS-based Sensors for 4-NTP Detection

Sensor PlatformAnalyteLinear RangeLimit of Detection (LOD)Reference
Au/MOF-744-NTP0.10–10 µmol·L⁻¹Not Specified[6]
Silver Dendrites (Ag-D)4-NTPNot Specified5 nM[7]
Silver Triangular Nanoplates4-NTPDetects down to 10⁻⁷ MNot Specified[5]

Table 2: Performance Comparison of Electrochemical Sensors for 4-Nitrophenol (4-NP) Detection

Electrode ModificationAnalyteLinear Range(s)Limit of Detection (LOD)Reference
Nanoporous Gold (D-NPG)4-NP0.01–20 µM3.5 nM[4][8]
Graphene/Acetylene Black Paste4-NP0.15–1 µM & 2.5–100 µM95 nM[3]
g-CN/ZnO Nanohybrid4-NP13.4–100 µM & 100–1000 µM4.0 µM[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication and application of SERS and electrochemical biosensors using 4-NTP.

Protocol 1: Fabrication of a SERS-based Immunoassay for Protein Detection

This protocol describes a sandwich immunoassay using 4-NTP as a Raman reporter molecule.

Materials:

  • Gold-coated glass slides

  • Capture antibody specific to the target protein

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Target protein solution

  • Detection antibody conjugated to gold nanoparticles (AuNPs)

  • This compound (4-NTP) solution (1 mM in ethanol)

  • Phosphate Buffered Saline (PBS)

  • Raman Spectrometer

Procedure:

  • Substrate Preparation:

    • Clean the gold-coated glass slides by sonicating in ethanol and then deionized water for 15 minutes each.

    • Dry the slides under a stream of nitrogen.

  • Immobilization of Capture Antibody:

    • Pipette the capture antibody solution onto the gold surface and incubate in a humid chamber for 1-2 hours at room temperature.

    • Rinse the slides with PBS to remove unbound antibodies.

  • Blocking:

    • Immerse the slides in a 1% BSA solution for 1 hour to block non-specific binding sites.

    • Rinse with PBS and dry under nitrogen.

  • Preparation of SERS Nanotags:

    • Incubate the detection antibody-conjugated AuNPs with a 1 mM solution of 4-NTP in ethanol for at least 2 hours to form a self-assembled monolayer.

    • Centrifuge the solution to pellet the 4-NTP coated AuNPs and resuspend in PBS. Repeat this washing step twice.

  • Immunoassay:

    • Apply different concentrations of the target protein solution to the antibody-coated slides and incubate for 1 hour.

    • Rinse with PBS.

    • Apply the 4-NTP labeled detection antibody-AuNP solution and incubate for 1 hour.[2]

    • Rinse thoroughly with PBS to remove unbound SERS nanotags and dry under nitrogen.

  • SERS Measurement:

    • Acquire SERS spectra from the surface of the slides using a Raman spectrometer.

    • The intensity of the characteristic 4-NTP peaks (e.g., the NO₂ symmetric stretch around 1336 cm⁻¹) will be proportional to the concentration of the target protein.[2]

Protocol 2: Fabrication of an Electrochemical Biosensor for Nucleic Acid Detection

This protocol outlines the steps to create an electrochemical DNA biosensor using a 4-NTP modified gold electrode.

Materials:

  • Gold electrode (e.g., screen-printed or disk electrode)

  • This compound (4-NTP) solution (1 mM in ethanol)

  • Thiolated single-stranded DNA (ssDNA) probe

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution

  • Target DNA solution

  • Electrochemical workstation (Potentiostat/Galvanostat)

  • Ferri/Ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) as a redox probe

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina slurry, followed by sonication in deionized water and ethanol.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄.

  • Surface Modification with 4-NTP:

    • Immerse the cleaned gold electrode in a 1 mM 4-NTP solution for 12-24 hours to form a SAM.

    • Rinse the electrode with ethanol and deionized water.

  • Activation of Carboxylic Groups (if reducing 4-NTP to 4-ATP first):

    • To immobilize the probe via the amino group of 4-ATP, first electrochemically reduce the nitro group of 4-NTP to an amino group.

    • Then, activate the carboxylic acid end of a linker molecule (if used) with EDC/NHS chemistry.

  • Immobilization of ssDNA Probe:

    • Alternatively, the nitro group of 4-NTP can be used as an anchor.

    • Immobilize the thiolated ssDNA probe onto the 4-NTP modified surface. While thiols preferentially bind to gold, they can also interact with the 4-NTP layer. For a more robust attachment, covalent linking is preferred.

    • A more common approach is to first form a mixed monolayer of 4-NTP and a carboxyl-terminated thiol. The carboxyl groups are then activated with EDC/NHS to covalently bind the amine-terminated DNA probe.

  • Hybridization:

    • Incubate the probe-modified electrode with the target DNA solution for a specific time (e.g., 60 minutes) at an optimized temperature to allow hybridization.

    • Rinse the electrode to remove non-hybridized DNA.

  • Electrochemical Measurement:

    • Perform electrochemical measurements such as Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

    • The hybridization of the target DNA will alter the electron transfer resistance at the electrode surface, which can be measured as a change in the peak currents in CV or the semicircle diameter in the Nyquist plot from EIS.[9][10][11]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in 4-NTP based biosensors.

SERS_Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Au_Slide Gold Slide Capture_Ab Capture Antibody Au_Slide->Capture_Ab Immobilization BSA BSA Blocking Capture_Ab->BSA Target Target Protein BSA->Target Binding SERS_Tag 4-NTP SERS Tag (AuNP-Detection Ab) Target->SERS_Tag Sandwich Sandwich Complex SERS_Tag->Sandwich SERS_Signal SERS Signal Sandwich->SERS_Signal Laser Laser Excitation Laser->Sandwich

Caption: Workflow for a SERS-based sandwich immunoassay using 4-NTP as a reporter molecule.

Electrochemical_DNA_Sensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Detection cluster_measurement Measurement Au_Electrode Gold Electrode NTP_SAM 4-NTP SAM Formation Au_Electrode->NTP_SAM Probe_Immobilization ssDNA Probe Immobilization NTP_SAM->Probe_Immobilization Hybridization Hybridization with Target DNA Probe_Immobilization->Hybridization EIS Electrochemical Impedance Spectroscopy (EIS) Hybridization->EIS Signal_Change Change in Charge Transfer Resistance EIS->Signal_Change

Caption: Workflow for an electrochemical DNA biosensor using a 4-NTP modified electrode.

NTP_to_ATP_Reduction cluster_signal Signal Change NTP This compound (4-NTP) -NO₂ Intermediate Intermediate (e.g., Nitroso, Hydroxylamine) NTP->Intermediate + electrons + H⁺ Electrochemical_Signal Electrochemical Reduction Current NTP->Electrochemical_Signal ATP 4-Aminothiophenol (4-ATP) -NH₂ SERS_Shift SERS Peak Shift ATP->SERS_Shift Intermediate->ATP + electrons + H⁺

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 4-Nitrothiophenol Aggregation in Colloidal Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Nitrothiophenol (4-NTP) aggregation in colloidal solutions, particularly in the context of Surface-Enhanced Raman Scattering (SERS) experiments.

Troubleshooting Guide

Issue: My 4-NTP functionalized nanoparticles are aggregating upon preparation.

  • Question: What are the common causes of immediate aggregation of 4-NTP functionalized nanoparticles? Answer: Aggregation upon the introduction of 4-NTP to a colloidal nanoparticle solution is often due to a disruption of the electrostatic stability of the nanoparticles. Thiol compounds like 4-NTP can displace the original stabilizing agents (e.g., citrate) on the nanoparticle surface. If the concentration of 4-NTP is too high or the addition is too rapid, this can neutralize the surface charge, leading to a loss of repulsive forces between particles and subsequent aggregation. Additionally, the presence of salts in the 4-NTP solution or the nanoparticle dispersion can screen the surface charges and induce aggregation.

  • Question: How can I prevent aggregation during the functionalization of nanoparticles with 4-NTP? Answer: To prevent aggregation during functionalization, it is crucial to control the reaction conditions carefully. Here are some recommended steps:

    • Optimize 4-NTP Concentration: Use the lowest possible concentration of 4-NTP that provides a sufficient SERS signal. A typical starting point for SERS applications is in the micromolar (µM) to nanomolar (nM) range.

    • Control the Addition Rate: Add the 4-NTP solution to the colloidal nanoparticles dropwise while stirring or vortexing gently. This allows for a more controlled replacement of the original stabilizing ligands and helps maintain colloidal stability.

    • pH Adjustment: The pH of the colloidal solution can significantly impact the surface charge of the nanoparticles and the protonation state of 4-NTP. Maintaining a pH that ensures a high zeta potential (typically > +30 mV or < -30 mV) can help prevent aggregation.[1][2] For gold and silver nanoparticles, a slightly basic pH is often preferred.

    • Use of Stabilizing Agents: Consider adding a secondary stabilizing agent, such as polyethylene glycol (PEG), which can provide steric hindrance to prevent aggregation.

Issue: I am observing unexpected peaks in my SERS spectrum of 4-NTP.

  • Question: My SERS spectrum of 4-NTP shows additional peaks that are not characteristic of 4-NTP. What could be the cause? Answer: The appearance of new peaks in the SERS spectrum of 4-NTP is a common indication of a plasmon-induced chemical reaction. Under laser illumination, 4-NTP can undergo dimerization to form 4,4′-dimercaptoazobenzene (DMAB).[3] The characteristic peaks of DMAB will then appear in your spectrum. This reaction is influenced by factors such as laser power, excitation wavelength, and the nanoparticle substrate.

  • Question: How can I minimize the plasmon-induced dimerization of 4-NTP to DMAB? Answer: To minimize the formation of DMAB and obtain a clean SERS spectrum of 4-NTP, consider the following:

    • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

    • Optimize Acquisition Time: Shorter acquisition times can reduce the total laser exposure and minimize photochemical reactions.

    • Choose an Appropriate Excitation Wavelength: The efficiency of plasmon-induced reactions can be wavelength-dependent. Experimenting with different excitation wavelengths may help to reduce DMAB formation.

    • Control the Temperature: Lowering the temperature of the sample can help to reduce the rate of chemical reactions.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal solvent for preparing 4-NTP solutions? Answer: Ethanol is a commonly used solvent for preparing 4-NTP stock solutions due to its good solubility for 4-NTP and miscibility with aqueous colloidal solutions.[4][5] However, it is important to use a high-purity solvent to avoid introducing contaminants that could interfere with your SERS measurements.

  • Question: How does the concentration of 4-NTP affect SERS measurements and aggregation? Answer: The concentration of 4-NTP has a dual effect. Higher concentrations can lead to a stronger SERS signal, but they also increase the risk of nanoparticle aggregation due to surface charge neutralization. It is recommended to perform a concentration-dependent study to find the optimal balance between signal enhancement and colloidal stability.[6]

  • Question: What is the role of pH in the stability of 4-NTP colloidal solutions? Answer: The pH of the solution affects the surface charge of both the nanoparticles and the 4-NTP molecules. For many metal oxide and noble metal nanoparticles, the surface charge is pH-dependent.[7][8] The isoelectric point (IEP) is the pH at which the net surface charge is zero, and at this pH, the colloidal suspension is least stable.[2][7] By adjusting the pH away from the IEP, the electrostatic repulsion between particles can be increased, thus enhancing stability. For 4-NTP, the thiol group can deprotonate at higher pH, which can influence its binding to the nanoparticle surface.

  • Question: Can the type of nanoparticle (e.g., gold vs. silver, spherical vs. rod-shaped) influence 4-NTP aggregation? Answer: Yes, the composition, size, and shape of the nanoparticles can all influence their interaction with 4-NTP and their tendency to aggregate. Gold and silver nanoparticles are most commonly used for SERS with 4-NTP. The surface chemistry of these metals affects the binding of the thiol group. Furthermore, non-spherical nanoparticles, such as nanorods or nanostars, can exhibit different plasmonic properties, which can influence the extent of plasmon-induced reactions.

Experimental Protocols

Protocol for Preparation of 4-NTP Functionalized Gold Nanoparticles

  • Preparation of 4-NTP Stock Solution:

    • Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mM).

    • Perform serial dilutions in ethanol to obtain the desired final concentration (e.g., 1 µM).

  • Functionalization of Gold Nanoparticles:

    • Synthesize or obtain a stable colloidal gold nanoparticle solution (e.g., citrate-stabilized).

    • While gently stirring the gold nanoparticle solution, add the 4-NTP solution dropwise.

    • Allow the solution to incubate for a specific period (e.g., 1-2 hours) to ensure self-assembly of the 4-NTP monolayer on the nanoparticle surface.

  • Purification (Optional but Recommended):

    • To remove excess 4-NTP and byproducts, centrifuge the functionalized nanoparticle solution. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a suitable buffer. This washing step may need to be repeated.

Protocol for SERS Measurement of 4-NTP

  • Sample Preparation:

    • Deposit a small volume (e.g., 5-10 µL) of the 4-NTP functionalized nanoparticle solution onto a SERS substrate (e.g., a clean silicon wafer or glass slide).

    • Allow the solvent to evaporate at room temperature.

  • SERS Analysis:

    • Place the substrate under a Raman microscope.

    • Focus the laser on the sample.

    • Acquire the SERS spectrum using an appropriate laser wavelength, power, and acquisition time. Start with low laser power and short acquisition times to minimize sample degradation and plasmon-induced reactions.

Quantitative Data

ParameterConditionObservationReference
4-NTP Concentration 10⁻⁴ M vs. 10⁻⁶ MHigher concentration (10⁻⁴ M) can lead to stronger SERS signals but also increases the likelihood of aggregation. Lower concentrations (10⁻⁶ M) may provide a better balance for stable measurements.[4]
pH pH 4 vs. pH 10For maghemite nanoparticles, stability is higher at pH 4 (zeta potential +41.7 mV) and pH 10 (zeta potential -40.4 mV) compared to the isoelectric point around pH 6.6 where aggregation is maximal.[2]
Solvent Ethanol vs. WaterEthanol is a good solvent for dissolving 4-NTP for stock solutions. The final colloidal solution is typically aqueous.[4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_func Functionalization cluster_purify Purification cluster_analysis Analysis 4NTP_stock Prepare 4-NTP Stock Solution (e.g., 1mM in Ethanol) Add_4NTP Add 4-NTP Solution Dropwise to AuNP (with stirring) 4NTP_stock->Add_4NTP AuNP_colloid Obtain Stable Gold Nanoparticle Colloid AuNP_colloid->Add_4NTP Incubate Incubate for Self-Assembly Add_4NTP->Incubate Centrifuge Centrifuge to Pellet Nanoparticles Incubate->Centrifuge Resuspend Resuspend in Ultrapure Water Centrifuge->Resuspend Deposit Deposit on SERS Substrate Resuspend->Deposit SERS_measure Perform SERS Measurement Deposit->SERS_measure

Caption: Experimental workflow for preparing stable 4-NTP functionalized nanoparticles.

dimerization_pathway 4NTP This compound (4-NTP) on Nanoparticle Surface Excitation Plasmon Excitation (Laser Illumination) 4NTP->Excitation absorbs light Intermediate Reactive Intermediate Excitation->Intermediate generates hot electrons DMAB 4,4'-dimercaptoazobenzene (DMAB) Intermediate->DMAB dimerization

References

Technical Support Center: Troubleshooting Poor Reproducibility in 4-Nitrothiophenol SERS Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in their Surface-Enhanced Raman Spectroscopy (SERS) experiments with 4-Nitrothiophenol (4-NTP). The following question-and-answer format addresses specific common problems and provides detailed troubleshooting steps and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My 4-NTP SERS spectra are inconsistent between measurements, showing different peak positions and relative intensities.

Possible Cause: Uncontrolled plasmon-driven chemical reactions of 4-NTP on the SERS substrate surface. Under laser irradiation, 4-NTP can undergo reduction to 4-aminothiophenol (4-ATP) or dimerization to p,p′-dimercaptoazobenzene (DMAB), leading to new or shifting peaks in the spectra.[1][2][3][4]

Troubleshooting Steps:

  • Optimize Laser Power: High laser power can induce localized heating and accelerate photochemical reactions.[5][6][7] It is crucial to use the minimum laser power necessary to obtain a satisfactory signal-to-noise ratio.

    • Recommendation: Start with a low laser power (e.g., < 0.5 mW) and gradually increase it, monitoring for the appearance of reaction-related peaks.[5][8] The optimal power will be substrate-dependent.

  • Control Irradiation Time: Longer exposure times increase the likelihood of photoreactions.[3][9]

    • Recommendation: Use the shortest integration time that provides an adequate signal. If a higher signal-to-noise ratio is needed, co-add multiple scans with short integration times rather than using a single long acquisition.

  • Choose an Appropriate Excitation Wavelength: The efficiency of plasmon-enhanced photocatalysis is dependent on the excitation wavelength.[4][6][10]

    • Recommendation: If photoreactions are a persistent issue, consider using a longer excitation wavelength (e.g., 785 nm) which is generally less energetic and may reduce the rate of these reactions compared to shorter wavelengths (e.g., 532 nm or 633 nm).[4][10]

Experimental Protocol: Verifying Photoreactions

  • Acquire a SERS spectrum of 4-NTP at a very low laser power and short integration time to establish a baseline spectrum with minimal reaction products.

  • Increase the laser power or integration time and acquire a new spectrum from the same spot.

  • Compare the spectra. The appearance of new peaks or significant changes in relative peak intensities is indicative of a photoreaction. Key marker bands for reaction products are provided in the table below.

Table 1: Key SERS Bands for 4-NTP and Its Common Photoreaction Products

MoleculeKey Vibrational ModeApproximate Peak Position (cm⁻¹)
4-NTP Symmetric NO₂ stretch1332 - 1346[7][11]
C-S stretch1075 - 1082[7][11]
Phenyl ring mode~1575[7][11]
DMAB Azo (N=N) stretch1142, 1390, 1432[4]
4-ATP C-S stretch~1078
Phenyl ring mode~1590[6]
Issue 2: The overall SERS signal intensity varies significantly from one substrate to another, or even across different spots on the same substrate.

Possible Cause: Inhomogeneous distribution of SERS "hotspots" due to inconsistent substrate fabrication or uncontrolled nanoparticle aggregation.[12][13] The SERS enhancement is highly localized to the gaps between nanoparticles or sharp features on a nanostructured surface.[13]

Troubleshooting Steps:

  • Standardize Substrate Preparation: The method of substrate fabrication is critical for reproducibility.[14][15]

    • Recommendation: Follow a consistent and well-documented protocol for substrate synthesis or fabrication. For colloidal substrates, control factors like nanoparticle size and concentration. For fabricated substrates, ensure parameters like deposition rates and annealing temperatures are tightly controlled.[15]

  • Control Nanoparticle Aggregation: For colloidal SERS, the degree of aggregation is a major source of variability.[16][17][18][19]

    • Recommendation: Use a controlled method to induce aggregation, such as adding a specific concentration of an aggregating agent (e.g., salt) and standardizing the mixing time.[19][20] Avoid letting the colloidal solution aggregate uncontrollably over time.

  • Implement Spectral Mapping: To assess the homogeneity of your SERS substrate, perform a spectral map over a representative area.

    • Recommendation: Acquire spectra from multiple random points on the substrate surface. A high relative standard deviation (RSD) in the intensity of a characteristic 4-NTP peak indicates poor substrate homogeneity.[21]

Experimental Protocol: Controlled Aggregation of Silver Nanoparticles

  • Synthesize or obtain a stable colloidal silver nanoparticle solution.

  • To a fixed volume of the nanoparticle solution, add a precise volume of 4-NTP solution to achieve the desired final concentration. Allow a consistent incubation time (e.g., 15 minutes) for the 4-NTP to adsorb to the nanoparticle surface.

  • Introduce an aggregating agent (e.g., NaCl, MgSO₄) at a predetermined concentration to induce aggregation. Vortex or mix for a standardized period (e.g., 30 seconds).

  • Immediately acquire the SERS spectrum. The time between adding the aggregating agent and measurement should be kept constant for all experiments.

Diagram 1: Workflow for Reproducible SERS Measurements with Colloidal Nanoparticles

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Synthesize/Obtain Colloidal Nanoparticles B Add 4-NTP Solution (Fixed Concentration) A->B C Incubate (Fixed Time) B->C D Add Aggregating Agent (Fixed Concentration) C->D E Mix (Fixed Time) D->E F Acquire SERS Spectrum (Consistent Timing) E->F G Spectral Mapping (Assess Homogeneity) F->G H Calculate RSD of Peak Intensity G->H I Compare with Acceptance Criteria H->I

Caption: Standardized workflow for preparing and analyzing SERS samples using colloidal nanoparticles to improve reproducibility.

Issue 3: The SERS signal is either too weak or appears saturated.

Possible Cause: The concentration of 4-NTP is outside the optimal range for your SERS system. Too low a concentration will yield a weak signal, while too high a concentration can lead to multilayer formation, which quenches the SERS signal, or detector saturation.[11]

Troubleshooting Steps:

  • Perform a Concentration-Dependent Study: To find the optimal concentration of 4-NTP for your specific substrate and experimental setup.

    • Recommendation: Prepare a series of 4-NTP solutions with concentrations ranging over several orders of magnitude (e.g., 10⁻⁴ M to 10⁻⁹ M).[11] Measure the SERS intensity of a characteristic 4-NTP peak for each concentration. Plot the intensity versus concentration to identify the range that gives a linear response and the concentration that provides the maximum signal before saturation or quenching occurs.

Table 2: Example of Concentration-Dependent SERS Intensity Data

4-NTP Concentration (M)SERS Intensity at 1336 cm⁻¹ (a.u.)
1 x 10⁻⁴8500
1 x 10⁻⁵15000
1 x 10⁻⁶12000
1 x 10⁻⁷6000
1 x 10⁻⁸1500
1 x 10⁻⁹300

Note: This is illustrative data. The optimal concentration range is highly dependent on the SERS substrate's enhancement factor.

Diagram 2: Relationship Between Experimental Parameters and SERS Reproducibility

G cluster_params Controllable Experimental Parameters cluster_outcomes Potential Issues LaserPower Laser Power Photoreaction Photoreactions (4-NTP -> 4-ATP/DMAB) LaserPower->Photoreaction IntegrationTime Integration Time IntegrationTime->Photoreaction Concentration 4-NTP Concentration SignalVariation Signal Intensity Variation Concentration->SignalVariation Aggregation Nanoparticle Aggregation Aggregation->SignalVariation Substrate Substrate Homogeneity Substrate->SignalVariation PoorReproducibility Poor Reproducibility Photoreaction->PoorReproducibility SignalVariation->PoorReproducibility

Caption: Key experimental parameters influencing common issues that lead to poor reproducibility in 4-NTP SERS spectra.

References

minimizing laser-induced degradation of 4-Nitrothiophenol in Raman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the laser-induced degradation of 4-Nitrothiophenol (4-NTP) during Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) experiments.

Troubleshooting Guides

Laser-induced degradation of 4-NTP, primarily its conversion to p,p′-dimercaptoazobenzene (DMAB), is a common issue in Raman and SERS analysis. This conversion is influenced by laser wavelength, power, and exposure time. The following guide provides insights into identifying and mitigating this issue.

Identifying 4-NTP Degradation

The degradation of 4-NTP to DMAB can be monitored by observing changes in the Raman spectrum. The characteristic peaks for both molecules are listed below. The emergence and increase in intensity of DMAB peaks, coupled with a decrease in 4-NTP peak intensities, indicate sample degradation.

MoleculeKey Raman Peaks (cm⁻¹)Vibrational Mode Assignment
This compound (4-NTP) 1076, 1332-1346, 1563-1575C-S stretching, Symmetric NO₂ stretching, Phenyl ring mode
p,p′-dimercaptoazobenzene (DMAB) 1134-1143, 1390, 1431-1437C-N stretching, N=N stretching, C-H bending

Note: Peak positions can vary slightly depending on the substrate and experimental conditions.

Minimizing Degradation: Experimental Parameters

Careful selection of experimental parameters is crucial to minimize the plasmon-induced conversion of 4-NTP. The following table summarizes key parameters and their impact on degradation, compiled from various studies.

ParameterRecommended RangeEffect on 4-NTP DegradationCitation
Laser Wavelength 633 nm, 785 nmShorter wavelengths (e.g., 532 nm) can increase the rate of dimerization to DMAB. Longer wavelengths are generally preferred.[1][2][3][4]
Laser Power < 1 mW (on sample)Higher laser power significantly increases the rate of degradation. It is recommended to use the lowest power that provides an adequate signal-to-noise ratio.[5][6][7]
Laser Power Density < 10 W/cm²High power densities can cause sample damage and accelerate degradation.[7]
Exposure/Integration Time As short as possibleLonger exposure times increase the likelihood and extent of degradation.[1][6]

Experimental Protocols

Protocol 1: Preparation of SERS Substrates (Silver Nanoparticle Deposition)

This protocol describes a general method for preparing SERS-active substrates by depositing silver nanoparticles (AgNPs) onto a solid support, such as porous silicon.

Materials:

  • Porous silicon wafer

  • Hydrofluoric acid (HF), 0.1 M

  • Silver nitrate (AgNO₃) solution (concentration may be varied, e.g., 2 mM)

  • Deionized water

Procedure:

  • Clean the porous silicon wafer.

  • Immerse the wafer in a mixture of 0.1 M HF and the desired concentration of AgNO₃ solution.

  • Allow the deposition to proceed for a specific time (e.g., 10-20 minutes), which can be optimized based on the desired AgNP size.[8]

  • Carefully remove the substrate from the solution.

  • Thoroughly wash the SERS substrate with deionized water to remove any residual reagents.

  • Store the prepared substrates in deionized water until use.[8]

Protocol 2: SERS Measurement of 4-NTP

This protocol outlines the steps for acquiring a SERS spectrum of 4-NTP while minimizing laser-induced degradation.

Materials:

  • Prepared SERS substrate

  • 4-NTP solution (e.g., 10⁻⁶ M in ethanol)

  • Raman spectrometer

Procedure:

  • Functionalize the SERS substrate by immersing it in the 4-NTP solution for a set period (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.

  • Gently rinse the functionalized substrate with the solvent (e.g., ethanol) to remove non-adsorbed molecules and dry it carefully.

  • Place the substrate on the Raman microscope stage.

  • Set the laser wavelength to a less energetic line, such as 633 nm or 785 nm.[1][3]

  • Set the laser power to the lowest possible value that allows for a reasonable signal (e.g., < 0.2 mW).[3]

  • Use a low magnification objective (e.g., 50x) to avoid excessive power density.

  • Set the integration time to the shortest duration possible (e.g., 1 second) for signal acquisition.[3]

  • Acquire the SERS spectrum and check for the characteristic peaks of 4-NTP and the absence or minimal presence of DMAB peaks.

  • If degradation is observed, further reduce the laser power and/or integration time.

Frequently Asked Questions (FAQs)

Q1: My SERS spectrum of 4-NTP shows strong peaks around 1140 cm⁻¹, 1390 cm⁻¹, and 1430 cm⁻¹, but the 1336 cm⁻¹ peak is very weak. What is happening?

A1: You are likely observing the laser-induced dimerization of 4-NTP into p,p′-dimercaptoazobenzene (DMAB).[1][2] The peaks you are seeing are characteristic of DMAB. The weakening of the 1336 cm⁻¹ peak, which corresponds to the NO₂ symmetric stretching of 4-NTP, further confirms the conversion of your analyte. To mitigate this, you should reduce the laser power and exposure time. Consider using a longer excitation wavelength if available.[1][7]

Q2: What is the mechanism behind the conversion of 4-NTP to DMAB?

A2: The conversion of 4-NTP to DMAB on plasmonic substrates is believed to be induced by hot electrons generated from surface plasmon decay. These high-energy electrons can transfer to the nitro group of the 4-NTP molecule, leading to its reduction and subsequent dimerization to form DMAB.[1]

Q3: Can the pH of the solution affect the degradation of 4-NTP?

A3: Yes, the pH of the solution can influence the reaction pathway. In strongly acidic solutions (e.g., pH 0), the reduction of 4-NTP to 4-aminothiophenol (4-ATP) may be favored over the dimerization to DMAB.[5] However, under neutral or mildly acidic conditions (pH 2-7), the formation of DMAB is typically dominant.[5]

Q4: How does the choice of SERS substrate material (e.g., gold vs. silver) affect 4-NTP degradation?

A4: Both gold (Au) and silver (Ag) nanoparticles are commonly used for SERS and can catalyze the conversion of 4-NTP.[2][5] The choice of material can influence the optimal laser excitation wavelength. For instance, 785 nm lasers often work well with gold nanoparticles, while 532 nm or 633 nm lasers are commonly paired with silver nanoparticles.[4] Regardless of the material, minimizing laser power and exposure is key to preventing degradation.

Q5: I am still observing degradation even at very low laser powers. What else can I do?

A5: If degradation persists at low laser powers, consider the following:

  • Substrate Activity: Your SERS substrate may be exceptionally active. Try preparing a substrate with a lower density of "hot spots."

  • Environmental Control: Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce photo-oxidation or other side reactions.

  • Sample Cooling: If your setup allows, cooling the sample stage can help dissipate heat generated by the laser, potentially slowing down the degradation process.

  • Data Acquisition Strategy: Instead of a single long acquisition, try acquiring multiple short scans and averaging them to improve the signal-to-noise ratio without prolonged exposure.

Visualizations

Caption: Laser-induced degradation pathways of this compound (4-NTP).

SERS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare SERS Substrate B Functionalize with 4-NTP A->B C Rinse and Dry B->C D Mount Sample C->D E Set Low Laser Power & Long Wavelength D->E F Acquire Spectrum (Short Integration) E->F G Identify 4-NTP & DMAB Peaks F->G H Assess Degradation G->H Troubleshooting_Flowchart Start Start: SERS of 4-NTP CheckDegradation Are DMAB peaks present? Start->CheckDegradation ReducePower Reduce Laser Power & Exposure Time CheckDegradation->ReducePower Yes Success Success: Minimal Degradation CheckDegradation->Success No Failure Issue Persists: Consider Substrate/Environment CheckDegradation->Failure Repeated Yes ChangeWavelength Use Longer Wavelength (e.g., 785 nm) ReducePower->ChangeWavelength CheckAgain Re-acquire Spectrum ChangeWavelength->CheckAgain CheckAgain->CheckDegradation

References

Technical Support Center: Optimizing 4-Nitrothiophenol SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 4-Nitrothiophenol (4-NTP) Self-Assembled Monolayer (SAM) formation. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible SAM preparation on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for forming a 4-NTP SAM?

A1: The optimal incubation time for 4-NTP SAM formation is not a single value but depends on several factors, including the substrate material, the concentration of the 4-NTP solution, and the desired quality of the monolayer. Generally, the initial adsorption of 4-NTP molecules onto a substrate is a rapid process, occurring within minutes. However, the subsequent organization and packing of the molecules into a well-ordered, stable monolayer is a much slower process. For many applications, an incubation period of 12 to 24 hours is recommended to achieve a well-ordered monolayer. For instance, studies on alkanethiols on gold suggest that longer assembly times, typically 24–48 hours, lead to better monolayer packing[1][2]. A study on 4-aminothiophenol on copper also indicated an optimal self-assembly time of 6 hours[3].

Q2: How does the substrate (gold, silver, copper) affect the incubation time?

A2: The choice of substrate significantly influences the kinetics of SAM formation and, consequently, the optimal incubation time. The strength of the thiol-metal bond varies between gold, silver, and copper, which affects the adsorption rate and the final structure of the SAM. Gold is the most common substrate and typically forms well-ordered SAMs with a 12-24 hour incubation. Silver is also widely used, and while initial adsorption is fast, the surface can be more prone to oxidation, which might affect the long-term stability and ordering of the SAM. Copper is more reactive and susceptible to oxidation than gold or silver. Therefore, the preparation of the copper surface and the incubation conditions are critical. Shorter incubation times may be sufficient for initial layer formation, but longer times might be necessary for reorganization and defect healing.

Q3: What is the role of the 4-NTP concentration in the incubation process?

A3: The concentration of the 4-NTP solution is a critical parameter. Higher concentrations can lead to faster initial surface coverage, but may also result in a higher density of defects and a less ordered monolayer. Conversely, lower concentrations promote slower, more controlled growth, which can lead to a more ordered and crystalline SAM structure. However, very low concentrations may require significantly longer incubation times to achieve full coverage. A common starting concentration for 4-NTP solutions is in the range of 1 mM.

Q4: Can I reuse the 4-NTP solution for multiple experiments?

A4: It is generally not recommended to reuse the 4-NTP solution for multiple experiments. The thiol concentration in the solution will decrease after each use as molecules adsorb to the substrate. More importantly, the solution can become contaminated with airborne impurities or oxidized thiol species, which can compromise the quality of subsequent SAMs. For reproducible results, it is best to use a fresh solution for each experiment.

Data on this compound SAM Formation

The following table summarizes quantitative data from various studies on the formation of 4-NTP and similar thiol-based SAMs on different substrates. This information can serve as a starting point for optimizing your experimental conditions.

SubstrateThiol CompoundConcentrationSolventIncubation TimeObservationsReference
Gold (Au)Alkanethiols1 mMEthanol24 - 48 hoursLonger assembly times result in better monolayer packing.[1][2]
Gold (Au)Thiophene4 mMEthanol2 - 12 hoursPeak intensity of out-of-plane CH vibration reached a maximum at 2 hours, decreased, and then stabilized after 12 hours, suggesting molecular reorientation.[4]
Gold (Au)This compound10⁻³ mol/L-24 hoursUsed for functionalizing SERS platforms.[5]
Silver (Ag)4-Aminothiophenol---SERS spectra indicate the formation of SAMs.[6]
Copper (Cu)4-Aminothiophenol1 x 10⁻² M-6 hoursAchieved about 99% corrosion protection.[3]
Copper (Cu)3-methyl-5-octadecylsulfanyl-[3][7] triazole-4-yl-amine---SAM formation confirmed by XPS; provided significant corrosion protection.[8]

Experimental Protocols

Here are detailed methodologies for the preparation of 4-NTP SAMs on gold, silver, and copper substrates.

Protocol 1: 4-NTP SAM Formation on Gold Substrate

This protocol is adapted from general procedures for alkanethiol SAMs on gold[1][2].

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound (4-NTP)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the substrate immediately after cleaning.

  • Solution Preparation:

    • Prepare a 1 mM solution of 4-NTP in absolute ethanol. For example, dissolve 1.55 mg of 4-NTP in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean glass container.

    • Pour the 4-NTP solution into the container, ensuring the entire gold surface is submerged.

    • To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.

    • Seal the container tightly (e.g., with a Teflon-lined cap and Parafilm) to prevent solvent evaporation and contamination.

    • Incubate the substrate in the 4-NTP solution for 12-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the 4-NTP solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared 4-NTP SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

Protocol 2: 4-NTP SAM Formation on Silver Substrate

This protocol is a general guideline, as the specifics can vary depending on the nature of the silver substrate (e.g., evaporated film, nanoparticles).

Materials:

  • Silver-coated substrate

  • This compound (4-NTP)

  • Absolute ethanol

  • Ammonium hydroxide solution (for cleaning, optional)

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • The cleaning procedure for silver can be more delicate than for gold due to its higher reactivity.

    • A common method involves rinsing with ethanol and DI water, followed by drying with nitrogen.

    • For more rigorous cleaning, a brief immersion in a dilute ammonium hydroxide solution can be used to remove surface oxides, followed by extensive rinsing with DI water and drying. The substrate should be used immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of 4-NTP in absolute ethanol as described in Protocol 1.

  • SAM Formation:

    • Immerse the cleaned silver substrate in the 4-NTP solution in a sealed container.

    • Incubate for 12-24 hours at room temperature, protected from light.

  • Rinsing and Drying:

    • Gently rinse the substrate with fresh ethanol to remove physisorbed molecules.

    • Dry under a stream of nitrogen.

  • Storage:

    • Store the 4-NTP/Ag substrate in an inert atmosphere to prevent oxidation and degradation of the SAM.

Protocol 3: 4-NTP SAM Formation on Copper Substrate

The formation of high-quality SAMs on copper is challenging due to the rapid oxidation of the copper surface. The following protocol emphasizes the importance of a thorough deoxidation step.

Materials:

  • Copper substrate

  • This compound (4-NTP)

  • Absolute ethanol

  • Dilute acid solution (e.g., 1 M HCl or 1 M H₂SO₄) for deoxidation

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Deoxidation:

    • Mechanically polish the copper substrate to a mirror finish using alumina or diamond paste of decreasing particle size.

    • Sonnicate the polished substrate in ethanol and then DI water to remove polishing residues.

    • To remove the native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 1-2 minutes, or until the surface appears bright and uniform.

    • Immediately and thoroughly rinse the deoxidized copper with DI water and then with absolute ethanol.

    • Dry the substrate quickly with a stream of nitrogen gas and proceed to the next step without delay.

  • Solution Preparation:

    • Prepare a 1 mM solution of 4-NTP in deoxygenated absolute ethanol. To deoxygenate the solvent, bubble nitrogen gas through it for at least 30 minutes prior to use.

  • SAM Formation:

    • Immediately immerse the freshly deoxidized and dried copper substrate into the deoxygenated 4-NTP solution in a glovebox or a container purged with an inert gas to minimize re-oxidation of the copper surface.

    • Incubate for 6-12 hours at room temperature.

  • Rinsing and Drying:

    • Rinse the substrate with deoxygenated ethanol to remove unbound molecules.

    • Dry under a stream of nitrogen.

  • Storage:

    • Store the 4-NTP/Cu substrate under an inert atmosphere to prevent oxidation.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation sub_clean Substrate Cleaning (e.g., Piranha, Acid Etch) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry incubation Incubation (12-24 hours) sub_dry->incubation Immediate Use sol_prep 4-NTP Solution Preparation (e.g., 1 mM in Ethanol) sol_prep->incubation post_rinse Rinsing (Fresh Solvent) incubation->post_rinse post_dry Drying (Nitrogen Stream) post_rinse->post_dry storage Storage (Inert Environment) post_dry->storage

Caption: Experimental workflow for 4-NTP SAM formation.

Troubleshooting Guide

Encountering issues during SAM formation is common. This guide provides solutions to frequently encountered problems.

Q: My SAM appears incomplete or has low surface coverage. What could be the cause?

A: Incomplete SAM formation can result from several factors:

  • Insufficient Incubation Time: The self-assembly process, particularly the ordering phase, takes time. Try increasing the incubation time to 24 hours or even 48 hours.

  • Contaminated Substrate: Any organic or particulate contamination on the substrate will inhibit SAM formation. Ensure your cleaning procedure is rigorous and that you are using high-purity reagents and solvents.

  • Inactive Thiol: 4-NTP can oxidize over time, especially when exposed to air and light. Use fresh, high-quality 4-NTP and prepare the solution immediately before use. Storing the 4-NTP solid under an inert atmosphere and in the dark is recommended.

  • Contaminated Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process. Use high-purity, anhydrous solvents.

Q: The resulting monolayer appears disordered. How can I improve the ordering?

A: A disordered monolayer can be due to:

  • Incubation Time is Too Short: While a layer may form quickly, achieving a high degree of order requires a longer annealing process in solution. Extend the incubation period.

  • High Concentration of 4-NTP: A high concentration can lead to rapid, disordered adsorption. Try using a lower concentration of 4-NTP (e.g., 0.1 mM) and a longer incubation time.

  • Substrate Roughness: A rough substrate surface can lead to the formation of a disordered monolayer with a high density of defects. Using atomically flat substrates, such as Au(111), can significantly improve the quality of the SAM.

  • Temperature Fluctuations: Performing the incubation at a constant, controlled temperature can improve the ordering of the monolayer.

Q: I am observing significant surface contamination on my SAM. What are the likely sources?

A: Surface contamination can be introduced at various stages:

  • Airborne Contaminants: The laboratory environment can be a source of dust and organic aerosols. It is best to perform the SAM preparation in a clean environment, such as a laminar flow hood.

  • Contaminated Solvents or Reagents: Always use high-purity solvents and fresh reagents.

  • Improper Handling: Use clean tweezers and handle the substrates only by the edges to avoid introducing fingerprints or other contaminants.

Troubleshooting Flowchart

troubleshooting_flowchart cluster_incomplete cluster_disordered cluster_contamination start Problem with 4-NTP SAM issue_incomplete Incomplete or Patchy Monolayer start->issue_incomplete issue_disordered Disordered Monolayer start->issue_disordered issue_contamination Surface Contamination start->issue_contamination cause_time_inc Insufficient Incubation Time? issue_incomplete->cause_time_inc cause_time_dis Incubation Time Too Short? issue_disordered->cause_time_dis cause_env Airborne Contaminants? issue_contamination->cause_env cause_sub_clean_inc Substrate Not Clean? cause_time_inc->cause_sub_clean_inc No solution_time_inc Increase Incubation Time (24-48h) cause_time_inc->solution_time_inc Yes cause_thiol_inactive Inactive/Oxidized 4-NTP? cause_sub_clean_inc->cause_thiol_inactive No solution_sub_clean_inc Improve Cleaning Protocol cause_sub_clean_inc->solution_sub_clean_inc Yes solution_thiol_fresh Use Fresh 4-NTP cause_thiol_inactive->solution_thiol_fresh Yes cause_conc 4-NTP Concentration Too High? cause_time_dis->cause_conc No solution_time_dis Increase Incubation Time cause_time_dis->solution_time_dis Yes cause_rough Substrate Too Rough? cause_conc->cause_rough No solution_conc Decrease 4-NTP Concentration cause_conc->solution_conc Yes solution_smooth Use Smoother Substrate cause_rough->solution_smooth Yes cause_solvents Impure Solvents/Reagents? cause_env->cause_solvents No solution_env Work in Clean Environment cause_env->solution_env Yes cause_handling Improper Handling? cause_solvents->cause_handling No solution_solvents Use High-Purity Materials cause_solvents->solution_solvents Yes solution_handling Use Proper Handling Technique cause_handling->solution_handling Yes

Caption: Troubleshooting flowchart for common 4-NTP SAM issues.

References

4-NTP SERS Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surface-Enhanced Raman Scattering (SERS) analysis of 4-nitrothiophenol (4-NTP). This guide is designed for researchers, scientists, and drug development professionals to help identify and eliminate common interference peaks encountered during SERS experiments with 4-NTP.

Frequently Asked Questions (FAQs)

Q1: I see peaks in my 4-NTP SERS spectrum that don't correspond to 4-NTP. What are they?

A1: The most common source of additional peaks in 4-NTP SERS is the photochemical transformation of 4-NTP into other molecules, primarily 4,4'-dimercaptoazobenzene (DMAB) and 4-aminothiophenol (4-ATP).[1][2][3] This is a well-documented phenomenon that is often induced by the laser used for SERS excitation. These are not necessarily contaminants, but rather reaction products. Other potential sources of interference include amorphous carbon, solvent residues, and contaminants from the SERS substrate.[4][5][6][7][8]

Q2: What are the characteristic Raman peaks for 4-NTP and its common byproducts?

A2: The table below summarizes the key Raman peaks for 4-NTP, DMAB, and 4-ATP. This will help you to identify the different species in your spectrum.

Raman Shift (cm⁻¹)AssignmentMolecule
~1076C-S Stretch4-NTP, 4-ATP
~1082C-H Bend4-NTP
~1110C-H Bend4-NTP
~1140C-N StretchDMAB
~1332-1346NO₂ Symmetric Stretch4-NTP
~1390N-N StretchDMAB
~1435N-N StretchDMAB
~1575Phenyl Ring Mode4-NTP
~1595Phenyl Ring Mode4-ATP

Troubleshooting Guide

Problem: My 4-NTP SERS spectrum is dominated by peaks from DMAB and/or 4-ATP.

Cause: The laser power is too high, leading to the photochemical conversion of 4-NTP.[3]

Solution:

  • Reduce Laser Power: This is the most effective way to minimize the formation of byproducts. Use the lowest laser power that still provides an adequate signal-to-noise ratio.

  • Decrease Acquisition Time: Shorter exposure times can also reduce the extent of the photochemical reaction.

  • Choose an Appropriate Excitation Wavelength: Longer wavelengths (e.g., 785 nm) are generally less energetic and can sometimes reduce the likelihood of inducing photochemical reactions compared to shorter wavelengths (e.g., 532 nm).

Problem: I see broad, overlapping peaks around 1340 cm⁻¹ and 1580 cm⁻¹.

Cause: These are characteristic peaks of amorphous carbon, which can be deposited on the SERS substrate, especially during SEM imaging.[4][5][6]

Solution:

  • Avoid SEM Imaging Before SERS: If possible, perform SERS measurements before imaging the substrate with an electron microscope.

  • Use Low SEM Beam Current: If SEM imaging is necessary beforehand, use the lowest possible electron beam current to minimize carbon deposition.[4]

  • Substrate Cleaning: In some cases, gentle cleaning procedures may help to remove amorphous carbon. However, care must be taken not to damage the SERS substrate.

Problem: I see sharp peaks that do not correspond to 4-NTP, DMAB, or 4-ATP.

Cause: These peaks may be from the solvent used to dissolve the 4-NTP or from residues left over from cleaning procedures.[7][8]

Solution:

  • Run a Solvent Blank: Acquire a SERS spectrum of the solvent on the SERS substrate without the 4-NTP to identify any solvent-related peaks.

  • Thoroughly Dry the Sample: Ensure all solvent has evaporated from the substrate before acquiring the SERS spectrum.

  • Review Cleaning Protocols: Ensure that all cleaning agents are thoroughly removed from the substrate before use. Running a SERS measurement on a "clean" substrate can help identify any residual contaminants.

Experimental Protocols

Protocol 1: Standard 4-NTP SERS Measurement

  • Substrate Preparation: Ensure the SERS substrate is clean and dry.

  • Sample Deposition: Deposit a small volume (e.g., 1-5 µL) of a dilute solution of 4-NTP (e.g., 10⁻⁶ M in ethanol) onto the active area of the SERS substrate.

  • Drying: Allow the solvent to evaporate completely in a clean, controlled environment.

  • SERS Acquisition:

    • Place the substrate under the Raman microscope.

    • Focus on the sample area.

    • Set the laser to a low power setting (e.g., 1-10% of maximum power) to start.

    • Acquire the SERS spectrum using an appropriate acquisition time (e.g., 1-10 seconds).

    • If the signal is weak, gradually increase the laser power or acquisition time, while monitoring for the appearance of byproduct peaks.

Protocol 2: Minimizing Photochemical Byproduct Formation

  • Follow steps 1-3 of the standard protocol.

  • SERS Acquisition:

    • Use a longer wavelength laser (e.g., 785 nm) if available.

    • Start with the lowest possible laser power and a short acquisition time (e.g., 1 second).

    • If necessary, use multiple short acquisitions and average them to improve the signal-to-noise ratio, rather than using a single long acquisition.

    • If byproduct peaks are still observed, further reduce the laser power.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for identifying and addressing interference peaks in your 4-NTP SERS experiments.

InterferenceTroubleshooting cluster_identification Peak Identification cluster_sharp_peak_solutions Sharp Peak Troubleshooting cluster_broad_peak_solutions Broad Peak Troubleshooting start Start: Acquire 4-NTP SERS Spectrum check_peaks Are there unexpected peaks in the spectrum? start->check_peaks no_interference Spectrum is clean. Proceed with analysis. check_peaks->no_interference No identify_peaks Identify the nature of the interference peaks. check_peaks->identify_peaks Yes sharp_peaks Are the peaks sharp and well-defined? identify_peaks->sharp_peaks broad_peaks Are the peaks broad (e.g., ~1340 & ~1580 cm⁻¹)? identify_peaks->broad_peaks check_byproducts Do peaks match DMAB/4-ATP (e.g., ~1140, 1390, 1435 cm⁻¹)? sharp_peaks->check_byproducts Yes solvent_contamination Possible solvent or contaminant peaks. sharp_peaks->solvent_contamination No amorphous_carbon Likely amorphous carbon. broad_peaks->amorphous_carbon Yes check_byproducts->solvent_contamination No reduce_laser Reduce laser power/ acquisition time. Use longer wavelength. check_byproducts->reduce_laser Yes run_blank Run solvent blank. Review cleaning procedures. solvent_contamination->run_blank end Re-acquire Spectrum reduce_laser->end run_blank->end avoid_sem Avoid SEM before SERS. Use low beam current if necessary. amorphous_carbon->avoid_sem avoid_sem->end

Caption: Troubleshooting workflow for 4-NTP SERS interference.

References

Technical Support Center: Controlling 4-Nitrothiophenol (4-NTP) Orientation on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the orientation of 4-Nitrothiophenol (4-NTP) on nanoparticle surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SERS signal for 4-NTP is weak or inconsistent. What are the possible causes and solutions?

A1: Weak or inconsistent Surface-Enhanced Raman Scattering (SERS) signals for 4-NTP can stem from several factors. Here's a troubleshooting guide:

  • Nanoparticle Aggregation: Uncontrolled aggregation can lead to a decrease in the number of SERS "hotspots."

    • Solution: Ensure your nanoparticle suspension is stable. Use appropriate capping agents and verify stability with Dynamic Light Scattering (DLS). For gold nanoparticles (AuNPs), citrate is a common stabilizer.

  • Suboptimal 4-NTP Concentration: Both too low and too high concentrations of 4-NTP can lead to poor SERS signals.

    • Solution: Titrate the 4-NTP concentration to find the optimal surface coverage. A typical starting point is in the micromolar range.[1]

  • Incorrect Laser Wavelength: The SERS enhancement is dependent on the plasmon resonance of your nanoparticles, which is excited by the laser.

    • Solution: Match the laser excitation wavelength to the Localized Surface Plasmon Resonance (LSPR) peak of your nanoparticle suspension. This can be determined using UV-Vis spectroscopy.

  • Solvent Effects: The solvent can influence both the nanoparticle stability and the 4-NTP adsorption.

    • Solution: Ethanol is a commonly used solvent for dissolving 4-NTP. If using aqueous solutions, ensure the pH is optimized for adsorption.

Q2: I am observing unexpected peaks in my SERS spectrum, suggesting a chemical reaction. What is happening?

A2: It is well-documented that 4-NTP can undergo a plasmon-driven reduction to 4,4'-dimercaptoazobenzene (DMAB) or 4-aminothiophenol (4-ATP) on the nanoparticle surface, especially under laser irradiation.[2][3]

  • Identifying Reaction Products:

    • 4-NTP: Characteristic peaks are typically observed around 1076 cm⁻¹ (C-S stretching), 1346 cm⁻¹ (symmetric NO₂ stretching), and 1575 cm⁻¹ (benzene ring mode).[4][5]

    • DMAB: Look for the appearance of peaks around 1151 cm⁻¹, 1393 cm⁻¹, and 1442 cm⁻¹.[2]

    • 4-ATP: A peak around 1594 cm⁻¹ (C-C ring stretching) is indicative of 4-ATP formation.[2]

  • Troubleshooting:

    • Reduce Laser Power: High laser power can induce these photochemical reactions.[6] Use the lowest laser power that provides an adequate signal-to-noise ratio.

    • Control the Environment: The presence of a proton-donating solvent like water can facilitate the reduction to 4-ATP.[2] Performing the experiment in a dried state may limit this conversion.[2]

Q3: How does pH affect the orientation and SERS signal of 4-NTP on gold nanoparticles?

A3: The pH of the solution can significantly impact the surface charge of both the nanoparticles and the 4-NTP molecule, thereby influencing its adsorption and orientation. While direct studies on 4-NTP are limited, analogies can be drawn from similar molecules like 4-aminobenzenethiol (4-ABT).

  • Effect of pH on Adsorption: Lowering the pH below the pKa of an analyte can enhance its affinity for negatively charged surfaces, such as those of citrate-capped AuNPs.[7] For molecules with amine groups, acidic conditions can lead to protonation (-NH₃⁺), which may promote electrostatic adsorption.[8]

  • Impact on SERS Signal: For 4-ABT, b2-type bands in the SERS spectrum, which are sensitive to molecular orientation, are observed distinctly at basic pHs but are weak or absent at acidic pHs.[8] This suggests that pH can be used to modulate the orientation and the resulting SERS spectrum.

Q4: What is the role of the solvent in controlling 4-NTP orientation?

A4: The choice of solvent is crucial as it affects nanoparticle stability, 4-NTP solubility, and the interactions at the nanoparticle-solvent interface.

  • Nanoparticle Stability: The solvent must be compatible with the stabilizing agent on the nanoparticle surface to prevent aggregation.

  • 4-NTP Adsorption: The solvent can influence the conformation of 4-NTP in solution and its subsequent adsorption geometry on the nanoparticle surface.

  • Proton Availability: As mentioned earlier, protic solvents like water can provide the necessary protons for the reduction of 4-NTP to 4-ATP.[2]

Data Summary

Table 1: Key SERS Peaks for 4-NTP and Its Derivatives

CompoundPeak (cm⁻¹)Vibrational Mode AssignmentReference
4-NTP~1076C-S stretching[5]
~1346Symmetric NO₂ stretching[2][5]
~1575Benzene ring C-C stretching[4][5]
DMAB~1151N=N stretching[2]
~1393Phenyl-N stretching[2]
~1442Phenyl-N stretching[2]
4-ATP~1594Benzene ring C-C stretching[2]

Experimental Protocols

Protocol 1: Preparation of 4-NTP Functionalized Gold Nanoparticles for SERS Analysis

  • Nanoparticle Synthesis: Synthesize gold nanoparticles (e.g., via citrate reduction) and characterize their size and concentration using TEM and UV-Vis spectroscopy.

  • Preparation of 4-NTP Solution: Prepare a stock solution of 4-NTP in ethanol (e.g., 1 mM).

  • Surface Functionalization: a. To a solution of gold nanoparticles, add the 4-NTP stock solution to achieve the desired final concentration (e.g., 1 µM). b. Allow the solution to incubate for a specific period (e.g., 1-2 hours) to ensure self-assembly of the 4-NTP monolayer.

  • Purification (Optional): Centrifuge the solution to pellet the functionalized nanoparticles and remove excess 4-NTP in the supernatant. Resuspend the nanoparticles in the desired solvent (e.g., ethanol or water at a specific pH).

  • SERS Analysis: a. Place a small aliquot of the functionalized nanoparticle solution onto a SERS-active substrate (or use the colloidal solution directly). b. Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser wavelength, power, and acquisition time.

Protocol 2: Investigating the Effect of pH on 4-NTP Orientation

  • Prepare pH-Adjusted Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11).

  • Functionalize Nanoparticles: Prepare a stock solution of 4-NTP functionalized gold nanoparticles as described in Protocol 1.

  • pH Adjustment: a. Divide the stock solution of functionalized nanoparticles into aliquots. b. Add the pH-adjusted buffers to each aliquot to achieve the target pH values.

  • SERS Measurement: Acquire SERS spectra for each pH sample, keeping all other parameters (laser power, acquisition time) constant.

  • Data Analysis: Compare the relative intensities of key SERS peaks (e.g., those sensitive to orientation) across the different pH values.

Visualizations

Experimental_Workflow Experimental Workflow for SERS Analysis of 4-NTP on Nanoparticles cluster_prep Preparation cluster_func Functionalization cluster_analysis Analysis NP_Synth Nanoparticle Synthesis (e.g., AuNPs, AgNPs) Incubate Incubate Nanoparticles with 4-NTP NP_Synth->Incubate NTP_Sol Prepare 4-NTP Stock Solution NTP_Sol->Incubate Purify Purification (Centrifugation) Incubate->Purify SERS_Acq SERS Spectrum Acquisition Purify->SERS_Acq Data_Analysis Data Analysis (Peak Identification & Intensity) SERS_Acq->Data_Analysis

Caption: Workflow for SERS analysis of 4-NTP on nanoparticles.

Orientation_Factors Factors Influencing 4-NTP Orientation on Nanoparticle Surfaces cluster_params Experimental Parameters cluster_obs Observable Effects Orientation 4-NTP Orientation SERS_Signal SERS Signal (Intensity, Peak Shifts) Orientation->SERS_Signal Reaction Photochemical Reactions (Reduction to DMAB/4-ATP) Orientation->Reaction pH pH of Solution pH->Orientation Solvent Solvent Solvent->Orientation Concentration 4-NTP Concentration Concentration->Orientation NP_Props Nanoparticle Properties (Material, Size, Capping Agent) NP_Props->Orientation

Caption: Key factors controlling 4-NTP orientation on nanoparticles.

References

Technical Support Center: 4-Nitrothiophenol (4-NTP) Stability in SERS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the photoreaction of 4-Nitrothiophenol (4-NTP) during Surface-Enhanced Raman Spectroscopy (SERS) experiments.

Troubleshooting Guide

Problem 1: Disappearance or weakening of 4-NTP peaks, and appearance of new peaks.

Question: My SERS signal for 4-NTP is unstable. The characteristic peak at ~1332-1346 cm⁻¹ (νs(NO₂)) is decreasing over time, and new peaks are appearing around 1140, 1390, and 1435 cm⁻¹. What is happening and how can I fix it?

Answer: This is a classic sign of a plasmon-driven chemical reaction, not simple photobleaching. Under laser irradiation, 4-NTP can undergo two primary reactions on SERS-active substrates:

  • Dimerization: 4-NTP converts to 4,4′-dimercaptoazobenzene (DMAB). This is indicated by the emergence of new peaks at approximately 1140 cm⁻¹ (ν(C-N)), 1390 cm⁻¹, and 1435 cm⁻¹ (ν(N=N)).

  • Reduction: In the presence of a proton source, 4-NTP can be reduced to 4-aminothiophenol (4-ATP).

Solutions:

  • Reduce Laser Power: High laser power is a primary driver of these photoreactions.[1][2] It is crucial to use the minimum laser power necessary to obtain an adequate signal.

  • Optimize Exposure Time: Shorter acquisition times can minimize the duration of laser exposure, thereby reducing the extent of the photoreaction.[1]

  • Select an Appropriate Laser Wavelength: The choice of excitation wavelength can influence the reaction rate. Longer wavelengths (e.g., 785 nm) are often less energetic and may reduce the likelihood of inducing photoreactions compared to shorter wavelengths (e.g., 532 nm).

  • Choose a Stable Substrate: Gold (Au) nanoparticles are generally more chemically stable and less prone to oxidation than silver (Ag) nanoparticles, which can influence the reaction environment.[3]

  • Control the Chemical Environment: The pH of the sample solution can impact the reaction pathway. An acidic environment may favor the reduction of 4-NTP to 4-ATP.[4][5]

Problem 2: My results are not reproducible; the degree of 4-NTP conversion varies between experiments.

Question: I am observing inconsistent conversion of 4-NTP to DMAB in my SERS experiments, making my results difficult to reproduce. How can I improve the reproducibility?

Answer: Reproducibility issues in SERS are often linked to variations in experimental parameters that affect the plasmon-driven reactions of 4-NTP.

Solutions:

  • Standardize Laser Parameters: Ensure that the laser power, wavelength, and exposure time are identical for all measurements. Even small fluctuations can lead to different reaction rates.

  • Use a Consistent Substrate: The morphology and composition of the SERS substrate significantly impact the enhancement factor and the catalytic activity. Using substrates from the same batch or with a highly reproducible fabrication method is crucial.

  • Control the Sample Environment: Maintain a consistent pH, solvent, and temperature for all experiments. The presence of oxygen can also influence the reaction, so de-gassing solvents may improve reproducibility.

  • Implement a Pre-measurement Equilibration Time: Allow the 4-NTP solution to incubate on the SERS substrate for a standardized period before measurement to ensure consistent adsorption and self-assembly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the "photobleaching" of 4-NTP in SERS?

A1: The observed signal change is not typically photobleaching in the traditional sense of fluorophore destruction. Instead, it is a plasmon-induced chemical transformation.[1][4] The intense electromagnetic field generated by the laser interacting with the plasmonic substrate provides the energy to drive chemical reactions, converting 4-NTP into other molecules like DMAB or 4-ATP, which have different Raman spectra.

Q2: Which is a better SERS substrate for 4-NTP analysis: gold or silver?

A2: Both gold and silver have their advantages and disadvantages for SERS analysis of 4-NTP.

  • Silver (Ag): Generally provides a higher SERS enhancement factor, allowing for the detection of lower concentrations of 4-NTP. However, silver is more susceptible to oxidation, which can alter its plasmonic properties and potentially influence the photoreaction of 4-NTP.[3]

  • Gold (Au): Offers greater chemical stability and resistance to oxidation, leading to more reproducible SERS substrates over time.[3] While the enhancement factor may be slightly lower than silver, its stability often makes it a preferred choice for quantitative and reproducible studies of 4-NTP.

Q3: How does laser power affect the conversion of 4-NTP?

A3: Increasing the laser power significantly accelerates the rate of 4-NTP conversion to DMAB.[1][2] This is because higher laser power leads to a stronger localized electromagnetic field and potentially localized heating, both of which contribute to driving the chemical reaction. For stable measurements of 4-NTP, it is recommended to use the lowest possible laser power that provides a sufficient signal-to-noise ratio.

Q4: Can the pH of the solution be used to control the photoreaction of 4-NTP?

A4: Yes, the pH of the solution can influence the reaction pathway. Acidic conditions can provide the necessary protons for the reduction of the nitro group (-NO₂) of 4-NTP to an amino group (-NH₂), forming 4-ATP.[4][5] Conversely, neutral or slightly alkaline conditions may favor the dimerization reaction to form DMAB. Controlling the pH can therefore be a strategy to selectively promote or suppress certain reaction pathways.

Data Presentation

Table 1: Effect of Laser Power on 4-NTP to DMAB Conversion

Laser Power Density (kW/cm²)Observation on Gold SubstrateReference
2.4No significant DMAB formation observed.[2]
25.5Gradual decrease of 4-NTP peak and increase of DMAB peaks over several minutes of irradiation.[6]
127Rapid dimerization of 4-NTP to DMAB.[2]

Table 2: Comparison of Gold and Silver SERS Substrates for 4-NTP Analysis

Substrate MaterialAdvantagesDisadvantages
Gold (Au) High chemical stability, resistant to oxidation, good reproducibility.Generally lower SERS enhancement factor compared to silver.
Silver (Ag) Higher SERS enhancement factor, allowing for greater sensitivity.Prone to oxidation and sulfidation, which can affect stability and reproducibility.

Experimental Protocols

Protocol for Minimizing 4-NTP Photoreaction during SERS Measurement
  • Substrate Preparation:

    • Use a high-quality, reproducible SERS substrate. Gold nanostructured surfaces are recommended for their stability.

    • Clean the substrate according to the manufacturer's instructions to remove any contaminants.

  • Sample Incubation:

    • Prepare a fresh solution of 4-NTP in ethanol or another appropriate solvent at the desired concentration.

    • Apply a small, consistent volume of the 4-NTP solution to the SERS substrate.

    • Allow the solvent to evaporate in a controlled environment to form a self-assembled monolayer (SAM). A consistent incubation time is key for reproducibility.

  • SERS Measurement Parameters:

    • Laser Wavelength: Use a longer wavelength laser, such as a 785 nm, to minimize the energy imparted to the sample.

    • Laser Power: Start with the lowest possible laser power setting on your Raman spectrometer (typically < 1 mW). Gradually increase the power only if the signal is too weak.

    • Acquisition Time: Use a short acquisition time (e.g., 1-10 seconds) and co-add multiple scans to improve the signal-to-noise ratio, rather than using a single long acquisition.

    • Objective: Use a low-magnification objective if possible to reduce the power density at the sample.

  • Data Acquisition:

    • Focus on the sample and acquire the SERS spectrum.

    • To check for stability, acquire spectra from the same spot at different time intervals and monitor the intensity of the 4-NTP νs(NO₂) peak (~1332-1346 cm⁻¹) and the potential appearance of DMAB peaks.

Visualizations

G Troubleshooting Workflow for 4-NTP Instability in SERS cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Unstable 4-NTP SERS Signal (Peak decrease, new peaks appear) Diagnosis Plasmon-Driven Photoreaction (Conversion to DMAB or 4-ATP) Problem->Diagnosis Likely Cause ReducePower Reduce Laser Power Diagnosis->ReducePower Mitigation Strategy OptimizeTime Shorten Exposure Time Diagnosis->OptimizeTime Mitigation Strategy ChangeWavelength Use Longer Wavelength Diagnosis->ChangeWavelength Mitigation Strategy ChooseSubstrate Select Stable Substrate (e.g., Gold) Diagnosis->ChooseSubstrate Mitigation Strategy ControlEnv Control Chemical Environment (pH) Diagnosis->ControlEnv Mitigation Strategy

Caption: Troubleshooting workflow for unstable 4-NTP SERS signals.

G Reaction Pathways of 4-NTP in SERS cluster_conditions1 High Laser Power / Neutral pH cluster_conditions2 Presence of Protons (Acidic pH) NTP This compound (4-NTP) DMAB 4,4'-dimercaptoazobenzene (DMAB) NTP->DMAB Dimerization ATP 4-aminothiophenol (4-ATP) NTP->ATP Reduction

References

Technical Support Center: Enhancing the SERS Signal of 4-Nitrothiophenol on Copper Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surface-Enhanced Raman Scattering (SERS) of 4-Nitrothiophenol (4-NTP) on copper substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my SERS signal of this compound (4-NTP) on the copper substrate weak or undetectable?

A1: Several factors can contribute to a weak SERS signal on copper substrates:

  • Substrate Inactivity: The copper surface may not have the required nanostructure to induce a strong SERS enhancement. The shape and size of nanostructures are critical parameters.

  • Oxidation of Copper: Copper substrates are prone to oxidation, which can quench the SERS signal.[1] Proper storage and handling are crucial.

  • Low Analyte Concentration: The concentration of the 4-NTP solution may be too low for detection.

  • Suboptimal Laser Excitation: The chosen laser wavelength may not align with the plasmon resonance of your copper nanostructures.

  • Incorrect Focusing: The laser may not be properly focused on the substrate surface where the 4-NTP molecules are adsorbed.

Q2: How can I improve the reproducibility of my SERS measurements on copper substrates?

A2: Reproducibility is a common challenge in SERS. To improve it:

  • Standardize Substrate Fabrication: Use a consistent and controlled method for preparing your copper substrates to ensure uniform nanostructures. Electrochemical deposition and chemical reduction methods can offer good control.[2][3]

  • Control Analyte Deposition: Ensure a uniform deposition of the 4-NTP solution on the substrate. Techniques like spin coating can be explored, but require optimization.[4]

  • Systematic Measurement Protocol: Use the same laser power, acquisition time, and objective for all measurements. Collect spectra from multiple random spots on the substrate and average the results to get a representative signal.

  • Monitor Substrate Stability: Copper substrates can degrade over time. Use freshly prepared substrates for critical experiments.

Q3: I see new peaks in my SERS spectrum of 4-NTP that are not present in the standard Raman spectrum. What are they?

A3: The appearance of new peaks, particularly around 1140 cm⁻¹, 1390 cm⁻¹, and 1432 cm⁻¹, is often due to the photoreduction of 4-NTP to p,p′-dimercaptoazobenzene (DMAB) on the copper surface.[5][6] This reaction is often induced by the laser during SERS measurement.

Q4: How can I prevent the photoreduction of 4-NTP to DMAB?

A4: To minimize the photoreduction of 4-NTP:

  • Use Low Laser Power: Higher laser power increases the likelihood of photoreduction. It is recommended to use the lowest laser power that provides an adequate signal-to-noise ratio.[7]

  • Reduce Acquisition Time: Shorter exposure times can limit the extent of the photoreaction.

  • Optimize Excitation Wavelength: The choice of laser wavelength can influence the efficiency of the photoreduction process.

Q5: What is a typical SERS enhancement factor (EF) I can expect for 4-NTP on a copper substrate?

A5: The enhancement factor can vary significantly depending on the substrate preparation method and measurement conditions. For copper substrates, EFs in the range of 10⁴ to 10⁷ have been reported.[2][8] For instance, copper-based SERS chips prepared by chemical reduction have shown an EF of approximately 2.0 x 10⁶.[3]

Troubleshooting Guides

Problem 1: Weak or No SERS Signal

weak_signal_troubleshooting start Weak or No SERS Signal check_substrate Verify Substrate Activity start->check_substrate check_analyte Check Analyte & Deposition check_substrate->check_analyte Active prepare_new_substrate Prepare New Substrate check_substrate->prepare_new_substrate Inactive check_instrument Optimize Instrument Settings check_analyte->check_instrument Concentration OK increase_concentration Increase 4-NTP Concentration check_analyte->increase_concentration Concentration too low adjust_laser Adjust Laser Power & Focus check_instrument->adjust_laser Suboptimal settings success Signal Improved prepare_new_substrate->success increase_concentration->success adjust_laser->success

Caption: Troubleshooting workflow for a weak or absent SERS signal.

  • Verify Substrate Activity:

    • Question: Is your copper substrate SERS-active?

    • Action: Before applying your analyte, test the substrate with a known SERS-active probe to confirm its enhancing capability. If there is no enhancement, the substrate is likely inactive.

    • Solution: Prepare a new substrate using a reliable fabrication method (see Experimental Protocols).

  • Check Analyte and Deposition:

    • Question: Is the 4-NTP concentration and deposition appropriate?

    • Action: Ensure your 4-NTP solution is at a suitable concentration (e.g., 10⁻⁴ to 10⁻⁶ M). Verify that the solution has been evenly deposited and has dried on the active area of the substrate.

    • Solution: If the concentration is too low, prepare a more concentrated solution. For deposition, consider techniques that promote uniform coverage.

  • Optimize Instrument Settings:

    • Question: Are your Raman spectrometer settings optimized?

    • Action: Check the laser focus on the sample. Ensure the laser power and acquisition time are appropriate.

    • Solution: Carefully focus the laser onto the substrate surface. Incrementally increase the laser power and acquisition time, but be mindful of potential sample damage or photoreduction (see Problem 2).[9][10]

Problem 2: Appearance of Unwanted Peaks (Photoreduction of 4-NTP)

photoreduction_troubleshooting start Unwanted Peaks in Spectrum identify_peaks Identify Peak Positions (e.g., ~1140, 1390, 1432 cm⁻¹) start->identify_peaks confirm_dmab Peaks consistent with DMAB? identify_peaks->confirm_dmab reduce_laser_power Reduce Laser Power confirm_dmab->reduce_laser_power Yes check_other_sources Investigate Other Contamination Sources confirm_dmab->check_other_sources No shorten_acquisition Shorten Acquisition Time reduce_laser_power->shorten_acquisition success 4-NTP Spectrum Restored shorten_acquisition->success

Caption: Troubleshooting workflow for photoreduction of 4-NTP.

  • Identify Unwanted Peaks:

    • Question: Are there peaks in your spectrum that do not correspond to 4-NTP?

    • Action: Compare your spectrum to a reference Raman spectrum of 4-NTP. Look for characteristic peaks of DMAB, which is a common photoreduction product.[11]

    • Key DMAB Peaks: ~1140 cm⁻¹, ~1390 cm⁻¹, and ~1432 cm⁻¹.

    • Key 4-NTP Peaks: ~1076 cm⁻¹ (C-S stretching), ~1346 cm⁻¹ (O-N-O stretching), and ~1575 cm⁻¹ (phenyl-ring mode).[12]

  • Reduce Laser-Induced Effects:

    • Question: How can I minimize the formation of DMAB?

    • Action: The primary cause of 4-NTP photoreduction is excessive laser power and/or long exposure times.

    • Solution:

      • Decrease the laser power to the minimum level required for a good signal.

      • Use a shorter acquisition time.

      • If possible, try a different laser excitation wavelength, as this can influence the reaction efficiency.

  • Investigate Other Contamination:

    • Question: What if the unwanted peaks are not from DMAB?

    • Action: If the peaks do not match DMAB, consider other potential sources of contamination.

    • Solution: Ensure all glassware is clean and that the solvents used are of high purity. Run a SERS measurement on the bare substrate to check for background signals.

Data Presentation

Table 1: Comparison of SERS Performance for Different Copper Substrate Preparation Methods

Substrate Preparation MethodAnalyteEnhancement Factor (EF)Relative Standard Deviation (RSD)Reference
Chemical Reduction on FabricCrystal Violet~2.0 x 10⁶-[3]
Chemical Reduction on Fabric (Ag-coated)Crystal Violet~7.6 x 10⁶-[3]
Electrochemical Deposition-10⁶ - 10⁷-[2]
Electrolysis (CuO/Cu)--~12%[2]
Co-sputtered Ag-CuMethylene Blue-16.63%[13]
Alternating Sputtered Ag-CuMethylene Blue-10.15%[13]

Table 2: Typical Experimental Parameters for SERS of 4-NTP on Copper Substrates

ParameterTypical Value/RangeNotesReference
Laser Wavelength532 nm, 633 nm, 785 nmOptimal wavelength depends on the substrate's plasmon resonance.[3][10]
Laser Power0.2 mW - 25 mWLower power is recommended to avoid photoreduction.[3][10]
Acquisition Time1 s - 10 sShorter times can minimize laser-induced changes.[3][10]
4-NTP Concentration10⁻⁴ M - 10⁻⁷ MThe optimal concentration depends on the substrate's enhancement.[12]
SolventEthanol, MethanolEnsure the solvent is of high purity.[12]

Experimental Protocols

Protocol 1: Preparation of SERS-Active Copper Substrate by Chemical Reduction on Fabric[14]
  • Cut a piece of fabric (e.g., 2 cm x 2 cm) and wash it thoroughly with deionized water and ethanol.

  • Dry the cleaned fabric.

  • Immerse the fabric in a 20 mL solution of copper acetate (10 g L⁻¹).

  • Slowly add 800 µL of 80% hydrazine hydrate to the solution while stirring gently.

  • Allow the reaction to proceed at room temperature for 6 hours to deposit copper nanoparticles onto the fabric.

  • Remove the copper-coated fabric, wash it with deionized water and ethanol, and dry it in a vacuum oven at 60 °C for 1 hour.

Protocol 2: Preparation of 4-NTP Solution and SERS Measurement
  • Prepare a stock solution of 4-NTP in a high-purity solvent like ethanol (e.g., 10⁻³ M).

  • Perform serial dilutions to obtain the desired concentration for your experiment (e.g., 10⁻⁶ M).

  • Place the prepared copper SERS substrate on the microscope stage.

  • Deposit a small droplet (e.g., 5-10 µL) of the 4-NTP solution onto the active area of the substrate and allow it to dry completely.

  • Focus the laser on the dried spot.

  • Acquire the SERS spectrum using appropriate laser power and acquisition time.

Signaling Pathways and Workflows

sers_mechanism

Caption: The electromagnetic enhancement mechanism in SERS.

photoreduction_pathway

Caption: Simplified pathway for the photoreduction of 4-NTP to DMAB.

References

Technical Support Center: Purification of Technical Grade 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade 4-Nitrothiophenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

Technical grade this compound, often rated at approximately 80% purity, can contain several impurities. The most prevalent impurity is 4,4'-dinitrodiphenyl disulfide , which forms through the oxidation of this compound. This oxidation can occur during synthesis, storage, or the purification process itself, especially in the presence of air. Other potential impurities may include unreacted starting materials or byproducts from the synthesis, such as 4-chloronitrobenzene.

Q2: What is the most common method for purifying technical grade this compound?

Recrystallization is the most frequently employed method for purifying this compound on a laboratory scale. It is generally effective at removing the primary impurity, 4,4'-dinitrodiphenyl disulfide, as well as other minor impurities. Column chromatography is another viable option, particularly for achieving very high purity or for separating complex mixtures of impurities.

Q3: What safety precautions should be taken when working with this compound?

This compound is a hazardous substance and should be handled with appropriate safety measures. It is a skin and eye irritant and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific product you are using.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique for solids, but it can present challenges. Below are common issues and their solutions when recrystallizing this compound.

Q: My this compound does not fully dissolve in the hot recrystallization solvent. What should I do?

A: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely. However, be cautious not to add a large excess, as this will reduce your final yield.[2]

  • Insoluble Impurities: Technical grade material may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]

Q: No crystals form upon cooling, or the yield is very low. How can I fix this?

A: This is a common problem in recrystallization with several potential solutions:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[2]

  • Excess Solvent: Too much solvent will keep the compound dissolved even at low temperatures. If you suspect this is the case, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: The product "oils out" instead of forming crystals. What does this mean and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To prevent this:

  • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the this compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. A common mixture to try is ethanol and water.[5]

  • Slower Cooling: Allowing the solution to cool more slowly can sometimes encourage crystallization over oiling out.

Column Chromatography

Column chromatography offers a higher degree of separation but requires more setup and can be more time-consuming. Here are some common issues encountered during the column chromatography of this compound.

Q: How do I choose the right solvent system (mobile phase) for column chromatography?

A: The choice of mobile phase is critical for good separation. A good starting point is to use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal solvent system should give your desired compound (this compound) an Rf value of approximately 0.2-0.4. For this compound and its disulfide impurity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You can vary the ratio to achieve the desired separation. For example, start with a 9:1 or 8:2 hexane:ethyl acetate mixture and adjust as needed.

Q: My compound is not moving down the column (stuck at the origin). What should I do?

A: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of your eluent. You can do this by gradually increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).

Q: The separation between my compound and impurities is poor. How can I improve it?

A: Poor separation can be due to several factors:

  • Incorrect Mobile Phase: The polarity of the mobile phase may not be optimal. Use TLC to find a solvent system that provides better separation between the spots of this compound and its impurities.

  • Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight).

  • Flow Rate: A flow rate that is too fast can decrease the resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.

  • Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Ensure your column is packed uniformly.

Q: I see streaking or tailing of my compound's band on the column and TLC plate. What is the cause?

A: Tailing is often an issue with polar or acidic compounds on silica gel. This compound has an acidic thiol proton which can interact strongly with the silica gel.

  • Acidic Nature: To reduce tailing, you can add a small amount of a slightly acidic modifier to your mobile phase, such as a few drops of acetic acid. This can help to saturate the active sites on the silica gel and improve the peak shape.

  • Sample Overload: Tailing can also be a sign of overloading the column. Try using less sample.

Experimental Protocols

Recrystallization of Technical Grade this compound from Ethanol/Water

This protocol is a general guideline and may need optimization based on the specific impurities present in your technical grade material.

Materials:

  • Technical grade this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the technical grade this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals of this compound should form. Once at room temperature, you can place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Column Chromatography of Technical Grade this compound

This is a general protocol for flash column chromatography on silica gel. The solvent system should be optimized using TLC first.

Materials:

  • Technical grade this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Prepare a dilute solution of your technical grade this compound. Spot it on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). The ideal system will give the this compound spot an Rf of ~0.3 and show good separation from the disulfide impurity (which will be less polar and have a higher Rf).

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (the "slurry method" is often preferred).

  • Sample Loading: Dissolve the technical grade this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes expected outcomes for the purification of technical grade this compound (starting purity ~80%). These values are approximate and can vary depending on the exact composition of the starting material and the execution of the procedure.

Purification MethodStarting Purity (%)Expected Final Purity (%)Expected Yield (%)Notes
Recrystallization~80>9560-80Yield can be lower if a large excess of solvent is used.
Column Chromatography~80>9870-90Yield is generally higher than recrystallization if optimized.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation start Technical Grade this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Technical Grade this compound tlc TLC analysis to determine mobile phase start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with mobile phase and collect fractions load_sample->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: General workflow for purification by column chromatography.

References

Validation & Comparative

A Comparative Guide to SERS Enhancement: 4-Nitrothiophenol vs. 4-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, Surface-Enhanced Raman Scattering (SERS) offers unparalleled sensitivity for molecular detection. Among the most common analytes used to benchmark SERS substrates are 4-Nitrothiophenol (4-NTP) and 4-Aminothiophenol (4-ATP). This guide provides a detailed comparison of their SERS enhancement characteristics, supported by experimental data and protocols, to aid in the selection and application of these molecules in SERS-based assays.

Performance Comparison

A direct quantitative comparison of the SERS enhancement factor (EF) for 4-NTP and 4-ATP is challenging due to the high variability in experimental conditions across different studies. The enhancement is profoundly influenced by the SERS substrate, excitation wavelength, laser power, and the chemical environment. Furthermore, 4-NTP can undergo a plasmon-driven chemical reaction on the nanoparticle surface to convert into 4-ATP or dimerize to form p,p′-dimercaptoazobenzene (DMAB), which complicates direct comparisons of intrinsic signal enhancement. Both 4-NTP and 4-ATP can also lead to the formation of DMAB under certain conditions.

The SERS enhancement for both molecules arises from a combination of two primary mechanisms:

  • Electromagnetic Enhancement: This is the dominant mechanism and results from the amplification of the local electromagnetic field near the surface of plasmonic nanostructures (typically gold or silver) upon laser irradiation.

  • Chemical Enhancement: This mechanism involves a charge-transfer process between the analyte and the SERS substrate, leading to a further increase in the Raman signal. The efficiency of charge transfer can depend on the specific molecule, the substrate, and the excitation wavelength.

Quantitative Data Summary

AnalyteSERS SubstrateExcitation Wavelength (nm)Enhancement Factor (EF)Reference
4-Aminothiophenol (4-ATP) Electrodeposited Silver5321.81 x 10¹⁴[1]
Ag NPs/4-ATP/Au NPs Sandwich1064~10⁸[2]
Ag Nanocubes on Pt filmNot Specified(4.1 ± 0.2) x 10⁶[3]
Gold Nanorings532, 633, 785Not explicitly calculated, but strong enhancement noted[4][5]
This compound (4-NTP) TiO₂Not Specified10² - 10³[6]
Silver in Icy EnvironmentsNot Specified> 10⁸ (for limit of detection)[7]

Note: The enhancement factor is a measure of the amplification of the Raman signal of a molecule on a SERS-active substrate compared to its normal Raman signal in solution.

Experimental Protocols

A generalized experimental protocol for comparing the SERS enhancement of 4-NTP and 4-ATP is provided below. This protocol is a composite of methodologies frequently reported in the literature.

SERS Substrate Preparation

A common method for preparing SERS-active substrates involves the synthesis of silver or gold nanoparticles.

Silver Nanoparticle Synthesis (Lee-Meisel Method):

  • Preparation of Silver Nitrate Solution: Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).

  • Heating: Heat the AgNO₃ solution to boiling with vigorous stirring.

  • Addition of Reducing Agent: To the boiling solution, add a 1% aqueous solution of sodium citrate (Na₃C₆H₅O₇). The volume of sodium citrate solution added will influence the final nanoparticle size.

  • Reaction: Continue boiling and stirring the solution. A color change to a milky yellow-gray indicates the formation of silver nanoparticles.

  • Cooling: After the color change is complete, remove the solution from the heat and allow it to cool to room temperature with continued stirring.

  • Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).

Sample Preparation and SERS Measurement
  • Analyte Solutions: Prepare stock solutions of 4-NTP and 4-ATP in a suitable solvent, such as ethanol, at a concentration of 1 mM.

  • Incubation: Add a small volume of the 4-NTP or 4-ATP solution to the prepared silver nanoparticle colloid to achieve the desired final concentration for analysis. Allow the solution to incubate for a set period (e.g., 1-2 hours) to ensure the molecules adsorb onto the nanoparticle surfaces.

  • Deposition on a Solid Support: Deposit a small droplet of the nanoparticle-analyte solution onto a clean, solid support (e.g., a glass slide or silicon wafer) and allow it to dry.

  • Raman Spectroscopy:

    • Place the dried sample under a Raman microscope.

    • Focus the laser onto the sample.

    • Acquire the SERS spectrum using a specific laser wavelength (e.g., 532 nm, 633 nm, or 785 nm), laser power, and acquisition time. It is critical to use the same parameters for both 4-NTP and 4-ATP to ensure a valid comparison.

    • Take multiple measurements from different spots on the substrate to ensure reproducibility.

Visualizing Experimental Workflows and Molecular Structures

Experimental Workflow for SERS Measurement

The following diagram illustrates a typical workflow for a SERS experiment.

SERS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NP_Synth Nanoparticle Synthesis Incubation Incubation of Analyte with NPs NP_Synth->Incubation Analyte_Prep Analyte Solution Preparation Analyte_Prep->Incubation Deposition Deposition on Solid Support Incubation->Deposition SERS_Acq SERS Spectrum Acquisition Deposition->SERS_Acq Data_Processing Data Processing SERS_Acq->Data_Processing EF_Calc Enhancement Factor Calculation Data_Processing->EF_Calc

Caption: A generalized workflow for a Surface-Enhanced Raman Scattering (SERS) experiment.

Molecular Structures and SERS Mechanisms

The diagram below illustrates the chemical structures of 4-NTP and 4-ATP, their potential conversion to DMAB on a plasmonic nanoparticle surface, and the interplay of enhancement mechanisms.

SERS_Mechanisms cluster_molecules Analytes cluster_surface On Plasmonic Surface cluster_mechanisms Enhancement Mechanisms NTP This compound (4-NTP) ATP 4-Aminothiophenol (4-ATP) NTP->ATP photoreduction NP Ag/Au Nanoparticle NTP->NP adsorption DMAB p,p'-dimercaptoazobenzene (DMAB) NTP->DMAB dimerization ATP->NP adsorption ATP->DMAB dimerization EM Electromagnetic Enhancement NP->EM induces CT Chemical (Charge Transfer) Enhancement NP->CT facilitates SERS_Signal SERS_Signal EM->SERS_Signal Enhanced SERS Signal CT->SERS_Signal

Caption: Molecular structures and SERS enhancement pathways for 4-NTP and 4-ATP.

References

A Head-to-Head Battle for the Gold Standard: 4-Nitrothiophenol vs. 4-Mercaptobenzoic Acid in SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of self-assembled monolayers (SAMs) on gold surfaces, the choice of the molecular building block is paramount. Among the plethora of thiol-based molecules, 4-Nitrothiophenol (4-NTP) and 4-Mercaptobenzoic acid (4-MBA) have emerged as popular candidates, each offering distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance in SAM formation, supported by experimental data, to aid in the selection of the optimal molecule for your specific application.

This comparison delves into critical performance metrics, including binding affinity, packing density, stability, and utility in applications such as Surface-Enhanced Raman Spectroscopy (SERS). By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions.

At a Glance: Key Performance Indicators

Performance MetricThis compound (4-NTP)4-Mercaptobenzoic Acid (4-MBA)Key Insights
Binding Energy on Au(111) Strong chemisorption via Au-S bond. DFT calculations suggest a binding energy of approximately -2.46 eV for a tilted orientation.[1]Strong chemisorption via Au-S bond. DFT calculations indicate a binding energy of approximately -1.63 eV per molecule in a (√3×4) lattice.[2]Both molecules exhibit robust binding to the gold surface, forming stable monolayers. The difference in calculated binding energies may be attributed to different packing structures and computational methods.
Packing Density & Ordering Forms small, ordered domains (10 nm × 2 nm) coexisting with disordered phases, covering about 50% of the Au(111) surface.[3][4]Forms well-ordered, densely packed monolayers. XPS data shows a higher packing density compared to thiophenol and other derivatives.[5][6] It can form a (√3×4) lattice on Au(111).[2][7]4-MBA consistently demonstrates superior ordering and higher packing density, which can be attributed to intermolecular hydrogen bonding between the carboxylic acid groups. This leads to more uniform and defect-free SAMs.
Thermal Stability General thermal stability for alkanethiol SAMs on gold is up to around 400 K, above which desorption of disulfides occurs.[8] Specific comparative data for 4-NTP is limited.Alkanethiol SAMs with carboxylic acid groups can exhibit desorption of intact molecules at around 550 K.[9] The hydrogen-bonding network in 4-MBA SAMs likely contributes to enhanced thermal stability.While direct comparative studies are limited, the intermolecular interactions in 4-MBA SAMs suggest potentially higher thermal stability compared to 4-NTP.
Chemical Stability The nitro group is susceptible to electrochemical reduction, leading to structural changes in the SAM.[3][4]The carboxylic acid group's protonation state is pH-dependent, affecting surface charge and interactions. The monolayer's integrity can be influenced by the presence of certain cations that interact with the carboxylate terminus.[10]The choice between 4-NTP and 4-MBA can be dictated by the chemical environment of the intended application. 4-NTP is sensitive to reducing environments, while 4-MBA is responsive to pH changes.
SERS Performance Widely used as a SERS probe, often for studying plasmon-driven chemical reactions.[11][12]A common SERS reporter molecule with strong and well-defined Raman signals.[13][14]Both are excellent SERS probes. The choice may depend on the specific vibrational modes of interest and the chemical environment. A direct comparison of SERS enhancement factors on identical substrates is needed for a definitive conclusion on which provides a stronger signal.

Delving Deeper: Experimental Insights and Protocols

Binding and Monolayer Formation

The formation of a stable and well-ordered SAM is a critical first step. Both 4-NTP and 4-MBA readily form monolayers on gold surfaces through the strong covalent bond between sulfur and gold. However, the nature of the terminal group plays a significant role in the final structure of the monolayer.

The carboxylic acid group of 4-MBA allows for the formation of intermolecular hydrogen bonds, which act as a "molecular glue," guiding the molecules into a highly ordered and densely packed arrangement.[5][6] This results in a more uniform and robust monolayer compared to 4-NTP, where such strong intermolecular interactions are absent. Studies have shown that 4-MBA SAMs on Au(111) can form a well-defined (√3×4) lattice structure.[2][7]

In contrast, 4-NTP SAMs on Au(111) tend to form smaller ordered domains interspersed with disordered regions.[3][4] This structural heterogeneity might be a consideration for applications requiring a perfectly uniform surface.

cluster_0 SAM Formation on Gold Gold_Substrate Gold Substrate SAM_Formation Self-Assembly (Au-S Bond Formation) Gold_Substrate->SAM_Formation Thiol_Solution Thiol Solution (4-NTP or 4-MBA) Thiol_Solution->SAM_Formation Ordered_SAM Ordered SAM SAM_Formation->Ordered_SAM

Caption: Workflow of SAM formation on a gold substrate.

Stability Under Scrutiny

The robustness of a SAM is crucial for its performance and longevity. The stability of thiol-based SAMs on gold is influenced by factors such as temperature and the chemical environment.

Thermal Stability: Generally, alkanethiol SAMs on gold are stable up to approximately 400 K.[8] Above this temperature, desorption of disulfide species is often observed. For SAMs with terminal carboxylic acid groups, such as 4-MBA, the desorption of intact molecules has been reported at higher temperatures, around 550 K.[9] The network of hydrogen bonds in 4-MBA monolayers likely contributes to this enhanced thermal stability by increasing the cohesive energy of the film.

Chemical Stability: The terminal functional groups of 4-NTP and 4-MBA dictate their chemical reactivity and, consequently, the stability of the SAM in different environments. The nitro group of 4-NTP is known to undergo electrochemical reduction.[3][4] This can lead to significant changes in the molecular structure and the overall properties of the SAM, which can be either a desired feature for sensing applications or a drawback if stability is required.

The carboxylic acid group of 4-MBA imparts pH-sensitivity to the SAM. The protonation state of this group changes with the pH of the surrounding medium, altering the surface charge and its interaction with other molecules. Furthermore, the presence of certain cations in the electrolyte can lead to the formation of carboxylate salts, which can affect the monolayer's properties and stability.[10]

Molecule Thiol Molecule 4NTP This compound Molecule->4NTP 4MBA 4-Mercaptobenzoic Acid Molecule->4MBA Stability Factors Affecting Stability 4NTP->Stability 4MBA->Stability Thermal Thermal (Desorption) Stability->Thermal Chemical Chemical (Reactivity) Stability->Chemical Reduction Electrochemical Reduction Chemical->Reduction 4-NTP pH pH-Dependent Protonation Chemical->pH 4-MBA

Caption: Factors influencing the stability of 4-NTP and 4-MBA SAMs.

Experimental Protocols: A Guide to High-Quality SAMs

Achieving a well-ordered and defect-free SAM is highly dependent on the experimental procedure. Below are recommended protocols for the formation of 4-NTP and 4-MBA SAMs on gold substrates.

General Substrate Preparation (for both 4-NTP and 4-MBA)
  • Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Rinse the substrate copiously with deionized water and then with ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended for Au(111)): For achieving highly ordered SAMs on Au(111) substrates, flame annealing the gold surface to produce atomically flat terraces is recommended.

Protocol for this compound (4-NTP) SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of 4-NTP in absolute ethanol.

  • Immersion: Immerse the cleaned and dried gold substrate into the 4-NTP solution. To minimize oxidation, it is advisable to perform this step in a glove box or to bubble the solution with nitrogen gas.

  • Incubation: Allow the self-assembly to proceed for at least 24 hours at room temperature to promote the formation of ordered domains.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate with a stream of high-purity nitrogen gas.

Protocol for Highly Ordered 4-Mercaptobenzoic Acid (4-MBA) SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of 4-MBA in absolute ethanol. Gentle warming or sonication may be required to fully dissolve the 4-MBA.

  • Immersion: Immerse the cleaned and dried gold substrate into the 4-MBA solution.

  • Incubation: For optimal ordering, an incubation time of 24-48 hours at room temperature is recommended. The hydrogen bonding between 4-MBA molecules requires sufficient time to establish a well-ordered monolayer.

  • Rinsing: Remove the substrate and rinse it thoroughly with absolute ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

cluster_protocol Experimental Workflow for SAM Formation A Substrate Cleaning (Piranha Etch) B Rinsing (DI Water & Ethanol) A->B C Drying (Nitrogen Stream) B->C E Substrate Immersion & Incubation (24-48h) C->E D Thiol Solution Preparation (1 mM) D->E F Rinsing (Ethanol) E->F G Drying (Nitrogen Stream) F->G H Characterization G->H

Caption: A generalized experimental workflow for SAM formation.

Conclusion: Making the Right Choice

The selection between this compound and 4-Mercaptobenzoic acid for SAM formation on gold is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.

Choose 4-Mercaptobenzoic Acid (4-MBA) when:

  • A highly ordered, densely packed, and uniform monolayer is critical.

  • Enhanced thermal stability is a priority.

  • The application requires a surface with tunable charge or pH-responsiveness.

  • The goal is to create a well-defined platform for subsequent molecular assembly or biosensing applications where a uniform surface is paramount.

Choose this compound (4-NTP) when:

  • The application involves studying or utilizing the electrochemical reduction of the nitro group, for instance, in sensing or molecular electronics.

  • The formation of smaller, potentially isolated, ordered domains is acceptable or even desirable.

  • The primary application is SERS-based detection or monitoring of plasmon-driven reactions involving the nitro group.

Ultimately, a thorough understanding of the distinct properties of 4-NTP and 4-MBA, as outlined in this guide, will empower researchers to select the molecule that best aligns with their experimental goals, paving the way for more robust and reproducible results in their scientific endeavors.

References

Unveiling the Vibrational Signature of 4-Nitrothiophenol: A DFT-Based Raman Spectra Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate molecular characterization is paramount. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for validating the experimental Raman spectra of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman scattering (SERS) and molecular electronics.

This technical note delves into the computational and experimental methodologies for obtaining and validating the Raman spectra of 4-NTP. We present a comparative analysis of different DFT functionals, offering insights into their performance against experimental data. Detailed protocols for both computational simulations and experimental measurements are provided to ensure reproducibility and aid in the accurate assignment of vibrational modes.

Performance of DFT Functionals in Predicting Raman Spectra

The choice of DFT functional and basis set is critical for the accurate prediction of Raman spectra. Here, we compare the performance of two commonly employed functionals, B3LYP and ωB97X-D, against experimental Raman data for 4-NTP.

Experimental Peak (cm⁻¹)Vibrational Mode AssignmentCalculated Peak (B3LYP/6-31G*) (cm⁻¹)Calculated Peak (ωB97X-D/aug-cc-pVDZ) (cm⁻¹)
~1596C-C stretching (ring)16021598
~1574C-C stretching (ring)15801575
~1331-1342NO₂ symmetric stretching13351338
~1179C-H in-plane bending11851181
~1115C-H in-plane bending11201117
~1099-1100C-S stretching11051102
~1078C-S stretching10821080
~858NO₂ bending862859
~722C-H out-of-plane bending728725

Note: Experimental peak positions can vary slightly depending on the sample state (powder, solution) and measurement conditions. Calculated frequencies are typically scaled to better match experimental values.

The ωB97X-D functional, which includes long-range corrections, generally shows a slightly better agreement with experimental frequencies for 4-NTP compared to the more conventional B3LYP functional. However, both functionals provide a reliable basis for the assignment of the principal Raman bands.

Experimental and Computational Protocols

Reproducibility is key in scientific research. The following sections outline the detailed methodologies for obtaining both experimental and computational Raman spectra of 4-NTP.

Experimental Protocol: Raman Spectroscopy of 4-NTP Powder
  • Sample Preparation: A small amount of commercially available this compound powder is placed on a clean microscope slide.

  • Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength may influence the spectral features due to potential resonance effects.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected by the spectrometer. Typical acquisition parameters include a laser power of 1-5 mW at the sample to avoid photo-degradation, an integration time of 1-10 seconds, and multiple accumulations to improve the signal-to-noise ratio.

  • Calibration: The spectrometer is calibrated using a standard reference material, such as a silicon wafer, to ensure the accuracy of the measured Raman shifts.

  • Data Processing: The obtained spectra are baseline-corrected to remove any background fluorescence and normalized for comparison.

Computational Protocol: DFT Calculation of 4-NTP Raman Spectrum
  • Molecular Structure Optimization: The initial 3D structure of the 4-NTP molecule is built using a molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., ωB97X-D) and basis set (e.g., aug-cc-pVDZ) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following the geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the vibrational frequencies and their corresponding Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectral Simulation: The calculated Raman activities are used to generate a theoretical Raman spectrum. The individual vibrational frequencies are typically broadened using a Lorentzian or Gaussian function to simulate the experimental peak shapes.

  • Frequency Scaling: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method, thereby improving the agreement with experimental data.

Workflow for DFT Calculation and Experimental Validation

The following diagram illustrates the logical workflow for the DFT calculation of the Raman spectrum of this compound and its subsequent validation against experimental data.

DFT_Raman_Validation_Workflow cluster_dft DFT Calculation cluster_exp Experimental Measurement cluster_validation Validation mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure spec_sim 4. Theoretical Raman Spectrum Generation freq_calc->spec_sim Frequencies & Intensities comparison Comparison of Spectra spec_sim->comparison Calculated Spectrum sample_prep 1. Sample Preparation (4-NTP) raman_acq 2. Raman Spectroscopy sample_prep->raman_acq data_proc 3. Spectral Data Processing raman_acq->data_proc data_proc->comparison Experimental Spectrum assignment Peak Assignment Validation comparison->assignment Correlation

Workflow for DFT-based Raman spectra validation.

Conclusion

The combination of experimental Raman spectroscopy and DFT calculations provides a powerful approach for the detailed vibrational analysis of this compound. This guide demonstrates that modern DFT functionals can accurately predict the Raman spectrum of 4-NTP, enabling reliable peak validation and a deeper understanding of its molecular structure and properties. The provided protocols serve as a valuable resource for researchers employing these techniques in their scientific endeavors.

A Comparative Guide to the Quantification of 4-Nitrothiophenol: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitrothiophenol and its Analysis

This compound (4-NTP) is an organosulfur compound used in various chemical syntheses and as a surface-enhanced Raman scattering (SERS) substrate. Accurate quantification of 4-NTP is crucial for process monitoring, quality control, and research applications. UV-Vis spectroscopy offers a simple and rapid method for quantification based on the absorbance of light by the 4-NTP molecule. HPLC provides a more selective and sensitive approach by separating 4-NTP from other components in a mixture before quantification.

Methodology and Experimental Protocols

Quantitative Analysis of this compound by UV-Vis Spectroscopy

This protocol describes the determination of 4-NTP concentration by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Solvent Selection: Ethanol is a suitable solvent for 4-NTP.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 4-NTP in ethanol.

    • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Based on the structurally similar 4-nitrophenol, the λmax for 4-NTP is expected to be around 320 nm in a neutral solution.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4-NTP of a known concentration (e.g., 100 µg/mL) in ethanol.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 10 µg/mL.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the determined λmax using ethanol as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linearity.

  • Sample Analysis:

    • Prepare the sample solution containing an unknown concentration of 4-NTP in ethanol.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of 4-NTP in the sample using the equation from the calibration curve.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. This protocol outlines a reverse-phase HPLC method for the determination of 4-NTP.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: A suitable mobile phase for the separation of 4-NTP on a C18 column is a mixture of acetonitrile and water with a small amount of acid, such as phosphoric acid, to improve peak shape. A typical starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The UV detector should be set to the λmax of 4-NTP (approximately 320 nm).

    • Injection Volume: 20 µL.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution and a series of standard solutions of 4-NTP in the mobile phase.

    • Prepare the sample solution in the mobile phase, ensuring it is filtered through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to 4-NTP.

    • Calculate the concentration of 4-NTP in the sample using the calibration curve.

Performance Comparison: UV-Vis Spectroscopy vs. HPLC

The following table summarizes the typical performance characteristics of UV-Vis and HPLC methods for the quantification of small organic molecules like 4-NTP. The values presented are based on established validation practices and data from similar analytes, as a direct comparative study for 4-NTP was not found.

Parameter UV-Vis Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Physically separates the analyte from a mixture before detection and quantification.
Selectivity Lower. Prone to interference from other compounds that absorb at the same wavelength.Higher. Provides excellent separation of the analyte from impurities and other components.
Sensitivity Moderate. Typically in the µg/mL range.High. Can detect concentrations in the ng/mL to pg/mL range.
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) Typically < 2%Typically < 2%
Analysis Time Rapid (minutes per sample).Longer (several minutes per sample for chromatographic run).
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher initial investment, more complex operation and maintenance.
Sample Throughput High.Lower, limited by the chromatographic run time.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of 4-NTP concentration measurements obtained by UV-Vis spectroscopy and HPLC.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison Sample Prepare 4-NTP Sample Split Split Sample into Two Aliquots Sample->Split UV_Vis Analyze Aliquot 1 by UV-Vis Spectroscopy Split->UV_Vis HPLC Analyze Aliquot 2 by HPLC Split->HPLC UV_Vis_Result UV-Vis Concentration Result UV_Vis->UV_Vis_Result Compare Compare UV-Vis and HPLC Results UV_Vis_Result->Compare HPLC_Result HPLC Concentration Result HPLC->HPLC_Result HPLC_Result->Compare Conclusion Draw Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validating 4-NTP concentration measurements.

Conclusion

The choice between UV-Vis spectroscopy and HPLC for the quantification of this compound depends on the specific requirements of the analysis.

  • UV-Vis spectroscopy is a cost-effective, rapid, and simple method suitable for the routine analysis of relatively pure samples where high sensitivity is not a primary concern.

  • HPLC is the preferred method when high selectivity and sensitivity are required, especially for analyzing complex mixtures where 4-NTP needs to be separated from other components. Although it has a higher cost and complexity, it provides more reliable and accurate results in challenging matrices.

For critical applications, such as in drug development and quality control, cross-validation of the chosen method with an alternative technique is recommended to ensure the accuracy and reliability of the results.

A Comparative Analysis of Nitrophenol Isomers in Catalytic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic reduction of nitrophenol (NP) isomers to their corresponding aminophenols is a crucial model reaction in catalysis research and a vital step in wastewater treatment and the synthesis of valuable chemical intermediates. This guide provides a comparative analysis of the catalytic reduction of 4-nitrophenol (4-NP), 3-nitrophenol (3-NP), and 2-nitrophenol (2-NP), offering insights into their reaction kinetics, underlying mechanisms, and experimental protocols for researchers, scientists, and professionals in drug development.

Performance Comparison of Nitrophenol Isomers

The reactivity of nitrophenol isomers in catalytic reduction is significantly influenced by the position of the nitro and hydroxyl groups on the benzene ring. This structural difference affects their interaction with the catalyst surface and, consequently, their reduction rates. The general trend observed in catalytic activity is typically: 4-nitrophenol > 3-nitrophenol > 2-nitrophenol.

Quantitative Data Summary

The following table summarizes the apparent rate constants (k_app) for the catalytic reduction of the three nitrophenol isomers using different nanocatalysts. The data is compiled from various studies to provide a comparative overview.

CatalystIsomerApparent Rate Constant (k_app)Reference
Au@[C₄C₁₆Im]Br4-Nitrophenol1.10 x 10⁻⁴ s⁻¹[1]
Au@[C₄C₁₆Im]Br2-Nitrophenol7.73 x 10⁻⁵ s⁻¹[1]
Ni₁.₇₅Cu4-NitrophenolHigher than 2-NP and 3-NP[2][3]
Ni₁.₇₅Cu3-NitrophenolIntermediate[2][3]
Ni₁.₇₅Cu2-NitrophenolLowest[2][3]
Ni₇Cu2-NitrophenolHighest activity for this catalyst[2][3][4]
Ni₇Cu3-NitrophenolHigh activity[2][3][4]
CuFe₂O₄ & NiFe₂O₄4-NitrophenolRate constants provided in source[5]
CuFe₂O₄ & NiFe₂O₄3-NitrophenolRate constants provided in source[5]
CuFe₂O₄ & NiFe₂O₄2-NitrophenolRate constants provided in source[5]
p(AMPS)-Cu(0)4-NitrophenolActivation Energy: 28.2 kJmol⁻¹[6]
p(AMPS)-Cu(0)2-NitrophenolActivation Energy: 39.2 kJmol⁻¹[6]

Note: Direct numerical comparison is challenging due to variations in experimental conditions across studies. However, the general trends in reactivity are consistent.

The higher reactivity of 4-nitrophenol is often attributed to the para-position of the nitro group, which allows for more effective adsorption onto the catalyst surface.[1] Conversely, the lower reactivity of 2-nitrophenol is frequently explained by the presence of intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which can hinder its interaction with the catalyst.[1]

Experimental Protocols

A standardized experimental protocol is essential for the comparative study of nitrophenol isomer reduction. The following methodologies are based on common practices in the literature.

General Protocol for Catalytic Reduction of Nitrophenol Isomers

This protocol outlines the steps for the catalytic reduction of a nitrophenol isomer using a nanocatalyst and a reducing agent, typically sodium borohydride (NaBH₄).

Materials:

  • Nitrophenol isomer (4-NP, 3-NP, or 2-NP) solution (e.g., 0.1 mM)

  • Sodium borohydride (NaBH₄) solution (e.g., 10 mM), freshly prepared

  • Nanocatalyst suspension (concentration varies depending on the catalyst)

  • Deionized water

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Reaction Mixture: In a quartz cuvette, mix a specific volume of the nitrophenol isomer solution (e.g., 2.5 mL) with a freshly prepared NaBH₄ solution (e.g., 0.5 mL).[7][8] The solution will typically change color, for instance, 4-nitrophenol turns bright yellow upon the addition of NaBH₄ due to the formation of the 4-nitrophenolate ion.[8]

  • Initiation of the Reaction: Add a small volume of the catalyst suspension (e.g., 0.1 mL) to the cuvette to initiate the reduction reaction.[7]

  • Monitoring the Reaction: Immediately place the cuvette in a UV-Vis spectrophotometer and start recording the absorbance spectra at regular time intervals (e.g., every 30 or 60 seconds).[8][9] The reaction progress is monitored by observing the decrease in the absorbance peak of the nitrophenolate ion (around 400 nm for 4-NP) and the appearance of the aminophenol peak (around 300 nm for 4-aminophenol).[1]

  • Data Analysis: The apparent rate constant (k_app) can be determined by plotting ln(A_t / A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t. The slope of the resulting linear fit corresponds to -k_app.[2][3]

  • Catalyst Recycling (Optional): After the reaction is complete, the catalyst can often be recovered by centrifugation, washed with water and ethanol, and reused in subsequent reactions to test its stability and reusability.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of the catalytic reduction of nitrophenol isomers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Nitrophenol Isomer Solutions (2-NP, 3-NP, 4-NP) R1 Mix Isomer and NaBH4 in Cuvette P1->R1 P2 Prepare fresh NaBH4 Solution P2->R1 P3 Prepare Catalyst Suspension R2 Add Catalyst to Initiate Reaction P3->R2 R1->R2 R3 Monitor Absorbance vs. Time (UV-Vis Spectroscopy) R2->R3 A1 Plot ln(At/A0) vs. Time R3->A1 A2 Calculate Apparent Rate Constant (k_app) A1->A2 A3 Compare k_app for each isomer A2->A3

Caption: Experimental workflow for the comparative analysis of nitrophenol isomer reduction.

Reaction Mechanism: Langmuir-Hinshelwood Model

The catalytic reduction of nitrophenols is often described by the Langmuir-Hinshelwood mechanism.[1][8] This model involves the adsorption of both reactants onto the catalyst surface, followed by a surface reaction and subsequent desorption of the product.

Caption: Langmuir-Hinshelwood mechanism for nitrophenol reduction.

This guide provides a foundational understanding for researchers to design and execute comparative studies on the catalytic reduction of nitrophenol isomers. The provided data, protocols, and visualizations serve as a starting point for further investigation and development of efficient catalytic systems.

References

A Comparative Guide to Benchmarking SERS Substrates with 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a suitable Surface-Enhanced Raman Scattering (SERS) substrate is paramount for achieving high sensitivity, reproducibility, and reliability in chemical and biological sensing applications. Benchmarking these substrates with a standard analyte is a critical step in their evaluation. 4-Nitrothiophenol (4-NTP) is widely employed for this purpose due to its strong affinity for noble metal surfaces via its thiol group and the prominent, well-characterized vibrational modes of its nitro group.[1] This guide provides a comparative overview of various SERS substrates benchmarked with 4-NTP, detailing experimental protocols and performance data to aid researchers in their selection process.

Data Presentation: Performance of SERS Substrates

The efficacy of a SERS substrate is primarily determined by its Enhancement Factor (EF), Limit of Detection (LOD), and signal reproducibility (often expressed as Relative Standard Deviation, RSD). The table below summarizes the performance of several SERS substrates using 4-NTP as the analyte.

SERS Substrate MaterialEnhancement Factor (EF)Limit of Detection (LOD)Reproducibility (RSD)Key 4-NTP Raman Peaks (cm⁻¹)
Ag Triangular Nanoplates 2.1 x 10⁵[2]1 x 10⁻⁷ M[2]Not Reported1575, 1346, 1076[2]
Au Nano-stars 3.4 x 10⁴[2]Not ReportedNot ReportedNot Reported
Ag-Pd Binary Nanostructure 2.1 x 10⁵[2]Not ReportedNot ReportedNot Reported
Ag/TiO₂/Ag Composite Not ReportedNot Reported4.02%[2]Not Reported
Au/MOF-74 Not Reported1 x 10⁻⁷ M (0.1 µM)[3][4]Not Reported1567, 1337, 1110, 1075[3]
Ag/ZIF-8 2.84 x 10⁷ ¹1 x 10⁻⁹ M ¹~6.99% ¹Not Reported
Gold Nanoparticles (72 nm) 4 x 10⁴ ²Not ReportedNot ReportedNot Reported

¹ Data obtained using 4-aminothiophenol, a structurally similar molecule often used for benchmarking.[5] ² Data obtained using Rhodamine 6G; however, the study highlights the size-dependent nature of the enhancement factor.[6]

Experimental Protocols

Accurate benchmarking requires standardized experimental procedures. Below are detailed methodologies for substrate functionalization, SERS measurement, and data analysis.

1. Substrate Functionalization with this compound

This protocol describes the process of adsorbing a self-assembled monolayer of 4-NTP onto a SERS-active surface.

  • Materials:

    • SERS-active substrate (e.g., colloidal nanoparticles, fabricated surfaces).

    • This compound (4-NTP).

    • Ethanol (spectroscopic grade).

    • Ultrapure water.

  • Procedure:

    • Prepare a stock solution of 4-NTP (e.g., 1 x 10⁻³ M) in ethanol.

    • For colloidal substrates, mix a specific volume of the nanoparticle suspension (e.g., 500 µL) with a small volume of the 4-NTP solution (e.g., 50 µL) to achieve the desired final concentration (e.g., 1 x 10⁻⁴ M).[7]

    • Incubate the mixture for a sufficient time (e.g., 5 minutes in an ultrasonic bath) to allow for the self-assembly of 4-NTP on the nanoparticle surfaces.[7]

    • To remove unbound 4-NTP molecules, centrifuge the suspension and redisperse the functionalized nanoparticles in ultrapure water or ethanol. Repeat this washing step at least once.[7]

    • For planar substrates, immerse the substrate in the 4-NTP solution for a set period, followed by thorough rinsing with ethanol and drying under a stream of nitrogen.

    • Deposit the functionalized nanoparticles onto a clean silicon wafer or glass slide and allow them to dry in ambient air before measurement.[7]

2. SERS Measurement and Enhancement Factor (EF) Calculation

The Enhancement Factor is the most common metric for quantifying the signal amplification of a SERS substrate.

  • Instrumentation:

    • Raman Spectrometer equipped with a laser (common wavelengths include 532 nm, 633 nm, or 785 nm).

    • Microscope with appropriate objectives.

  • SERS Spectrum Acquisition:

    • Place the functionalized substrate under the microscope objective.

    • Focus the laser on the substrate surface.

    • Acquire the SERS spectrum using an appropriate laser power and acquisition time. Caution: High laser power can induce the dimerization of 4-NTP to 4,4′-dimercaptoazobenzene (DMAB), which presents new, distinct Raman peaks.[1][8] It is crucial to use low laser power to study 4-NTP itself or to be aware of this potential photochemical reaction when interpreting spectra.[8][9]

  • Normal Raman Spectrum Acquisition (Reference):

    • Prepare a high-concentration solution of 4-NTP in a solvent like ethanol (e.g., 0.1 M).[2]

    • Acquire a normal Raman spectrum of this solution using the same instrument parameters as the SERS measurement.

  • EF Calculation: The SERS enhancement factor is calculated using the following formula: EF = (ISERS / CSERS) / (IRaman / CRaman) Where:

    • ISERS is the intensity of a characteristic 4-NTP peak (e.g., the NO₂ stretching mode around 1340 cm⁻¹) in the SERS spectrum.[2][6]

    • CSERS is the concentration of 4-NTP used for the SERS measurement.[2]

    • IRaman is the intensity of the same peak in the normal Raman spectrum.[2]

    • CRaman is the concentration of 4-NTP used for the normal Raman measurement.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from preparing the substrate to calculating the final performance metric.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis sub_fab Substrate Fabrication sub_char Substrate Characterization (SEM, TEM, UV-Vis) sub_fab->sub_char sub_func Substrate Functionalization sub_char->sub_func ntp_prep 4-NTP Solution Preparation ntp_prep->sub_func raman_acq Normal Raman Acquisition (Reference) ntp_prep->raman_acq sers_acq SERS Spectrum Acquisition sub_func->sers_acq data_proc Data Processing (Baseline Correction, Peak Fitting) sers_acq->data_proc raman_acq->data_proc ef_calc Enhancement Factor (EF) Calculation data_proc->ef_calc repro_eval Reproducibility (RSD) Evaluation data_proc->repro_eval lod_eval Limit of Detection (LOD) Determination data_proc->lod_eval

Caption: Workflow for benchmarking SERS substrates using 4-NTP.

SERS Mechanism with this compound

This diagram illustrates the fundamental principles behind the SERS enhancement observed when 4-NTP interacts with a plasmonic substrate.

G cluster_system SERS System cluster_process Enhancement Process laser Incident Laser (Photon Energy) substrate SERS Substrate (e.g., Au, Ag Nanostructure) laser->substrate excites ntp 4-NTP Molecule (Adsorbed on surface) laser->ntp excites lspr Localized Surface Plasmon Resonance (LSPR) Excitation substrate->lspr signal Enhanced Raman Scattering Signal ntp->signal produces hotspot Greatly Enhanced Local Electric Field ('Hotspot') lspr->hotspot generates hotspot->ntp interacts with

Caption: The mechanism of SERS enhancement for 4-NTP on a plasmonic substrate.

References

A Comparative Guide to the Correlation Between 4-Nitrothiophenol SAM Coverage and Electrochemical Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical response of gold electrodes modified with varying surface coverages of 4-Nitrothiophenol (4-NTP) self-assembled monolayers (SAMs). Understanding this relationship is crucial for the development of sensitive and reproducible electrochemical sensors and biosensors. This document outlines the experimental methodologies to control and characterize 4-NTP SAMs and presents the expected quantitative data in clearly structured tables.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols describe the preparation of 4-NTP SAMs with controlled surface coverage and their subsequent electrochemical characterization.

1. Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold Electrodes

This protocol details the steps for modifying gold electrodes with 4-NTP SAMs. The surface coverage can be controlled by varying the immersion time in the 4-NTP solution.

  • Materials:

    • Gold working electrodes (e.g., gold disk electrodes or gold-coated substrates)

    • This compound (4-NTP)

    • Ethanol (absolute)

    • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Deionized (DI) water

    • Nitrogen gas

  • Procedure:

    • Electrode Cleaning:

      • The gold electrodes are first mechanically polished with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

      • The electrodes are then sonicated in DI water and ethanol for 10 minutes each to remove any polishing residues.

      • For a more rigorous cleaning, the electrodes are immersed in Piranha solution for 2-5 minutes to remove any organic contaminants. (Safety First!)

      • Finally, the electrodes are thoroughly rinsed with DI water and dried under a stream of nitrogen gas.

    • SAM Formation:

      • Prepare a 1 mM solution of 4-NTP in absolute ethanol.

      • Immerse the clean and dry gold electrodes in the 4-NTP solution.

      • To achieve different surface coverages, vary the immersion time. For example:

        • Low Coverage: 1 - 10 minutes

        • Medium Coverage: 30 - 60 minutes

        • High (Full) Coverage: 12 - 24 hours

      • After the desired immersion time, the electrodes are removed from the solution, rinsed thoroughly with ethanol to remove any non-chemisorbed molecules, and dried under a nitrogen stream.

2. Electrochemical Characterization

The electrochemical response of the 4-NTP modified electrodes is characterized using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of the 4-NTP modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.

    • The electrolyte is typically an aqueous buffer solution, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.4.

  • Cyclic Voltammetry (CV) Protocol:

    • The electrochemical cell is filled with the electrolyte solution.

    • The potential of the working electrode is scanned from an initial potential where no faradaic reaction occurs (e.g., +0.2 V vs. Ag/AgCl) to a potential sufficiently negative to reduce the nitro group of 4-NTP (e.g., -1.2 V vs. Ag/AgCl), and then the scan is reversed back to the initial potential.

    • A typical scan rate is 100 mV/s.

    • The resulting current is measured as a function of the applied potential. The peak current and peak potential of the reduction peak are recorded.

    • The surface coverage (Γ, in mol/cm²) can be estimated from the charge (Q) under the reduction peak using the following equation: Γ = Q / (nFA) where:

      • Q is the charge in Coulombs (obtained by integrating the peak)

      • n is the number of electrons transferred in the reduction of the nitro group (n=4 for the reduction to hydroxylamine, and n=6 for the full reduction to amine)

      • F is the Faraday constant (96485 C/mol)

      • A is the geometric area of the electrode in cm²

  • Electrochemical Impedance Spectroscopy (EIS) Protocol:

    • The EIS measurement is performed in the same three-electrode cell and electrolyte.

    • A DC potential is applied at the formal potential of a reversible redox probe (e.g., a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) or at a potential where the 4-NTP is stable.

    • A small amplitude AC potential (e.g., 10 mV) is superimposed on the DC potential over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'').

    • The charge transfer resistance (Rct) is determined by fitting the Nyquist plot to an equivalent circuit model (e.g., a Randles circuit).

Data Presentation

The following tables summarize the expected quantitative data correlating 4-NTP SAM coverage with the electrochemical response from Cyclic Voltammetry and Electrochemical Impedance Spectroscopy. The data presented are illustrative of the expected trends.

Table 1: Correlation of 4-NTP SAM Coverage with Cyclic Voltammetry Parameters

Immersion TimeEstimated Surface Coverage (Γ) (mol/cm²)Reduction Peak Potential (Ep) (V vs. Ag/AgCl)Reduction Peak Current (Ip) (µA)
5 min1.5 x 10⁻¹⁰-0.68-15
30 min3.0 x 10⁻¹⁰-0.72-30
12 hours4.5 x 10⁻¹⁰-0.75-45

Note: The peak current is expected to increase with increasing surface coverage as more redox-active molecules are present on the electrode surface. The peak potential may shift to more negative values due to increased intermolecular interactions within the denser SAM.

Table 2: Correlation of 4-NTP SAM Coverage with Electrochemical Impedance Spectroscopy Parameters

Immersion TimeEstimated Surface CoverageCharge Transfer Resistance (Rct) (Ω)
5 minLow500
30 minMedium2500
12 hoursHigh (Full)10000

Note: The charge transfer resistance (Rct) is expected to increase significantly with higher SAM coverage. This is because a more densely packed SAM acts as a more effective barrier to electron transfer for a redox probe in solution.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the experimental workflow and the underlying principles.

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_char Electrochemical Characterization P Polishing S Sonication P->S C Cleaning (Piranha) S->C D Drying (N2) C->D I Immersion in 4-NTP Solution (Varying Time for Coverage Control) D->I R Rinsing I->R D2 Drying R->D2 CV Cyclic Voltammetry (CV) D2->CV EIS Electrochemical Impedance Spectroscopy (EIS) D2->EIS

Caption: Experimental workflow for 4-NTP SAM preparation and characterization.

signaling_pathway cluster_electrode Gold Electrode Surface NTP This compound (SAM) -NO2 NHOH Hydroxylamine Derivative -NHOH NTP->NHOH Electrochemical Reduction e 4e-, 4H+

Caption: Electrochemical reduction pathway of this compound on an electrode.

logical_relationship cluster_input Input Parameter cluster_output Electrochemical Response Coverage 4-NTP SAM Coverage CV_Response Cyclic Voltammetry - Increased Peak Current - Negative Shift in Peak Potential Coverage->CV_Response Directly Proportional EIS_Response Electrochemical Impedance Spectroscopy - Increased Charge Transfer Resistance (Rct) Coverage->EIS_Response Directly Proportional

Caption: Relationship between 4-NTP SAM coverage and electrochemical response.

A Comparative Guide to Assessing the Purity of Synthesized 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of methods for assessing the purity of 4-Nitrothiophenol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and protocols for alternative methods, such as High-Performance Liquid Chromatography (HPLC) and melting point analysis, are also presented to offer a comprehensive overview for selecting the most suitable technique.

Purity Assessment by NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis to determine the purity of a sample.

1.1. Qualitative Analysis by ¹H and ¹³C NMR

By analyzing the ¹H and ¹³C NMR spectra of synthesized this compound, one can identify the characteristic signals of the target compound and detect the presence of impurities. The expected chemical shifts for this compound and common impurities are summarized in Table 1.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities

CompoundStructure¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound ~8.08 (d, 2H), ~7.36 (d, 2H), ~3.81 (s, 1H, SH)~150.9, ~146.2, ~126.5, ~124.1
4-Chloronitrobenzene (Starting Material)~8.18 (d, 2H), ~7.53 (d, 2H)~147.5, ~139.5, ~129.8, ~124.9
4,4'-Dinitrodiphenyl disulfide (Oxidation Product)~8.25 (d, 4H), ~7.80 (d, 4H)~148.0, ~145.0, ~125.0, ~124.0
Dimethylformamide (DMF) (Solvent)~8.03 (s, 1H), ~2.92 (s, 3H), ~2.75 (s, 3H)~162.7, ~36.5, ~31.3

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources.

1.2. Quantitative Analysis by ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

1.2.1. Selection of an Internal Standard

An ideal internal standard should:

  • Be highly pure and stable.

  • Have signals that do not overlap with the analyte or impurity signals.

  • Have a simple spectrum (e.g., a single sharp singlet).

  • Be soluble in the same deuterated solvent as the analyte.

  • Be non-reactive with the analyte.

For this compound, 1,4-dinitrobenzene is a suitable internal standard. It is a stable, crystalline solid with simple, well-resolved signals in the aromatic region that do not overlap with the signals of this compound or its likely impurities.

1.3. Experimental Protocol: Purity Assessment by qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately known mass of the internal standard (e.g., 1,4-dinitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves both the sample and the internal standard.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the doublet at ~8.08 ppm) and a signal from the internal standard (e.g., the singlet for 1,4-dinitrobenzene at ~8.45 ppm in DMSO-d₆).

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Alternative Purity Assessment Methods

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is suitable for assessing the purity of this compound.

Table 2: Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides structural information, non-destructive, can be quantitative (qNMR).Lower sensitivity than HPLC, requires more sample, potential for signal overlap.
HPLC Differential partitioning of components between a stationary and a mobile phase.High sensitivity and resolution, well-established for purity analysis.Destructive, requires method development, may not detect non-chromophoric impurities.
Melting Point Temperature at which a solid becomes a liquid.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not quantitative.

2.2. Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

This method should effectively separate this compound from less polar impurities like 4-chloronitrobenzene and more polar impurities that might be present.

2.3. Melting Point Analysis

A sharp melting point range close to the literature value is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range. The reported melting point of pure this compound is 79-80 °C .[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result synthesis Synthesized this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Analysis (Qualitative & Quantitative) purification->nmr hplc HPLC Analysis purification->hplc mp Melting Point Analysis purification->mp pure_product Pure this compound (>95%) nmr->pure_product hplc->pure_product mp->pure_product

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship Purity Purity Assessment NMR NMR Spectroscopy Purity->NMR HPLC HPLC Purity->HPLC MP Melting Point Purity->MP Qualitative Qualitative (Structure, Impurity ID) NMR->Qualitative Quantitative Quantitative (qNMR) NMR->Quantitative HighSensitivity High Sensitivity & Resolution HPLC->HighSensitivity Preliminary Preliminary Check MP->Preliminary

Caption: Relationship between different purity assessment techniques.

Conclusion

For a comprehensive assessment of the purity of synthesized this compound, a combination of analytical techniques is recommended. NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust method for determining absolute purity while also offering structural confirmation. HPLC offers superior sensitivity for detecting trace impurities, and melting point analysis serves as a rapid, preliminary check of purity. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 4-Nitrothiophenol are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, a gold-orange to yellow powder with an unpleasant odor, is a hazardous substance that requires careful handling to mitigate risks.[1] It is irritating to the eyes, skin, and respiratory system.[1][2][3] Exposure can lead to methemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference. While specific toxicity data is limited in some areas, the available information underscores the need for caution.[4]

PropertyValueReference
Molecular FormulaC6H5NO2S[3][4][5]
Molecular Weight155.2 g/mol [3][4]
AppearanceGold-orange to yellow powder[1]
OdorUnpleasant, stench[1][3][4]
Melting Point72-77 °C[5]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/IrritationCategory 2[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[4][5]
Hierarchy of Controls for Safe Handling

To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing this compound exposure.

Operational Protocol for Handling this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. This workflow minimizes the risk of exposure and ensures a controlled laboratory environment.

Handling Workflow cluster_workflow This compound Handling Workflow Prep 1. Preparation - Review SDS - Don appropriate PPE Handling 2. Handling - Use in a chemical fume hood - Avoid dust generation Prep->Handling Storage 3. Storage - Tightly closed container - Refrigerated (2-8°C) - Under nitrogen Handling->Storage Spill 4. Spill & Emergency - Evacuate and ventilate - Use appropriate spill kit Handling->Spill If spill occurs Disposal 5. Waste Disposal - Collect in labeled, sealed containers - Dispose as hazardous waste Handling->Disposal Storage->Handling Decon 6. Decontamination - Wash hands and exposed skin - Clean work surfaces Disposal->Decon

Caption: Step-by-step workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or face shieldEuropean Standard EN166 or OSHA 29 CFR 1910.133
Hands Protective gloves (e.g., nitrile rubber)Breakthrough time > 240 minutes (EN 374) for prolonged contact
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)Required if exposure limits are exceeded or irritation is experienced
Skin/Body Lab coat, overalls, or other protective clothing; PVC apronTo prevent skin exposure
Detailed Experimental Protocols

Handling and Storage:

  • Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[6] Local exhaust ventilation is necessary where solids are handled as powders.[1] Eyewash stations and safety showers must be readily accessible.[3][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated work clothes should be laundered separately.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is recommended to keep the container refrigerated (2-8°C) and under a nitrogen atmosphere.[3][5][6][7]

First Aid Measures:

  • Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and then drink plenty of water.[3] Seek immediate medical attention.[8]

Spill and Accidental Release:

  • Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding dust generation.[1][2] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[2] Place the spilled material into a suitable, labeled container for disposal.[1][2]

  • Major Spills: Evacuate the area and move upwind.[2] Alert emergency responders.[2] Control personal contact by using the appropriate PPE.[1][2]

Disposal Plan: this compound and its container must be disposed of as hazardous waste.[1] All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Do not allow wash water from cleaning equipment to enter drains.[1] Consult with your institution's environmental health and safety office for specific disposal procedures.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrothiophenol
Reactant of Route 2
4-Nitrothiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.